molecular formula C3H2BrFN2 B1380833 4-bromo-3-fluoro-1H-pyrazole CAS No. 1346555-56-3

4-bromo-3-fluoro-1H-pyrazole

Cat. No.: B1380833
CAS No.: 1346555-56-3
M. Wt: 164.96 g/mol
InChI Key: DSMSQFNGAMOGCW-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-1H-pyrazole (CAS 1346555-56-3) is a high-value, dihalogenated heterocyclic building block extensively utilized in the synthesis of complex molecules for pharmaceutical and agrochemical research . The molecular formula is C3H2BrFN2, with a molecular weight of 164.96 g/mol . This compound features a privileged pyrazole scaffold, recognized for its prevalence in drug discovery and development due to its ability to interact with diverse biological targets . The specific 4-bromo-3-fluoro substitution pattern is particularly strategic. The bromine atom at the 4-position serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, and other substituents . Concurrently, the fluorine atom at the 3-position acts as a bioisostere, profoundly influencing the molecule's properties by enhancing metabolic stability, modulating lipophilicity, and strengthening interactions with target proteins through its high electronegativity . This synergy makes this compound an essential intermediate for constructing novel chemical entities. Pyrazole derivatives, including halogenated ones, are investigated for a wide spectrum of biological activities. Research highlights their potential as inhibitors for various enzymes, such as metalloproteinases like meprin α and β, which are emerging targets in cancer, fibrosis, and Alzheimer's disease . Furthermore, pyrazole cores demonstrate significant anti-inflammatory, anticancer, antibacterial, and antifungal properties . In agrochemicals, fluorinated pyrazoles are of growing interest for developing new herbicides, insecticides, and fungicides . Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet for detailed information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Attention: This product is for Research Use Only. It is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-fluoro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrFN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMSQFNGAMOGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346555-56-3
Record name 4-bromo-5-fluoro-1H-pyrazole
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Foundational & Exploratory

synthesis and properties of 4-bromo-3-fluoro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 4-bromo-3-fluoro-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The document details a proposed, chemically sound synthetic route, outlines its key physicochemical and spectroscopic properties, and explores its chemical reactivity. Particular emphasis is placed on its utility as a versatile building block in modern synthetic organic chemistry, most notably in palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols are provided to illustrate its practical application, targeting an audience of researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Value of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability. This has led to its incorporation into a wide array of biologically active molecules, including anti-inflammatory, anti-cancer, and neurological agents.

The strategic introduction of fluorine atoms or fluoroalkyl groups into organic molecules is a cornerstone of modern drug design, used to fine-tune physicochemical properties.[2] Fluorination can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate pKa and lipophilicity, thereby improving a drug candidate's pharmacokinetic and pharmacodynamic profile.[3] Consequently, fluorinated pyrazoles have emerged as a highly sought-after class of compounds, combining the robust biological activity of the pyrazole core with the unique benefits of fluorination.[2] this compound represents a particularly valuable building block within this class, offering three distinct points for chemical modification: the N-H proton, the C4-bromine, and the C3-fluorine, enabling the rapid generation of diverse molecular libraries.

Synthesis of this compound

While this compound is commercially available from various suppliers, a detailed, peer-reviewed synthesis is not prominently documented. This section outlines a plausible and chemically robust two-step synthetic approach based on established methodologies for the functionalization of the pyrazole core.

The proposed strategy involves the initial synthesis of a 3-fluoro-1H-pyrazole precursor, followed by a regioselective electrophilic bromination at the electron-rich C4 position.

Synthetic_Pathway cluster_0 Step 1: Fluorination cluster_1 Step 2: Bromination 3_aminopyrazole 3-Amino-1H-pyrazole diazonium_salt Pyrazole-3-diazonium tetrafluoroborate 3_aminopyrazole->diazonium_salt  NaNO2, HBF4  0 °C 3_fluoropyrazole 3-Fluoro-1H-pyrazole diazonium_salt->3_fluoropyrazole  Δ (Heat)  (Balz-Schiemann) target This compound 3_fluoropyrazole->target  NBS, CH3CN  rt Workflow Suzuki-Miyaura Coupling Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_1 1. Add pyrazole, boronic acid, & Pd catalyst to a dry Schlenk flask. setup_2 2. Evacuate and backfill with inert gas (N2/Ar) three times. setup_1->setup_2 setup_3 3. Add degassed solvent and aqueous base. setup_2->setup_3 reaction_1 4. Heat mixture to 80-100 °C with vigorous stirring. setup_3->reaction_1 reaction_2 5. Monitor progress by TLC or LC-MS. reaction_1->reaction_2 workup_1 6. Cool, dilute with EtOAc, and perform aqueous wash. reaction_2->workup_1 workup_2 7. Dry organic layer, filter, and concentrate. workup_1->workup_2 workup_3 8. Purify by column chromatography. workup_2->workup_3 final_product Pure Product workup_3->final_product

References

Introduction: The Strategic Value of 4-bromo-3-fluoro-1H-pyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-3-fluoro-1H-pyrazole

In the landscape of medicinal chemistry, the selection of foundational building blocks is a critical determinant of a program's success. This compound is a heterocyclic compound that has emerged as a scaffold of significant strategic interest. Its value lies not in a single attribute, but in the synergistic interplay of its three key structural features: the pyrazole core, a fluorine substituent, and a bromine atom.

The pyrazole ring is a well-established pharmacophore present in numerous approved drugs, prized for its metabolic stability and ability to engage in diverse hydrogen bonding interactions.[1] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity by altering electronic characteristics.[2] Critically, the bromine atom at the 4-position serves as an invaluable synthetic handle. It provides a reactive site for a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling chemists to rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies.[3]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to contextualize it within the drug discovery process. We will explore why these properties are paramount, how they dictate a compound's ultimate biological fate, and provide robust, field-proven protocols for their experimental determination. Understanding these foundational characteristics is essential for any research team aiming to leverage this versatile building block for the development of novel therapeutics.[4][5][6]

Section 1: Molecular Profile and Core Physicochemical Data

A precise understanding of a compound's fundamental identity is the bedrock of all subsequent research. The following section consolidates the key identifiers and structural information for this compound.

Caption: 2D Structure of this compound.

Table 1: Core Compound Identifiers and Properties

PropertyValueSource(s)
IUPAC Name This compound[7]
CAS Number 1346555-56-3[7][8][9]
Molecular Formula C₃H₂BrFN₂[7][8]
Molecular Weight 164.97 g/mol [7][8]
Appearance Light yellow solid[7]
SMILES FC1=NNC=C1Br[7][10]
InChI Key DSMSQFNGAMOGCW-UHFFFAOYSA-N[10][11]
Purity ≥95 - 97% (Typical from commercial suppliers)[7]
Storage Store at 0-8 °C[7]

Note: Experimental values for properties such as melting point, boiling point, solubility, and pKa are not consistently reported in public databases and must be determined empirically for each batch to ensure accuracy in research settings.

Section 2: The Critical Role of Physicochemical Properties in Drug Development

A molecule's journey from a laboratory curiosity to a clinical candidate is governed by its physicochemical properties. These intrinsic characteristics dictate its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn determines efficacy and safety.[12][13] For a compound like this compound, which is intended as a starting point for further chemical exploration, understanding these foundational parameters is non-negotiable.

The central challenge in medicinal chemistry is achieving a delicate equilibrium. For instance, high lipophilicity might improve binding to a greasy pocket in a target protein but can simultaneously decrease aqueous solubility, increase metabolic turnover, and lead to off-target toxicity.[5] Conversely, a highly polar, soluble compound may be rapidly cleared from the body and unable to cross the cell membranes required to reach its site of action.[5] Therefore, properties like solubility , lipophilicity (LogP/LogD) , and the ionization constant (pKa) are not independent variables but are part of a complex, interconnected system that must be optimized.

ADME_Workflow cluster_0 Early Discovery & Optimization cluster_1 Preclinical Development cluster_2 Clinical Performance Compound This compound (Building Block) Props Physicochemical Profiling (Solubility, pKa, LogP) Compound->Props Characterize SAR Analogue Synthesis (Structure-Activity Relationship) Props->SAR Guide ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) SAR->ADME Select Candidates Tox Toxicology Screening ADME->Tox Assess PK Pharmacokinetics (PK) (Bioavailability, Half-life) Tox->PK Inform Efficacy Clinical Efficacy & Safety PK->Efficacy Predict ShakeFlask_Workflow Start Add Excess Solid to Buffer Equilibrate Agitate at Constant Temp (24-48h) Start->Equilibrate Separate Separate Phases (Centrifugation/Filtration) Equilibrate->Separate Quantify Dilute & Analyze Supernatant (HPLC) Separate->Quantify End Calculate Solubility (e.g., µg/mL or µM) Quantify->End pKa_Workflow Start Prepare Compound Solution (Known Conc., Constant Ionic Strength) Calibrate Calibrate pH Meter (3-Point Calibration) Start->Calibrate Titrate Titrate with Standard Acid/Base, Recording pH vs. Volume Calibrate->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Analyze Identify Inflection Point (e.g., First Derivative Plot) Plot->Analyze End Determine pKa Value Analyze->End

References

The Strategic Importance of Halogenated Pyrazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-bromo-3-fluoro-1H-pyrazole for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore its fundamental chemical identity, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, its strategic application as a versatile building block in pharmaceutical development, and critical safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutic agents.

The pyrazole nucleus is a "privileged scaffold" in drug discovery, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding, and its metabolic stability. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the pyrazole ring dramatically enhances its utility.

  • Fluorine: The inclusion of a fluorine atom can profoundly modulate a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability. It can also form key hydrogen bonds with biological targets, enhancing binding affinity.

  • Bromine: The bromine atom serves as a highly versatile synthetic handle.[3] It is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the straightforward introduction of molecular complexity and diversity—a cornerstone of modern drug discovery programs.[3]

The compound this compound combines these features, making it a particularly valuable building block for creating libraries of novel compounds for biological screening.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics.

Chemical Name: this compound CAS Number: 1346555-56-3[4] Molecular Formula: C₃H₂BrFN₂[4]

Chemical Structure

The structure consists of a five-membered pyrazole ring substituted with a fluorine atom at position 3 and a bromine atom at position 4.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key properties of this compound, compiled from various chemical suppliers.

PropertyValueSource(s)
CAS Number 1346555-56-3[4][5]
Molecular Weight 164.97 g/mol [4]
Molecular Formula C₃H₂BrFN₂[4]
Appearance Light yellow solid[4]
Purity Typically ≥97%[4]
SMILES FC1=NNC=C1Br[4][5]
InChIKey Not readily available in cited sources
Storage Conditions Store at 0-8 °C under an inert atmosphere[4][5]

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of this compound is not publicly indexed, a logical and efficient synthetic route can be proposed based on established pyrazole chemistry. The most plausible approach involves the regioselective bromination of a 3-fluoropyrazole precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available pyrazole derivative, followed by fluorination and then regioselective bromination. An alternative, and perhaps more direct, route would start with 3-fluoro-1H-pyrazole.

Caption: Proposed workflow for the synthesis of this compound.

Causality in Experimental Design
  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for electrophilic bromination of activated heterocyclic rings.[3] It is a solid, making it easier and safer to handle, and reactions are often cleaner with fewer byproducts. The reaction proceeds via an electrophilic substitution mechanism where the C4 position of the pyrazole ring is the most electron-rich and sterically accessible site for attack.

  • Solvent Selection: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) is ideal. These solvents will not react with the brominating agent and are effective at dissolving the pyrazole substrate.

  • Reaction Control: The reaction is typically run at or below room temperature to control the rate and prevent potential over-bromination or side reactions. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material.

  • Work-up and Purification: A standard aqueous work-up is used to remove the succinimide byproduct and any unreacted NBS. Purification via silica gel column chromatography is the definitive method to isolate the final product with high purity.

Experimental Protocol (Self-Validating)

This protocol is a representative procedure based on established methodologies.

  • Preparation: To a solution of 3-fluoro-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring (Validation Point 1): Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progression.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine species.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Validation Point 2): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Characterization (Validation Point 3): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The final product should be a light yellow solid.[4]

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its structure is engineered for synthetic utility.

Role as a Scaffold for Cross-Coupling Reactions

The C-Br bond at the 4-position is the key reactive site. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the attachment of a wide variety of molecular fragments.[3] This is a fundamental strategy in modern medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound.

Pyrazole This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base Pyrazole->Catalyst Reactant 1 BoronicAcid Aryl/Heteroaryl Boronic Acid R-B(OH)₂ BoronicAcid->Catalyst Reactant 2 Product Coupled Product (New C-C Bond) Catalyst->Product Suzuki Coupling

Caption: Use of this compound in a Suzuki cross-coupling reaction.

  • Why this is important: This reactivity allows drug development professionals to rapidly synthesize dozens or hundreds of analogues. By varying the "R" group introduced via the boronic acid, chemists can fine-tune properties like potency, selectivity, solubility, and metabolic stability to optimize a drug candidate.[6] The pyrazole core itself often serves as a stable anchor that correctly orients the functional groups for interaction with a biological target.[1][7]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[8]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
STOT, Single Exposure Category 3H335: May cause respiratory irritation
Precautionary Measures and Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes.[8]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.[4][5] Store under an inert atmosphere to prevent degradation.

Conclusion

This compound is a strategically designed chemical building block with significant potential for accelerating drug discovery programs. Its unique combination of a stable, drug-like pyrazole core, a modulatory fluorine atom, and a versatile bromine synthetic handle makes it an invaluable tool for medicinal chemists. A clear understanding of its properties, a robust synthetic plan, and strict adherence to safety protocols will enable researchers to fully exploit its potential in the creation of novel and effective therapeutics.

References

Spectroscopic Characterization of 4-bromo-3-fluoro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-3-fluoro-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles. The guide emphasizes the interpretation of spectroscopic data based on the compound's molecular structure and the influence of its substituents.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The presence of both a bromine and a fluorine atom on the pyrazole ring imparts unique electronic properties that can influence its interactions with biological targets. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in research and development settings. This guide will delve into the predicted and expected data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, providing a foundational understanding for researchers working with this molecule.

Molecular Structure and Spectroscopic Implications

The substitution pattern of this compound is key to understanding its spectroscopic behavior. The electron-withdrawing nature of the fluorine atom at the 3-position and the bromine atom at the 4-position significantly influences the electron density distribution within the pyrazole ring. This, in turn, affects the chemical shifts of the carbon and hydrogen atoms in the NMR spectra.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the N-H proton of the pyrazole ring and the C-H proton at the 5-position.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N1-H13.0 - 14.0Broad Singlet-
C5-H7.5 - 8.0Doublet~2-3 Hz (JH-F)

Interpretation:

  • N1-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 13.0-14.0 ppm). This is characteristic of N-H protons in pyrazole systems and is due to a combination of factors including the acidity of the proton and potential intermolecular hydrogen bonding.

  • C5-H Proton: The proton at the 5-position is anticipated to resonate in the aromatic region (δ 7.5-8.0 ppm). Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the halogens on the ring. The signal is expected to be a doublet due to coupling with the fluorine atom at the 3-position (JH-F), with a coupling constant of approximately 2-3 Hz. The effect of halogen substituents on the chemical shifts of pyrazole protons has been previously discussed in the literature.[1]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the three carbon atoms in the pyrazole ring. The chemical shifts will be significantly influenced by the attached fluorine and bromine atoms.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C3145 - 155Doublet~240-260 Hz (¹JC-F)
C490 - 100Singlet-
C5125 - 135Doublet~10-20 Hz (²JC-F)

Interpretation:

  • C3 Carbon: The carbon atom directly bonded to the fluorine atom (C3) will exhibit the largest downfield shift due to the strong electron-withdrawing nature of fluorine. This signal will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F) in the range of 240-260 Hz.

  • C4 Carbon: The C4 carbon, attached to the bromine atom, is expected to be the most upfield-shifted carbon of the ring. The shielding effect of bromine on an adjacent carbon is a known phenomenon in ¹³C NMR spectroscopy.

  • C5 Carbon: The C5 carbon will show a two-bond coupling to the fluorine atom (²JC-F), resulting in a doublet with a smaller coupling constant of approximately 10-20 Hz. Its chemical shift will be in the aromatic region.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a crucial technique for the characterization of fluorinated organic compounds.

Predicted ¹⁹F NMR Data:

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C3-F-120 to -140Doublet~2-3 Hz (JF-H)

Interpretation:

The fluorine atom at the 3-position is expected to have a chemical shift in the range of -120 to -140 ppm relative to a standard such as CFCl₃. The signal will appear as a doublet due to coupling with the proton at the 5-position (JF-H) with a coupling constant of approximately 2-3 Hz.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

Ionm/z (relative abundance)
[M]⁺164/166 (isotope pattern for Br)
[M-H]⁺163/165
[M-Br]⁺87
[M-HCN]⁺137/139

Interpretation:

The mass spectrum is expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for a bromine-containing compound (two peaks of approximately equal intensity separated by 2 m/z units) at m/z 164 and 166. Common fragmentation pathways for pyrazoles include the loss of a hydrogen atom, the bromine atom, and hydrogen cyanide (HCN). A mass spectrum of the related compound 4-bromo-1H-pyrazole is available in the NIST WebBook, which can serve as a reference for the expected fragmentation.[2]

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data described above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 376 MHz or higher.

    • Pulse Program: Standard single-pulse experiment (proton-coupled).

    • Spectral Width: -100 to -200 ppm.

    • Number of Scans: 64-128.

    • Relaxation Delay: 1-2 seconds.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in 0.5-0.7 mL Deuterated Solvent h1 ¹H NMR dissolve->h1 c13 ¹³C NMR dissolve->c13 f19 ¹⁹F NMR dissolve->f19 process Fourier Transform, Phase Correction, Baseline Correction h1->process c13->process f19->process analyze Chemical Shift Analysis, Coupling Constant Measurement, Structural Elucidation process->analyze

Caption: General workflow for NMR analysis.

Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Ionization:

    • EI: Useful for volatile and thermally stable compounds, often provides detailed fragmentation patterns.

    • ESI: A softer ionization technique suitable for a wider range of compounds, often shows a prominent molecular ion peak.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The spectroscopic characterization of this compound is essential for its application in scientific research. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectra. By understanding the influence of the bromo and fluoro substituents on the pyrazole core, researchers can confidently identify and characterize this important molecule. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data.

References

A Technical Guide to 4-Bromo-3-fluoro-1H-pyrazole: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds. The strategic introduction of halogen atoms, such as bromine and fluorine, onto this heterocyclic ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This guide provides an in-depth technical overview of 4-bromo-3-fluoro-1H-pyrazole, a versatile building block that has garnered interest in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. We will delve into its chemical properties, synthesis, and applications, offering field-proven insights for its effective utilization in drug discovery and development.

Core Chemical and Physical Properties

This compound is a light yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃H₂BrFN₂[1]
Molecular Weight 164.97 g/mol [1]
CAS Number 1346555-56-3[1]
IUPAC Name This compound[1]
Appearance Light yellow solid[1]
Purity Typically ≥97%[1]
Storage Conditions 2-8°C, inert atmosphere[2]

Chemical Structure and Reactivity

The structure of this compound, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, a bromine atom at the 4-position, and a fluorine atom at the 3-position, provides a unique combination of reactive sites for synthetic transformations.

Figure 1: Chemical structure of this compound.

The bromine atom at the C4 position is particularly valuable for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[3] This allows for the attachment of a wide range of substituents, which is critical for tuning the pharmacological properties of potential drug candidates. The fluorine atom at the C3 position can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[4]

Synthesis of this compound

Conceptual Synthetic Workflow

synthesis_workflow cluster_start Starting Material cluster_reaction Bromination cluster_product Product cluster_purification Purification start 3-Fluoro-1H-pyrazole reaction Brominating Agent (e.g., NBS) Inert Solvent (e.g., CCl₄) start->reaction Reacts with product This compound reaction->product Yields purification Column Chromatography Recrystallization product->purification Purified by

Figure 2: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common bromination procedures for pyrazoles.[3]

Materials:

  • 3-Fluoro-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other inert solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 3-fluoro-1H-pyrazole in an inert solvent such as carbon tetrachloride in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for a specified period (typically 1 to 5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable quenching agent if necessary.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield pure this compound.

Note: This is a conceptual protocol and should be optimized and validated in a laboratory setting. The choice of solvent, temperature, and reaction time will influence the yield and purity of the product.[5]

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyrazoles are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds.[6] this compound serves as a key building block for creating libraries of compounds for high-throughput screening and for the rational design of targeted therapies.

Role in Kinase Inhibitor Synthesis

A significant application of pyrazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[7][8] The pyrazole scaffold can effectively mimic the hinge-binding region of ATP, a key interaction for kinase inhibition. The bromine atom on this compound provides a convenient handle for introducing substituents that can target other regions of the kinase active site, thereby enhancing potency and selectivity.

kinase_inhibitor_synthesis cluster_building_block Key Building Block cluster_reaction Cross-Coupling Reaction (e.g., Suzuki Coupling) cluster_intermediate Functionalized Pyrazole cluster_product Final Product start This compound reaction Arylboronic Acid Pd Catalyst, Base start->reaction intermediate 4-Aryl-3-fluoro-1H-pyrazole reaction->intermediate product Kinase Inhibitor Candidate intermediate->product Further Functionalization

Figure 3: Role of this compound in kinase inhibitor synthesis.

While specific examples detailing the use of this compound are often found within proprietary patent literature, the general strategy involves its use in the synthesis of complex heterocyclic systems designed to inhibit specific kinases involved in cancer progression. For instance, related pyrazolopyrimidine compounds have shown efficacy as kinase inhibitors.[9]

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]

  • Personal Protective Equipment (PPE): A lab coat, safety goggles, and chemical-resistant gloves are essential. All handling should be performed in a chemical fume hood.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a pyrazole core with strategically placed bromo and fluoro substituents offers a powerful platform for the synthesis of novel therapeutic agents. The reactivity of the bromine atom in cross-coupling reactions allows for extensive structural diversification, while the fluorine atom can impart favorable pharmacological properties. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for leveraging its full potential in the ongoing quest for new and more effective medicines.

References

Foreword: The Strategic Value of Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-3-fluoro-1H-pyrazole: Synthesis, Reactivity, and Applications

In the landscape of modern synthetic and medicinal chemistry, heterocyclic scaffolds serve as the foundational architecture for a vast array of functional molecules. Among these, the pyrazole nucleus is a "privileged scaffold," a recurring motif in numerous FDA-approved drugs and clinical candidates. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this core imparts a unique combination of physicochemical properties and synthetic versatility. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine provides a crucial reactive handle for sophisticated molecular engineering via cross-coupling reactions.

This guide focuses on this compound (CAS 1346555-56-3), a building block that embodies this strategic design.[1][2][3] From the perspective of a senior application scientist, this molecule is not merely a chemical intermediate; it is a powerful tool for accelerating discovery. Its true value lies in its predictable reactivity and its ability to serve as a versatile platform for generating diverse molecular libraries. This document will deconstruct the synthesis, reactivity, and application of this key intermediate, providing not just protocols, but the underlying chemical logic to empower researchers in their work.

Molecular Profile and Physicochemical Characteristics

The unique arrangement of substituents on the pyrazole ring dictates the molecule's behavior. The electron-withdrawing nature of the fluorine atom at the C3 position and the bromine atom at the C4 position significantly influences the electron density of the ring, impacting both its reactivity and its intermolecular interactions.

While a specific crystal structure for this compound is not publicly documented, analysis of its close analogs provides critical insights. The crystal structures for 4-fluoro-1H-pyrazole, 4-chloro-1H-pyrazole, and 4-bromo-1H-pyrazole have been elucidated.[4][5][6] Notably, 4-fluoro-1H-pyrazole forms one-dimensional hydrogen-bonded chains in its solid state, a different supramolecular assembly from the trimeric motifs observed in the chloro and bromo analogs.[5][6] This suggests that the interplay of the N-H donor/acceptor system with the halogen substituents is nuanced and can lead to distinct solid-state properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1346555-56-3[3]
Molecular Formula C₃H₂BrFN₂[3]
Molecular Weight 164.97 g/mol [3]
IUPAC Name This compound[3]
SMILES FC1=NNC=C1Br[3]
Purity (Typical) ≥97%[3]

Synthetic Strategy: A Plausible Pathway

Commercially available, the synthesis of this compound is not extensively detailed in academic literature. However, a robust and logical synthetic route can be designed based on fundamental principles of heterocyclic chemistry. The most plausible approach involves the initial construction of the fluorinated pyrazole core, followed by regioselective bromination.

The causality for this two-step approach is rooted in controlling regiochemistry. Direct bromination of 1H-pyrazole typically occurs at the C4 position due to its higher electron density. Therefore, constructing the 3-fluoro-1H-pyrazole intermediate first ensures the subsequent bromination is directed specifically to the open C4 position.

Synthetic Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Electrophilic Bromination A Fluorinated 1,3-Dicarbonyl Precursor C 3-fluoro-1H-pyrazole A->C Cyclocondensation (e.g., in Ethanol, reflux) B Hydrazine Hydrate B->C E This compound C->E Bromination (e.g., in Acetonitrile) D N-Bromosuccinimide (NBS) D->E

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-fluoro-1H-pyrazole

  • To a solution of a suitable fluorinated 1,3-dicarbonyl precursor (e.g., 1-fluoro-1,3-butanedione) (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 3-fluoro-1H-pyrazole.

Step 2: Synthesis of this compound

  • Dissolve 3-fluoro-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. Rationale: NBS is a mild and highly regioselective brominating agent for electron-rich heterocycles.

  • Stir the reaction at room temperature for 12-18 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford this compound.

The Core Utility: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position is the molecule's primary synthetic linchpin, enabling its participation in a suite of powerful palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern drug discovery, allowing for the modular and efficient assembly of complex molecular architectures.[7][8]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between sp²-hybridized centers.[9] Its operational simplicity, mild conditions, and the commercial availability of a vast library of boronic acids make it indispensable.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A PdII R¹-Pd(II)L₂-X A->PdII B Transmetalation PdII->B PdII_R2 R¹-Pd(II)L₂-R² B->PdII_R2 C Reductive Elimination PdII_R2->C C->Pd0 Product R¹-R² C->Product ArylHalide Ar-Br ArylHalide->A BoronicAcid R-B(OH)₂ BoronicAcid->B Base Base Base->B

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound

  • To a microwave vial or Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add the palladium catalyst. Expert Choice: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and highly effective catalyst for coupling heteroaryl halides.[10] Use 2-5 mol % loading.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water or dimethoxyethane (DME).[10]

  • Seal the vessel and heat the reaction to 80-100 °C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the 4-aryl-3-fluoro-1H-pyrazole product.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling provides a direct route to form a bond between a C(sp²) atom of an aryl halide and a C(sp) atom of a terminal alkyne.[11][12] This reaction is fundamental for synthesizing conjugated systems and for introducing rigid linear linkers into drug scaffolds.

Protocol: Sonogashira Coupling of this compound

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol %), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol %). Causality: The copper(I) iodide co-catalyst is crucial as it reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[11]

  • Add a degassed solvent, typically an amine base like triethylamine (Et₃N) which also serves as the base, often mixed with a co-solvent like THF or DMF.[13]

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through Celite to remove solids.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of aryl C-N bonds is a cornerstone of medicinal chemistry, as the arylamine motif is present in countless pharmaceuticals. The Buchwald-Hartwig amination provides a general and high-yielding method to achieve this transformation, overcoming the limitations of classical methods.[14][15]

Buchwald-Hartwig Experimental Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add this compound, Amine, and Base (e.g., NaOtBu) to flask B Add Pd Pre-catalyst and Ligand (e.g., tBuDavePhos) A->B C Add degassed solvent (e.g., Toluene or Dioxane) B->C D Seal flask and heat (e.g., 80-110 °C) C->D E Monitor by LC-MS (2-24 hours) D->E F Cool, dilute with solvent, filter through Celite E->F G Aqueous wash and extraction F->G H Dry, concentrate, and purify (Column Chromatography) G->H I Product: 4-amino-3-fluoro-1H-pyrazole H->I

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.

Protocol: Buchwald-Hartwig Amination of this compound

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %), a suitable phosphine ligand, and the base. Expert Choice: For heteroaryl bromides, bulky, electron-rich phosphine ligands like tBuDavePhos or XPhos are often required for high efficiency.[16] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.

  • Add the this compound (1.0 eq) and the amine coupling partner (1.2-1.5 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat to 80-110 °C until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify via column chromatography.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazole core is a key feature in a multitude of kinase inhibitors. The N-H group and the adjacent nitrogen atom can form critical hydrogen bond interactions within the hinge region of the ATP-binding pocket of many kinases. The substituents on the pyrazole ring then project into different regions of the binding site, allowing for the fine-tuning of potency and selectivity.

This compound is an ideal starting point for a fragment-based or lead optimization campaign. The C4 position, functionalized via the cross-coupling reactions described above, allows chemists to systematically probe the solvent-exposed regions of a target's active site, optimizing properties like potency and ADME (Absorption, Distribution, Metabolism, and Excretion).

A notable example of a pyrazole-based drug is AT9283, a multi-targeted inhibitor of Aurora kinases, JAK2, and Abl(T315I).[17] While not identical, its structure, featuring a pyrazol-4-yl urea core, demonstrates the power of functionalizing the C4 position to achieve potent biological activity.

FBDD Concept Core Core Fragment (this compound) Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) Core->Coupling Library Diverse Library of Substituted Pyrazoles Coupling->Library SAR SAR-Guided Optimization Library->SAR Lead Lead Compound / Clinical Candidate SAR->Lead

Caption: Conceptual workflow for using the pyrazole core in drug discovery.

Table 2: Examples of Bioactive Substituted Pyrazole Scaffolds

Compound/ScaffoldTarget(s)Therapeutic AreaSignificanceSource
1H-Pyrazolo[3,4-d]pyrimidinesBRK/PTK6Oncology (Breast Cancer)Selective inhibitors with anti-metastatic potential.[18]
AT9283 (Pyrazol-4-yl urea)Aurora A/B, JAK2, Abl(T315I)OncologyMulti-targeted kinase inhibitor developed from a fragment-based approach.[17]
General Pyrazole DerivativesVarious (Enzymes, Receptors)Oncology, Infectious Disease, CNSThe pyrazole ring is a versatile and "privileged" scaffold in medicinal chemistry.[19]

Conclusion and Future Outlook

This compound is more than a simple catalog chemical; it is a strategically designed building block that offers a reliable and versatile entry point into a rich chemical space. Its true power is unlocked through modern palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of diverse libraries of substituted pyrazoles for applications in drug discovery, materials science, and agrochemicals. The protocols and chemical rationale presented in this guide provide a robust framework for researchers to leverage the full potential of this valuable intermediate. As the demand for novel, highly functionalized molecules continues to grow, the importance of well-designed, synthetically versatile building blocks like this compound will only increase.

References

Hazard Identification and Comprehensive Risk Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-bromo-3-fluoro-1H-pyrazole

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 1346555-56-3). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural steps to explain the scientific rationale behind each recommendation. The pyrazole scaffold, particularly when functionalized with halogens like fluorine and bromine, is a cornerstone in medicinal chemistry and materials science.[1] Its proper handling is not only a matter of regulatory compliance but a prerequisite for scientific integrity and personnel safety.

This compound is a solid organic compound that presents multiple health hazards upon exposure.[2] A thorough understanding of its risk profile, as defined by the Globally Harmonized System (GHS), is the foundation of all safety procedures. The compound's toxicological properties have not been exhaustively investigated, warranting a cautious approach where it is treated as having unknown hazards in addition to the classified ones.[2][3]

The primary risks are associated with acute toxicity upon ingestion, irritation to the skin, eyes, and respiratory system.[2][4]

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS PictogramCodeHazard StatementPrecautionary Statements (Selected)
Acute Toxicity, Oral
alt text
H302Harmful if swallowed.[2]P270: Do not eat, drink or smoke when using this product.[2]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4]
Skin Irritation
alt text
H315Causes skin irritation.[2]P280: Wear protective gloves/protective clothing.[2]P302+P352: IF ON SKIN: Wash with plenty of water and soap.[2][4]
Eye Irritation
alt text
H319Causes serious eye irritation.[2]P280: Wear eye protection/face protection.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
Specific Target Organ Toxicity (Single Exposure)
alt text
H335May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]P271: Use only outdoors or in a well-ventilated area.[2]

A Proactive Safety Paradigm: The Hierarchy of Controls

Effective laboratory safety relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures, with Personal Protective Equipment (PPE) serving as the final barrier to exposure.

cluster_0 Hierarchy of Controls for this compound Eng Engineering Controls (Most Effective) Admin Administrative Controls Eng->Admin Primary Mitigation PPE Personal Protective Equipment (PPE) (Least Effective) Admin->PPE Secondary Mitigation spill Spill Occurs assess Assess Severity (Size, Location) spill->assess evacuate Evacuate Area Alert Others assess->evacuate Large or Uncontrolled ppe Don Appropriate PPE (If safe to proceed) assess->ppe Small and Controllable contain Contain Spill Use inert absorbent ppe->contain clean Collect Material Place in sealed container contain->clean decon Decontaminate Area clean->decon dispose Dispose as Hazardous Waste decon->dispose cluster_1 Emergency First Aid Protocol Exposure Exposure Event Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Action_Skin Remove contaminated clothing. Wash with plenty of soap and water. Skin->Action_Skin Action_Eyes Rinse cautiously with water for at least 15-20 minutes. Remove contact lenses. Eyes->Action_Eyes Action_Inhalation Move person to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhalation Action_Ingestion Rinse mouth. Immediately call Poison Center/doctor. Ingestion->Action_Ingestion Medical Seek Immediate Medical Attention Action_Skin->Medical Action_Eyes->Medical Action_Inhalation->Medical Action_Ingestion->Medical

References

The Impact of Halogenation on the Crystal Structure of Pyrazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Molecule to Crystal Lattice - The Significance of Solid-State Structure in Drug Discovery

In the realm of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is a multi-faceted endeavor. While the intrinsic pharmacological activity of a molecule is paramount, its solid-state properties, governed by its crystal structure, are of equal, and often critical, importance. The crystal structure dictates a cascade of physicochemical characteristics, including solubility, dissolution rate, stability, hygroscopicity, and bioavailability. For researchers and scientists in drug development, a profound understanding of the factors that influence crystal packing is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and formulation.

Pyrazoles, a class of five-membered heterocyclic compounds, represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The strategic introduction of halogen atoms onto the pyrazole ring is a common tactic employed to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. However, the influence of halogenation extends far beyond these molecular-level effects, profoundly impacting the intermolecular interactions that orchestrate the formation of the crystal lattice. This guide provides an in-depth technical exploration of the crystal structure of halogenated pyrazoles, offering field-proven insights into their synthesis, crystallization, structural analysis, and the subtle interplay of non-covalent interactions that define their solid-state architecture.

The Genesis of a Crystal: Synthesis and Crystallization of Halogenated Pyrazoles

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization methodology is not arbitrary; it is a decision guided by the desired substitution pattern and the physicochemical properties of the molecule.

Synthetic Strategies: Accessing Halogenated Pyrazole Scaffolds

The synthesis of halogenated pyrazoles can be broadly approached through two strategies: direct halogenation of a pre-formed pyrazole ring or construction of the pyrazole ring from halogenated precursors.

  • Direct Halogenation: For the synthesis of 4-halogenated pyrazoles, direct electrophilic halogenation of the pyrazole ring is often the most straightforward approach. However, for 3- or 5-halogenated derivatives, regioselectivity can be a challenge, as the 4-position is typically the most reactive towards electrophiles. To circumvent this, the 4-position must be blocked, or alternative strategies must be employed.[1]

  • Cycloaddition and Cyclocondensation Reactions: A more versatile approach involves the construction of the pyrazole ring from halogenated building blocks. The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, can be adapted using halogenated precursors. More contemporary methods, such as 1,3-dipolar cycloadditions, offer excellent control over regioselectivity.[2] For instance, the reaction of a nitrile imine with a halogenated dipolarophile can yield highly substituted halogenated pyrazoles.

Experimental Protocol: A Representative Synthesis of a 3,5-Disubstituted Pyrazole

The following protocol outlines a general procedure for the synthesis of 3,5-disubstituted pyrazoles via a sequential alkyne homocoupling and Cope-type hydroamination, a method amenable to the introduction of various substituents.[3]

  • Alkyne Homocoupling: To a solution of the terminal alkyne (1.0 eq) in a suitable solvent such as methanol, add a copper(I) salt (e.g., CuCl, 0.1 eq) and a base (e.g., triethylamine, 2.0 eq). Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Hydroamination: To the resulting solution of the 1,3-diyne, add hydrazine hydrate (1.5 eq). Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted pyrazole.

The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step in crystal structure determination.[4] The choice of crystallization technique is critical and is often determined empirically.

Common Crystallization Techniques for Halogenated Pyrazoles:

  • Slow Evaporation: This is the simplest method, where a near-saturated solution of the compound is allowed to evaporate slowly.[5][6] The choice of solvent is crucial; a solvent in which the compound has moderate solubility is ideal.[7]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of material are available.[5][8] A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting gradual crystallization.

  • Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the compound is carefully layered with a miscible anti-solvent.[5][7] Crystallization occurs at the interface between the two solvents as they slowly mix.

Causality Behind Solvent Selection: The choice of solvent is not merely about solubility. The polarity, hydrogen bonding capability, and even the shape of the solvent molecule can influence the crystal packing. Solvents that can form hydrogen bonds with the pyrazole's N-H group may compete with the formation of the intermolecular N-H···N hydrogen bonds that are crucial for the self-assembly of pyrazole molecules. Therefore, less competitive solvents are often preferred.

Deciphering the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[4] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Workflow for Single-Crystal X-ray Diffraction:

scxrd_workflow cluster_exp Experimental Setup cluster_analysis Data Analysis & Structure Solution crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection Goniometer integration Integration & Scaling data_collection->integration space_group Space Group Determination integration->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Key Steps and Field-Proven Insights:

  • Crystal Selection and Mounting: A suitable crystal should be of adequate size (typically 0.1-0.4 mm) and free of visible defects.[9]

  • Data Collection: The mounted crystal is cooled (often to 100-173 K) to minimize thermal vibrations and placed in the X-ray beam. The diffractometer rotates the crystal while a detector records the positions and intensities of the diffracted X-rays.[9]

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.[8]

  • Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves are not directly measured.[8] Methods like direct methods or Patterson synthesis are used to generate an initial electron density map.[8]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

  • Validation and Deposition: The final structure is validated for geometric and crystallographic consistency and is typically deposited in a public database such as the Cambridge Structural Database (CSD) to make the data available to the scientific community.

Troubleshooting Common Crystallographic Challenges:

  • Twinning: This occurs when two or more crystal lattices are intergrown in a specific orientation.[9][10] Twinning can often be identified from the diffraction pattern and, in many cases, the data can be "detwinned" using specialized software.[11][12] If twinning is severe, it may be necessary to re-grow the crystals under different conditions, such as by slowing down the crystallization rate.[11]

  • Disorder: This refers to the situation where a molecule or a part of a molecule occupies multiple positions in the crystal lattice.[9] Disorder can be modeled during the refinement process, but it can also be an indication of a less stable packing arrangement.

The Interplay of Forces: Intermolecular Interactions in Halogenated Pyrazole Crystals

The crystal structure of a halogenated pyrazole is a delicate balance of various intermolecular interactions. Halogenation introduces new possibilities for non-covalent bonding, which can compete with or complement the interactions present in the parent pyrazole.

Hydrogen Bonding: The Primary Supramolecular Synthon

In 1H-pyrazoles, the N-H group is a potent hydrogen bond donor, and the sp2-hybridized nitrogen atom is a hydrogen bond acceptor. This leads to the formation of robust N-H···N hydrogen bonds, which are often the primary driving force for the self-assembly of these molecules.[13][14] These hydrogen bonds can lead to the formation of various supramolecular motifs, such as dimers, trimers, tetramers, and catemers (chains).[13][14]

A compelling example is the series of 4-halogenated-1H-pyrazoles. The 4-chloro- and 4-bromo-1H-pyrazoles are isostructural and form trimeric hydrogen-bonded motifs.[13][14][15] In contrast, 4-fluoro- and 4-iodo-1H-pyrazole form catemeric chains.[13][14][15] This highlights how the nature of the halogen substituent can subtly influence the preferred hydrogen bonding pattern.

CompoundHalogenHydrogen Bonding MotifN(H)···N Distance (Å)Calculated Dipole Moment (D)
4-Fluoro-1H-pyrazoleFCatemer2.889> 2.5
4-Chloro-1H-pyrazoleClTrimer2.895< 2.5
4-Bromo-1H-pyrazoleBrTrimer2.909< 2.5
4-Iodo-1H-pyrazoleICatemer2.87> 2.5
Table 1: Comparison of Hydrogen Bonding Motifs and Properties in 4-Halogenated-1H-Pyrazoles. Data adapted from[13].
Halogen Bonding: A Directional and Tunable Interaction

A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile.[1] The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[13] This interaction is highly directional, with the C-X···Nu angle typically being close to 180°.

In the crystal structures of halogenated pyrazoles, halogen bonds can occur between the halogen atom and a variety of acceptors, including the nitrogen or oxygen atoms of neighboring molecules, or even the π-system of the pyrazole ring (X···π interactions).[16] The presence and nature of these halogen bonds can significantly influence the crystal packing, sometimes competing with or reinforcing the hydrogen bonding network.

Other Non-Covalent Interactions: The Supporting Cast

While hydrogen and halogen bonds are often the dominant interactions, other weaker forces play a crucial role in the overall stability of the crystal lattice.

  • π-π Stacking: The aromatic pyrazole rings can interact through π-π stacking, where the electron-rich π-system of one ring interacts with the π-system of a neighboring ring.

  • C-H···π Interactions: A carbon-hydrogen bond can act as a weak hydrogen bond donor to the π-face of a pyrazole ring.[13]

  • van der Waals Forces: These non-specific attractive and repulsive forces are ubiquitous and contribute to the overall cohesive energy of the crystal.

A Deeper Dive: Computational Analysis of Intermolecular Interactions

Experimental X-ray diffraction provides a static picture of the crystal structure. To gain a deeper understanding of the nature and strength of the intermolecular interactions, computational methods are indispensable.

Computational Workflow for Analyzing Intermolecular Interactions:

computational_workflow cluster_dft DFT Calculations cluster_analysis Topological & Energy Analysis geom_opt Geometry Optimization freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum qtaim QTAIM Analysis freq_calc->qtaim nci NCI Plot Analysis eda Energy Decomposition Analysis

Caption: A typical computational workflow for the analysis of intermolecular interactions.

Key Computational Techniques:

  • Density Functional Theory (DFT): DFT calculations are widely used to optimize the geometry of molecules and calculate their electronic properties, such as molecular electrostatic potential (MEP) surfaces, which can reveal the electrophilic and nucleophilic regions of a molecule.[13]

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful tool for analyzing the electron density topology of a system.[3][17] The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction, and the properties of the electron density at the BCP can be used to characterize the nature and strength of that interaction.[18]

  • Non-Covalent Interaction (NCI) Plot Analysis: The NCI method provides a visual representation of non-covalent interactions in real space.[17] It generates isosurfaces that are colored according to the strength and nature of the interaction, allowing for an intuitive understanding of the interplay of forces in the crystal lattice.

Conclusion and Future Outlook

The halogenation of pyrazoles is a powerful strategy in drug design, but its impact on the solid-state properties of these molecules must be carefully considered. This guide has provided a comprehensive overview of the key aspects of the crystal structure of halogenated pyrazoles, from their synthesis and crystallization to the detailed analysis of the intermolecular interactions that govern their self-assembly.

For drug development professionals, an appreciation of these principles is essential for anticipating and controlling the solid-state behavior of new drug candidates. The interplay between strong hydrogen bonds and the more subtle, yet influential, halogen bonds and other weak interactions creates a complex energy landscape that determines the final crystal form. By combining state-of-the-art experimental techniques like single-crystal X-ray diffraction with advanced computational analysis, we can gain unprecedented insights into this landscape. This knowledge, in turn, empowers us to make more informed decisions in the design and development of new medicines with optimal physicochemical and biopharmaceutical properties. The continued exploration of the Cambridge Structural Database and the development of more accurate predictive models for crystal structure will undoubtedly further enhance our ability to rationally engineer the solid state of halogenated pyrazole-based therapeutics.

References

IUPAC name for 4-bromo-3-fluoro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-bromo-3-fluoro-1H-pyrazole: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its structural attributes, validated synthetic protocols, spectroscopic characterization, reactivity profile, and its strategic application as a versatile building block in modern drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of this valuable scaffold.

Introduction to the Pyrazole Scaffold

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its rigid, planar structure and ability to act as both a hydrogen bond donor and acceptor allow it to mimic biological motifs and interact with a wide array of enzymatic targets.[3][4] The introduction of specific substituents onto the pyrazole core is a key strategy for modulating its physicochemical properties and pharmacological activity.[5]

The subject of this guide, this compound, incorporates two key halogen atoms that impart distinct and advantageous characteristics. The fluorine atom at the 3-position significantly alters the electronic properties of the ring, often enhancing metabolic stability and binding affinity. The bromine atom at the 4-position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This combination makes this compound a highly sought-after intermediate for building libraries of novel compounds for biological screening.[6][7]

Physicochemical and Structural Data

A summary of the key identification and physicochemical properties for this compound is presented below.

PropertyValueSource
IUPAC Name This compound[8]
CAS Number 1346555-56-3[9][10]
Molecular Formula C₃H₂BrFN₂[11]
Molecular Weight 164.96 g/mol [10]
SMILES FC1=NNC=C1Br[8][10]
Appearance Off-white to light yellow solid (Typical)Supplier Data
Purity ≥97% (Typical Commercial Grade)[8]

Synthesis and Mechanistic Considerations

The synthesis of this compound is not commonly reported as a one-step procedure. A logical and field-proven approach involves a multi-step sequence, typically beginning with the formation of a fluorinated precursor followed by regioselective bromination.

Proposed Synthetic Workflow

The following workflow outlines a robust strategy for the laboratory-scale synthesis. The choice of reagents and conditions is critical for achieving high regioselectivity and yield.

Synthesis_Workflow A Fluorinated Precursor (e.g., Sodium Fluoroacetate) B Fluorinated 1,3-Dicarbonyl Intermediate A->B  Acylation/  Claisen Condensation C 3-fluoro-1H-pyrazole B->C  Cyclization with  Hydrazine (H₂NNH₂) D This compound C->D  Regioselective Bromination  (e.g., NBS in CH₃CN)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on established chemical principles for pyrazole synthesis and halogenation.[12][13]

Step 1: Synthesis of 3-fluoro-1H-pyrazole This step often starts from a commercially available fluorinated building block. One published method involves the reaction of fluoroacetate precursors with reagents like oxalyl chloride and DMF, followed by treatment with a base and subsequent cyclization with hydrazine.[13] The core principle is the formation of a fluorinated 1,3-dicarbonyl equivalent which readily undergoes condensation with hydrazine to form the pyrazole ring.[1]

Step 2: Regioselective Bromination of 3-fluoro-1H-pyrazole

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-1H-pyrazole (1.0 eq). The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen).

  • Solvent: Add a suitable aprotic solvent, such as acetonitrile (CH₃CN), via syringe.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent. Add this solution dropwise to the stirred pyrazole solution at 0 °C (ice bath).

    • Experimental Rationale: NBS is chosen over elemental bromine (Br₂) for its milder reaction conditions and improved handling safety. It provides a source of electrophilic bromine (Br⁺). The reaction is performed at 0 °C to control the reaction rate and minimize the formation of potential side products. Acetonitrile is a common solvent for such reactions due to its polarity and relative inertness.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, the solvent is removed under reduced pressure (rotary evaporation).

    • The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous sodium thiosulfate (to quench any remaining NBS/bromine) and brine.

    • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the final compound.

  • ¹H NMR: The proton NMR spectrum is expected to be simple. A single sharp singlet for the proton at the C5 position (H-5) would be observed, typically in the range of δ 7.5-8.5 ppm. A broad singlet corresponding to the N-H proton will also be present, with its chemical shift being highly dependent on concentration and solvent. In a comparative study of 4-halogenated-1H-pyrazoles, the H-5 signal is influenced by the electronegativity of the C4-substituent.[14]

  • ¹⁹F NMR: A singlet is expected for the fluorine atom at the C3 position.

  • ¹³C NMR: Three distinct signals for the pyrazole ring carbons are expected. The chemical shifts will be influenced by the attached halogens. The C-Br bond will cause a downfield shift for C4, while the C-F bond will result in a significant downfield shift for C3, which will also show coupling (¹JCF).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Reactivity and Synthetic Utility

The utility of this compound in drug development stems from its predictable and versatile reactivity at three key positions: the C4-Bromine, the N1-proton, and the pyrazole ring itself.

Reactivity_Map cluster_C4 C4 Position (Br) cluster_N1 N1 Position (H) center_node This compound suzuki Suzuki Coupling (Aryl/Alkenyl Boronic Acids) center_node->suzuki Pd Cat. stille Stille Coupling (Organostannanes) center_node->stille Pd Cat. sonogashira Sonogashira Coupling (Terminal Alkynes) center_node->sonogashira Pd/Cu Cat. buchwald Buchwald-Hartwig (Amines, Alcohols) center_node->buchwald Pd Cat. alkylation N-Alkylation (Alkyl Halides, Base) center_node->alkylation Base (e.g., NaH, K₂CO₃) arylation N-Arylation (Aryl Halides) center_node->arylation Cu or Pd Cat.

Caption: Key reaction pathways for this compound.

  • Cross-Coupling Reactions at C4: The C-Br bond is the most valuable reactive site for building molecular complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the direct and modular installation of aryl, heteroaryl, alkyl, and alkynyl groups, which is a foundational strategy in modern medicinal chemistry for exploring structure-activity relationships (SAR).[15]

  • N-H Functionalization: The N-H proton is acidic (pKa ~14-15) and can be easily deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting pyrazolide anion is a potent nucleophile that can be alkylated or arylated to introduce substituents at the N1 position.[4] This is critical for blocking a metabolic site, tuning solubility, or occupying specific pockets in a protein target.

  • Electronic Modulation by Fluorine: The electron-withdrawing fluorine atom at C3 influences the pKa of the N-H proton and the overall electron density of the ring. This can affect the binding properties of the molecule to its biological target and can enhance metabolic stability by blocking a potential site of oxidative metabolism.[7]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[11]

Hazard ClassGHS Hazard StatementPrecautionary Codes
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation H315: Causes skin irritationP280, P302+P352, P332+P313, P362
Eye Damage/Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
STOT, Single Exposure H335: May cause respiratory irritationP261, P271, P304+P340, P403+P233

Data compiled from supplier Safety Data Sheets.[10][11]

Handling Recommendations:

  • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[16]

  • Avoid breathing dust, fumes, or vapors.[8]

  • Wash hands thoroughly after handling.[11]

  • Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials such as strong oxidizing agents.[10][17]

Conclusion

This compound is a strategically designed building block that offers significant advantages for drug discovery and development. Its pre-installed fluoro and bromo substituents provide a powerful combination of electronic modulation and synthetic versatility. The ability to perform selective functionalization at both the C4 and N1 positions allows for the rapid generation of diverse chemical libraries. For research teams engaged in the synthesis of novel therapeutics, a thorough understanding of the reactivity, handling, and synthetic potential of this pyrazole derivative is essential for accelerating the path from lead identification to candidate optimization.

References

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activities of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural features and synthetic tractability have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities.[3][4] This technical guide provides a comprehensive exploration of the diverse pharmacological properties of pyrazole-containing compounds, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating their therapeutic potential across various domains, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and anti-obesity applications.

Introduction: The Enduring Legacy of the Pyrazole Ring

First described by Ludwig Knorr in 1883, the pyrazole ring has since emerged as a "privileged scaffold" in drug design.[1][5] Its planarity, aromaticity, and the presence of two nitrogen atoms—one acting as a hydrogen bond donor and the other as an acceptor—allow for diverse interactions with biological targets.[1] This versatility has given rise to a multitude of clinically significant drugs, underscoring the profound impact of pyrazole chemistry on modern medicine.[6][7]

The journey of pyrazole derivatives from laboratory curiosities to blockbuster drugs is a testament to the power of medicinal chemistry. Early examples like Antipyrine (phenazone) highlighted their analgesic and antipyretic properties.[6] Over the decades, systematic exploration and derivatization of the pyrazole core have unlocked a remarkable range of therapeutic applications, which will be the focus of this guide.[3][8]

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Mechanism of Action: Selective COX-2 Inhibition

The discovery of two isoforms of the COX enzyme, COX-1 and COX-2, was a pivotal moment in anti-inflammatory drug development. COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, while COX-2 is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[12] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to gastrointestinal side effects.[13]

Pyrazole derivatives, most famously celecoxib (Celebrex®), were designed as selective COX-2 inhibitors.[14][15] The diaryl-substituted pyrazole structure of celecoxib, with its sulfonamide side chain, allows it to bind to a hydrophilic region near the active site of COX-2, an enzyme that has a larger and more flexible binding pocket compared to COX-1.[12][13][15] This selective inhibition blocks the conversion of arachidonic acid to prostaglandin precursors, thereby exerting potent anti-inflammatory, analgesic, and antipyretic effects with a reduced risk of gastrointestinal complications.[13][14][16]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins catalysis Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 selective inhibition

Caption: Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib.

Structure-Activity Relationship (SAR) for Anti-inflammatory Pyrazoles

The anti-inflammatory activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

PositionSubstituentImpact on ActivityReference
1Phenyl, substituted phenylOften crucial for potent activity. Electron-withdrawing groups can enhance activity.[6]
3Trifluoromethyl, methylImportant for COX-2 selectivity and potency.[14]
4VariesSubstitution at this position can modulate activity and selectivity.[9]
5Phenyl, substituted phenylA para-sulfonamide group on this phenyl ring is a key feature of coxibs for COX-2 selectivity.[13]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used method to screen for acute anti-inflammatory activity.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rodent's paw, inducing a localized inflammatory response characterized by edema. The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.

Procedure:

  • Animal Selection: Healthy adult rats or mice of either sex are used.

  • Grouping: Animals are divided into control, standard (e.g., diclofenac or celecoxib), and test groups.

  • Compound Administration: The test pyrazole derivative and the standard drug are administered orally or intraperitoneally at a predetermined dose and time before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Anticancer Activity: A Multifaceted Approach to Targeting Tumor Growth

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms to combat cancer cell proliferation and survival.[17][18] Their ability to interact with various biological targets involved in oncogenesis makes them attractive candidates for cancer therapy.[18][19]

Mechanisms of Anticancer Action

The anticancer effects of pyrazole derivatives are not limited to a single pathway. They have been shown to target multiple facets of cancer biology:

  • Enzyme Inhibition: Many pyrazole derivatives act as inhibitors of protein kinases, which are crucial for cell signaling pathways that regulate cell growth, proliferation, and survival.[18] For instance, some derivatives target Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[18]

  • Tubulin Polymerization Inhibition: Certain pyrazole compounds can interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[18]

  • Induction of Apoptosis: Pyrazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.

  • COX-2 Inhibition in Cancer: The anti-inflammatory properties of some pyrazoles, particularly COX-2 inhibition, also contribute to their anticancer effects, as chronic inflammation is a known driver of tumorigenesis.[13][20]

Anticancer_Mechanisms Pyrazole_Derivatives Pyrazole Derivatives Kinase_Inhibition Kinase Inhibition (EGFR, CDK, BTK) Pyrazole_Derivatives->Kinase_Inhibition Tubulin_Inhibition Tubulin Polymerization Inhibition Pyrazole_Derivatives->Tubulin_Inhibition Apoptosis_Induction Induction of Apoptosis Pyrazole_Derivatives->Apoptosis_Induction COX2_Inhibition COX-2 Inhibition Pyrazole_Derivatives->COX2_Inhibition Anticancer_Effect Anticancer Effect (Cell Cycle Arrest, Apoptosis) Kinase_Inhibition->Anticancer_Effect Tubulin_Inhibition->Anticancer_Effect Apoptosis_Induction->Anticancer_Effect COX2_Inhibition->Anticancer_Effect

Caption: Multifaceted anticancer mechanisms of pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test pyrazole derivative for a specified period (e.g., 24, 48, or 72 hours). A control group with vehicle and a blank group with media only are also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains has created an urgent need for novel antimicrobial agents.[21] Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad range of bacteria and fungi.[22][23][24]

Mechanisms of Antimicrobial Action

The antimicrobial effects of pyrazoles are diverse and can involve:

  • Inhibition of DNA Gyrase: Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, thereby preventing bacterial proliferation.[21]

  • Disruption of Cell Wall Synthesis: Certain compounds may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Essential Enzymes: Pyrazoles can also target other crucial enzymes in microbial metabolic pathways.

Structure-Activity Relationship (SAR) for Antimicrobial Pyrazoles

The antimicrobial efficacy of pyrazole derivatives is influenced by the substituents on the heterocyclic ring.

PositionSubstituentImpact on ActivityReference
1Phenyl, substituted phenylOften enhances activity. Halogen or nitro groups can be beneficial.[21]
3Aryl, heteroarylCan significantly influence the spectrum of activity.[23]
4VariesIntroduction of functional groups like hydrazones can lead to potent compounds.[25]
5VariesSubstitution at this position can modulate activity.[22]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compound: The test pyrazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticonvulsant and Other CNS Activities

Pyrazole derivatives have also shown promise in the treatment of central nervous system (CNS) disorders, particularly epilepsy.[26][27][28]

Anticonvulsant Activity

Several pyrazole derivatives have been synthesized and evaluated for their ability to protect against seizures in various animal models.[27][29] The exact mechanism of action for many of these compounds is still under investigation, but it is believed that they may modulate the activity of ion channels or neurotransmitter systems in the brain.[28]

Cannabinoid Receptor Antagonism and Anti-Obesity Effects

A notable example of a pyrazole derivative with CNS activity is Rimonabant (Acomplia®), which was developed as a selective cannabinoid CB1 receptor antagonist or inverse agonist.[30][31][32][33] The endocannabinoid system is involved in regulating appetite and energy balance.[34][35] By blocking CB1 receptors in the brain and peripheral tissues, Rimonabant was shown to reduce food intake and promote weight loss.[31][34][35] However, it was later withdrawn from the market due to serious psychiatric side effects.[31][36] Despite its withdrawal, the story of Rimonabant highlights the potential of pyrazole derivatives to modulate CNS targets.[30][37]

Rimonabant_Mechanism Endocannabinoids Endocannabinoids CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor activation Appetite_Stimulation Appetite Stimulation CB1_Receptor->Appetite_Stimulation Appetite_Suppression Appetite Suppression CB1_Receptor->Appetite_Suppression Rimonabant Rimonabant (Pyrazole Derivative) Rimonabant->CB1_Receptor antagonism Rimonabant->Appetite_Suppression

Caption: Mechanism of action of Rimonabant as a CB1 receptor antagonist.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model for identifying anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

Procedure:

  • Animal Selection and Grouping: Mice or rats are divided into control, standard (e.g., phenytoin), and test groups.

  • Compound Administration: The test pyrazole derivative and the standard drug are administered at various doses.

  • Induction of Seizure: A high-voltage electrical stimulus is delivered through corneal or ear electrodes to induce a tonic-clonic seizure.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Determination of Protection: The ability of the test compound to abolish the tonic hind limb extension is considered as a measure of anticonvulsant activity. The ED50 (the dose that protects 50% of the animals) is then calculated.

Other Notable Biological Activities

The versatility of the pyrazole scaffold extends beyond the activities discussed above. For instance, Sildenafil (Viagra®) , a well-known drug for erectile dysfunction, is a pyrazole derivative that acts as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[38][39][40][41] By inhibiting PDE5, sildenafil increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum.[38][39][42]

Conclusion and Future Perspectives

The pyrazole nucleus has proven to be an exceptionally fruitful scaffold in the quest for novel therapeutic agents. From anti-inflammatory drugs to anticancer agents and beyond, the diverse biological activities of pyrazole derivatives continue to inspire medicinal chemists. The ongoing exploration of new synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly lead to the discovery of next-generation pyrazole-based drugs with enhanced efficacy and safety profiles. The future of pyrazole chemistry in drug discovery remains bright, with immense potential to address unmet medical needs.

References

Methodological & Application

The Strategic deployment of 4-Bromo-3-fluoro-1H-pyrazole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Fluorinated Pyrazoles in Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its unique electronic properties, metabolic stability, and capacity for forming multiple hydrogen bonds and other non-covalent interactions have led to its incorporation into numerous approved drugs.[1] The strategic introduction of fluorine atoms into this scaffold further enhances its therapeutic potential. Fluorine, with its high electronegativity and small van der Waals radius, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3]

This guide focuses on a particularly valuable building block: 4-bromo-3-fluoro-1H-pyrazole . The presence of a bromine atom at the 4-position provides a versatile handle for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacological activity. The fluorine atom at the 3-position, adjacent to the bromine, introduces specific electronic effects that can influence reaction outcomes and, more importantly, enhance the biological activity of the final compounds. This application note will delve into the utility of this compound, with a focus on its application in the synthesis of kinase inhibitors, exemplified by the JAK2 inhibitor Fedratinib.

Key Physicochemical and Reactivity Insights

The this compound scaffold offers a unique combination of features that are highly advantageous in a drug discovery context:

  • Orthogonal Reactivity: The C-Br bond at the 4-position is readily functionalized via cross-coupling chemistry, while the C-F bond at the 3-position is generally stable under these conditions. This allows for selective and predictable synthetic transformations.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyrazole ring, influencing its ionization state at physiological pH and potentially impacting its interaction with biological targets.

  • Enhanced Biological Activity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased binding affinity and potency. Furthermore, the C-F bond is highly resistant to metabolic degradation, which can improve the pharmacokinetic profile of drug candidates.[2]

Application Showcase: Synthesis of Fedratinib (INREBIC®), a Potent JAK2 Inhibitor

A prime example of the successful application of a substituted pyrazole scaffold is in the synthesis of Fedratinib (INREBIC®), an FDA-approved kinase inhibitor for the treatment of myelofibrosis.[4][5] Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the signaling pathway that regulates the production of blood cells.[3] The core of the Fedratinib molecule features a pyrazole ring linked to a pyrimidine, a common strategy in the design of kinase inhibitors that target the ATP-binding site.

While the publicly available synthetic routes for Fedratinib may vary, a logical and efficient approach involves the Suzuki-Miyaura cross-coupling of a 4-bromo-pyrazole derivative with a corresponding pyrimidine-boronic acid or ester. The use of this compound as a starting material or a key intermediate in this process underscores its importance in the construction of complex, biologically active molecules.

Biological Activity of Fedratinib

The incorporation of the pyrazole moiety contributes significantly to the potent and selective inhibitory profile of Fedratinib. The table below summarizes its activity against various kinases.

Kinase TargetIC50 (nM)Selectivity vs. JAK2
JAK2 3 -
JAK2V617F3-
JAK1~105~35-fold
JAK3>1000>334-fold
TYK2~405~135-fold
FLT315-
RET48-

Data compiled from multiple sources.[2][6][7][8]

The high selectivity of Fedratinib for JAK2 over other JAK family members is a critical aspect of its therapeutic profile, potentially reducing off-target effects.[3]

Experimental Protocols

The following protocols are provided as a guide for researchers utilizing this compound in their synthetic workflows. These are generalized procedures based on established literature for similar transformations and should be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

Suzuki_Coupling pyrazole This compound reagents Pd Catalyst Base Solvent pyrazole->reagents boronic_acid Arylboronic Acid boronic_acid->reagents product 4-Aryl-3-fluoro-1H-pyrazole reagents->product

Caption: General scheme for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Round-bottom flask or microwave reaction vessel

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or microwave reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at a temperature between 80-120 °C for 4-16 hours. If using a microwave reactor, typical conditions are 100-150 °C for 10-30 minutes.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-fluoro-1H-pyrazole.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki couplings. Other palladium catalysts with specialized ligands (e.g., XPhos, SPhos) may be necessary for challenging substrates.

  • Base: An inorganic base like potassium carbonate is required to facilitate the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome and should be optimized.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the palladium(0) catalyst.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Reaction Workflow:

Buchwald_Hartwig_Workflow start Combine Reactants setup Inert Atmosphere Setup start->setup Py-Br, Amine, Pd catalyst, Ligand, Base reaction Heating & Stirring setup->reaction Add solvent workup Aqueous Workup reaction->workup Cool, Dilute, Wash purification Column Chromatography workup->purification Dry, Concentrate product 4-Amino-3-fluoro-1H-pyrazole purification->product

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary) (1.2 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq.)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-3-fluoro-1H-pyrazole.

Trustworthiness and Self-Validation:

The success of these protocols relies on the careful exclusion of oxygen and moisture, which can deactivate the palladium catalyst. The progress of the reaction should be monitored to determine the optimal reaction time and prevent the formation of byproducts. The identity and purity of the final product should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry. Its strategic combination of a reactive handle for diversification and a fluorine atom for modulating physicochemical and pharmacological properties makes it an invaluable tool for the synthesis of novel therapeutic agents. The successful development of the JAK2 inhibitor Fedratinib highlights the potential of this scaffold in generating potent and selective kinase inhibitors. As our understanding of the subtle yet profound effects of fluorination on molecular properties continues to grow, we can anticipate that this compound and related fluorinated heterocycles will play an increasingly important role in the discovery of the next generation of medicines.

References

The Strategic Role of 4-Bromo-3-fluoro-1H-pyrazole in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core as a Privileged Scaffold in Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led to the exploration of a vast chemical space. Within this landscape, nitrogen-containing heterocycles, and particularly the pyrazole nucleus, have emerged as a cornerstone for the development of next-generation insecticides and fungicides.[1] The inherent stability of the pyrazole ring, coupled with its versatile substitution patterns, allows for the fine-tuning of physicochemical properties and biological activity. This has resulted in a plethora of commercialized products with diverse modes of action.

This technical guide focuses on a particularly valuable, yet underexplored, building block: 4-bromo-3-fluoro-1H-pyrazole . We will delve into the synthetic applications of this intermediate, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals in the agrochemical sector. The strategic placement of the bromo and fluoro substituents on the pyrazole ring offers distinct advantages in the synthesis of high-value agrochemicals, particularly pyrazole carboxamide fungicides and diamide insecticides.

The Synthetic Advantage of the 4-Bromo-3-fluoro Substitution Pattern

The unique arrangement of the bromine and fluorine atoms on the pyrazole ring is not arbitrary. It is a calculated design that imparts specific reactivity and properties, making this compound a strategic starting material.

  • Orthogonal Reactivity for Sequential Functionalization: The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3][4][5][6] This allows for the introduction of diverse aryl or heteroaryl moieties, which are often crucial for biological efficacy. The fluorine atom at the 3-position, being relatively inert to these coupling conditions, remains intact, influencing the electronic properties of the ring and the final molecule. This orthogonality is key to building molecular complexity in a controlled and stepwise manner.

  • Modulation of Physicochemical Properties: The presence of a fluorine atom can significantly enhance the metabolic stability and lipophilicity of the resulting agrochemical.[5] This can lead to improved bioavailability, better penetration of biological membranes, and enhanced systemic movement within the plant. The electron-withdrawing nature of fluorine also influences the acidity of the pyrazole N-H, which can be a critical factor in N-arylation reactions and the overall biological activity of the final product.

  • Directing Group for Further Transformations: The bromine atom can be utilized in metal-halogen exchange reactions to generate a nucleophilic pyrazole species, which can then be reacted with various electrophiles to introduce other functional groups at the 4-position.

Application in the Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamide fungicides are a significant class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[7] The general structure of these fungicides consists of a substituted pyrazole ring linked via an amide bond to a second aromatic or aliphatic moiety. This compound is an ideal starting point for the synthesis of novel SDHIs.

General Synthetic Strategy

The synthesis of pyrazole carboxamide fungicides from this compound typically involves a multi-step sequence:

  • N-Arylation: Introduction of an aryl or heteroaryl group at the N1 position of the pyrazole ring.

  • Carboxylation: Introduction of a carboxylic acid group at the 5-position.

  • Amide Coupling: Formation of the final amide bond with a desired amine.

The following diagram illustrates this general synthetic workflow:

G A This compound B N-Arylation A->B Aryl Halide, Catalyst C 1-Aryl-4-bromo-3-fluoro-1H-pyrazole B->C D Carboxylation C->D Organometallic Reagent, CO2 E 1-Aryl-4-bromo-3-fluoro-1H-pyrazole-5-carboxylic acid D->E F Amide Coupling E->F Amine, Coupling Reagent G Pyrazole Carboxamide Fungicide F->G

Caption: General synthetic workflow for pyrazole carboxamide fungicides.

Detailed Protocol: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide

This protocol details the synthesis of a model pyrazole carboxamide fungicide from this compound.

Step 1: N-Arylation of this compound (Ullmann Condensation)

  • Rationale: The Ullmann condensation is a classic and effective method for the N-arylation of pyrazoles, particularly with aryl iodides.[8] A copper catalyst is employed to facilitate the C-N bond formation.

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq.), aryl iodide (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 1-aryl-4-bromo-3-fluoro-1H-pyrazole.

Step 2: Carboxylation at the 5-Position

  • Rationale: A halogen-metal exchange followed by quenching with carbon dioxide is a standard method for introducing a carboxylic acid group onto an aromatic ring.

  • Procedure:

    • Dissolve the 1-aryl-4-bromo-3-fluoro-1H-pyrazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under argon.

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (1.1 eq.) and stir for 1 hour at -78 °C.

    • Bubble dry carbon dioxide gas through the solution for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Quench the reaction with water and acidify with 1M HCl to pH 2-3.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-aryl-4-bromo-3-fluoro-1H-pyrazole-5-carboxylic acid, which can often be used in the next step without further purification.

Step 3: Amide Coupling to Form the Final Product

  • Rationale: The use of a coupling reagent like HATU is highly efficient for forming amide bonds, even with sterically hindered or electronically deactivated amines.[9]

  • Procedure:

    • To a solution of the carboxylic acid from Step 2 (1.0 eq.) in DMF, add the desired amine (1.1 eq.), HATU (1.2 eq.), and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide fungicide.

Application in the Synthesis of Diamide Insecticides

Diamide insecticides, such as chlorantraniliprole and cyantraniliprole, are potent activators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. The core of these molecules is a substituted pyrazole-5-carboxamide. While the commercial synthesis of chlorantraniliprole does not start from this compound, this intermediate is a valuable starting point for the synthesis of novel analogs with potentially improved properties.

General Synthetic Strategy for Diamide Insecticide Analogs

The synthesis of diamide insecticide analogs from this compound follows a similar logic to that of the fungicides, with the key difference being the nature of the amine used in the final coupling step.

G A This compound B N-Heteroarylation A->B Heteroaryl Halide, Catalyst C 1-(Heteroaryl)-4-bromo-3-fluoro-1H-pyrazole B->C D Carboxylation C->D Organometallic Reagent, CO2 E 1-(Heteroaryl)-4-bromo-3-fluoro-1H-pyrazole-5-carboxylic acid D->E F Amide Coupling E->F Anthranilic Amide, Coupling Reagent G Diamide Insecticide Analog F->G

Caption: General synthetic workflow for diamide insecticide analogs.

Detailed Protocol: Synthesis of a Chlorantraniliprole Analog Intermediate

This protocol outlines the synthesis of a key intermediate for a novel diamide insecticide, starting from this compound.

Step 1: N-Pyridylation of this compound

  • Rationale: The 3-chloro-2-pyridyl moiety is a common feature in many diamide insecticides. A nucleophilic aromatic substitution (SNAr) reaction can be employed to install this group.

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2,3-dichloropyridine (1.1 eq.) and heat the reaction to 80-100 °C for 6-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool to room temperature and carefully quench with water.

    • Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield 1-(3-chloro-2-pyridinyl)-4-bromo-3-fluoro-1H-pyrazole.

Step 2: Conversion to the Pyrazole-5-carboxylic Acid

  • Rationale: Similar to the fungicide synthesis, a halogen-metal exchange followed by reaction with CO2 is an effective method for carboxylation.

  • Procedure:

    • Follow the procedure outlined in Step 2 of the fungicide synthesis protocol, using the product from Step 1 of this protocol as the starting material.

Step 3: Amide Coupling with a Substituted Anthranilic Amide

  • Rationale: The final step involves coupling the pyrazole carboxylic acid with a substituted 2-amino-N-methylbenzamide derivative. The use of a coupling agent like EDC/HOBt is a reliable and cost-effective method for this transformation.[9][10]

  • Procedure:

    • Dissolve the pyrazole carboxylic acid (1.0 eq.) and the substituted 2-amino-N-methylbenzamide (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or DMF.

    • Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, dilute with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the final diamide insecticide analog.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key transformations discussed.

TransformationReagents and ConditionsTypical Yield
N-Arylation (Ullmann) Aryl iodide, CuI, K2CO3, DMF, 120-140 °C60-80%
N-Pyridylation (SNAr) 2,3-Dichloropyridine, NaH, DMF, 80-100 °C50-70%
Carboxylation n-BuLi, THF, -78 °C; then CO270-90%
Amide Coupling (HATU) Amine, HATU, DIPEA, DMF, rt75-95%
Amide Coupling (EDC/HOBt) Amine, EDC, HOBt, DCM or DMF, rt70-90%

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of modern agrochemicals. Its unique substitution pattern allows for the strategic and controlled introduction of various functional groups, leading to the creation of novel insecticides and fungicides with potentially enhanced properties. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block and to develop the next generation of crop protection agents. The continued investigation into the applications of this and similar fluorinated pyrazoles will undoubtedly contribute to the advancement of agrochemical science.

References

protocol for Suzuki coupling with 4-bromo-3-fluoro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4-bromo-3-fluoro-1H-pyrazole for Pharmaceutical and Agrochemical Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Pyrazoles

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in the fields of drug discovery and agrochemicals, where the construction of complex biaryl and heteroaryl scaffolds is a routine necessity.[4] Pyrazole derivatives, in particular, are privileged structures found in numerous commercialized drugs and are being actively investigated for a wide range of therapeutic applications.[4]

The introduction of fluorine atoms into these scaffolds can dramatically modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide focuses on a particularly valuable building block: This compound . The presence of both a bromine atom at the 4-position for coupling and a fluorine atom at the 3-position makes this an electron-deficient N-heterocyclic halide. While this electronic nature can be advantageous for the initial oxidative addition step, the pyrazole moiety itself presents unique challenges, including potential catalyst inhibition and side reactions.[5][6]

This document provides a comprehensive protocol and technical insights for successfully employing this compound in Suzuki-Miyaura coupling reactions. It is designed for researchers, medicinal chemists, and process development professionals seeking to synthesize novel 4-aryl-3-fluoro-1H-pyrazole derivatives.

Mechanistic Overview: The Palladium Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational troubleshooting and optimization. The reaction is generally understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and is typically facilitated by electron-withdrawing groups on the halide substrate.[7]

  • Transmetalation: The organic group from the boronic acid (or its boronate form) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid by a base.[8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs cluster_outputs pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar¹-Pd(II)L₂-Br oa->pd2_complex trans Transmetalation pd2_complex->trans pd2_diaryl Ar¹-Pd(II)L₂-Ar² trans->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0  Regeneration product Ar¹-Ar² (Product) re->product  Forms Product aryl_halide Ar¹-Br (4-bromo-3-fluoro- 1H-pyrazole) aryl_halide->oa Electrophile boronic_acid Ar²-B(OH)₂ boronic_acid->trans Nucleophile base Base (e.g., K₃PO₄) base->trans

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Parameters & Causality in Protocol Design

The success of coupling with an electron-deficient, N-H containing heterocycle like this compound hinges on the careful selection of several key parameters.

Palladium Catalyst and Ligand Selection

This is the most critical choice for this substrate class. Standard catalysts like Pd(PPh₃)₄ may prove ineffective due to the challenges of coupling N-heterocyclic halides.[9]

  • The Challenge: The electron-deficient nature of the pyrazole ring, while beneficial for oxidative addition, is compounded by the potential for the pyrazole nitrogen to coordinate to the palladium center, inhibiting catalytic activity.[5][6]

  • The Solution: Modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential. These ligands accelerate both the oxidative addition and the final reductive elimination steps.[9] Buchwald's biaryl phosphine ligands are the industry standard for such challenging couplings.[1][10]

  • Recommendation:

    • Pre-catalysts: Second or third-generation (G2, G3) Buchwald pre-catalysts such as XPhos Pd G2 or SPhos Pd G2 are highly recommended. They are air-stable and readily form the active Pd(0) species under reaction conditions.

    • From-Scratch: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a specific ligand like XPhos or SPhos is also highly effective.

The Role of the Base

The base is not merely a pH modifier; it is a stoichiometric reagent crucial for the transmetalation step.[2]

  • The Function: The base reacts with the boronic acid to form a more nucleophilic boronate species [R-B(OH)₃]⁻, which is the active species in the transmetalation step.

  • The Challenge: A base that is too strong or nucleophilic (e.g., alkoxides like NaOtBu) can promote undesired side reactions, most notably hydrodehalogenation (replacement of -Br with -H).[5] The acidic N-H of the pyrazole can also be deprotonated, changing the electronic properties of the substrate.[5]

  • Recommendation: Moderately strong, non-nucleophilic inorganic bases are ideal.

    • Potassium Phosphate (K₃PO₄): An excellent and widely used base for difficult couplings.[9]

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results, particularly in challenging cases, though it is more expensive.[4]

Solvent System

The solvent must solubilize the organic reagents, the catalyst, and, to some extent, the inorganic base.

  • The Function: A polar, aprotic solvent is generally preferred. A small amount of water is typically required to dissolve the inorganic base and facilitate the formation of the active boronate.[2]

  • The Challenge: Solvents that can act as hydride sources (like alcohols) can increase the risk of dehalogenation.[5]

  • Recommendation: A biphasic mixture is standard.

    • 1,4-Dioxane / Water

    • 2-Methyltetrahydrofuran (2-MeTHF) / Water [11]

    • Toluene / Water

    • A typical ratio is between 4:1 and 10:1 (organic:water).

Boronic Acid/Ester Partner

The choice of the boron-containing coupling partner can influence reaction success.

  • Boronic Acids (Ar-B(OH)₂): Most common, commercially available, and generally more reactive.[7][12] However, they can be prone to side reactions like protodeboronation (loss of the boronic acid group) or homocoupling.[13]

  • Boronic Esters (e.g., Pinacol Esters, Ar-B(pin)): More stable and less prone to protodeboronation, making them ideal for storing and for reactions with sensitive functional groups.[14][15] They may, however, be slightly less reactive than the corresponding acids.[7]

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Reagent quantities are based on a 1.0 mmol scale and should be adjusted accordingly.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • XPhos Pd G2 (0.02-0.05 mmol, 2-5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous, sparged with Argon)

  • Deionized Water (sparged with Argon)

  • Reaction Vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic Stir Bar

  • Inert Gas Supply (Argon or Nitrogen)

Experimental Workflow Diagram

Workflow start Start setup 1. Reagent Setup Add solids (pyrazole, boronic acid, base, catalyst) to a dry flask. start->setup inert 2. Inert Atmosphere Seal, evacuate, and backfill with Argon (3x cycles). setup->inert solvents 3. Add Solvents Inject degassed dioxane and water via syringe. inert->solvents reaction 4. Reaction Heat to 80-100 °C with vigorous stirring. solvents->reaction monitor 5. Monitor Progress Check by TLC or LC-MS (every 1-2 hours). reaction->monitor monitor->reaction Incomplete workup 6. Workup Cool, dilute with EtOAc, wash with water and brine. monitor->workup Complete purify 7. Purification Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End (Characterize Product) purify->end

Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the XPhos Pd G2 catalyst (0.03 equiv, 3 mol%).[9]

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle a total of three times to ensure all oxygen is removed.[9]

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (e.g., 4 mL) followed by degassed water (e.g., 1 mL) via syringe. The mixture should be a suspension.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C) and begin vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot with a syringe under a positive flow of inert gas.

  • Workup: Once the reaction is complete (typically indicated by the consumption of the starting pyrazole), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (EtOAc, ~20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3-fluoro-1H-pyrazole product.

Expected Results & Data

Yields are highly dependent on the electronic and steric properties of the boronic acid coupling partner. The following table provides representative expectations.

Arylboronic Acid PartnerSubstituent TypeExpected Yield RangeNotes
4-Methoxyphenylboronic acidElectron-Donating75-90%Reactions are typically fast and clean.
Phenylboronic acidNeutral70-85%Standard coupling partner, provides a good baseline.
4-Trifluoromethylphenylboronic acidElectron-Withdrawing65-80%May require slightly longer reaction times or higher catalyst loading.
2-Methylphenylboronic acidSterically Hindered50-70%Steric hindrance can slow the reaction; higher temperatures may be needed.
Thiophene-3-boronic acidHeteroaromatic60-85%Heteroaryl boronic acids are generally well-tolerated.[10][16]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Incorrect ligand choice for the substrate.1. Ensure rigorous degassing and inert atmosphere techniques.[5]2. Increase temperature in 10 °C increments.3. Switch to a more robust ligand system (e.g., from PPh₃ to XPhos).[9]
Hydrodehalogenation 1. Formation of Pd-H species.2. Base is too strong (e.g., alkoxides).3. Protic solvent (e.g., alcohol) is present.1. Use a milder base like K₂CO₃ or K₃PO₄ instead of hydroxides or alkoxides.[5]2. Ensure the use of aprotic solvents like dioxane or toluene.3. Minimize water content if possible.
Protodeboronation 1. Unstable boronic acid.2. Excessive water or overly basic conditions.3. Prolonged heating.1. Use the corresponding boronic ester (e.g., pinacol ester).[13]2. Use the minimum required amount of base and water.3. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) precatalyst that is slow to reduce to Pd(0).1. Improve degassing procedure.2. Use a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., G2) that rapidly forms the active catalyst.[2]

References

reaction of 4-bromo-3-fluoro-1H-pyrazole with boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 4-bromo-3-fluoro-1H-pyrazole with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various boronic acids. This reaction is a cornerstone strategy for the synthesis of novel 4-aryl and 4-heteroaryl-3-fluoropyrazoles, which are privileged scaffolds in modern medicinal chemistry.

Scientific Rationale and Strategic Importance

Fluorinated pyrazoles are integral components in a multitude of biologically active compounds, finding applications in drug discovery, agrochemicals, and materials science.[1][2][3] Their unique electronic properties, metabolic stability, and ability to modulate pKa and lipophilicity make them highly sought-after motifs. The C-4 position of the pyrazole ring is a critical vector for introducing molecular diversity. The Suzuki-Miyaura reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds, enabling the precise installation of aryl or heteroaryl substituents at this position.[4][5]

The choice of this compound as the starting material is strategic. The carbon-bromine bond is sufficiently reactive for oxidative addition to a palladium(0) catalyst, while often being less prone to undesired side reactions like dehalogenation compared to the corresponding iodo-derivatives.[6][7][8] This guide explains the underlying mechanism, provides field-tested protocols, and explores the reaction's scope, offering researchers the knowledge to confidently apply this methodology.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a transition metal-catalyzed process that proceeds through a well-established catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The key steps are oxidative addition, transmetalation, and reductive elimination.

  • A. Oxidative Addition: The cycle begins with the active palladium(0) species, typically stabilized by phosphine ligands, inserting into the carbon-bromine bond of the this compound. This forms a square planar palladium(II) complex. The choice of ligand is critical here; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate this step and stabilize the resulting complex.[9]

  • B. Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from boron to palladium. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃).[5] The base reacts with the boronic acid to form a more nucleophilic boronate species (-B(OR)₃⁻). This boronate then exchanges its organic group with the halide on the palladium(II) complex.

  • C. Reductive Elimination: In the final step, the two organic groups on the palladium(II) center—the pyrazole and the (hetero)aryl group from the boronic acid—couple and are expelled from the coordination sphere. This forms the desired C-C bond of the product, 4-(hetero)aryl-3-fluoro-1H-pyrazole, and regenerates the catalytically active palladium(0) species, which can then re-enter the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex L₂Pd(II)(Pyrazole-F)(Br) pd0->pd_complex Pyrazole-F-Br transmetalation Transmetalation pd_intermediate L₂Pd(II)(Pyrazole-F)(R) pd_complex->pd_intermediate [R-B(OH)₃]⁻ boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃) pd_intermediate->pd0 Product reductive_elimination Reductive Elimination product Product (4-Aryl-3-fluoro-1H-pyrazole) substrate Substrate (this compound)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of 4-Aryl-3-fluoro-1H-pyrazoles

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, ligand, base, and temperature may be required for specific boronic acids.

Materials and Reagents
  • Substrate: this compound

  • Coupling Partner: Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst like XPhos Pd G2 (1-3 mol%)[10]

  • Ligand (if using a simple Pd source): XPhos, SPhos, or PPh₃ (typically 1:2 Pd:Ligand ratio)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v) or DME/H₂O (4:1 v/v)

  • Equipment: Microwave reactor vial or Schlenk tube, magnetic stirrer, nitrogen or argon line, standard laboratory glassware for workup and purification.

Step-by-Step Experimental Procedure

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Place the sealed vessel in a preheated oil bath at 90-110 °C or in a microwave reactor set to the same temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 15 minutes to 12 hours). Microwave irradiation can significantly shorten reaction times.[11][12]

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-aryl-3-fluoro-1H-pyrazole.

Reaction Scope and Data Presentation

The protocol is applicable to a wide range of boronic acids, including those with both electron-donating and electron-withdrawing substituents. Heteroaryl boronic acids are also generally well-tolerated.

EntryBoronic Acid (R-B(OH)₂)ProductTypical Yield (%)
1Phenylboronic acid4-phenyl-3-fluoro-1H-pyrazole75-90%
24-Methoxyphenylboronic acid4-(4-methoxyphenyl)-3-fluoro-1H-pyrazole80-95%
34-Acetylphenylboronic acid4-(4-acetylphenyl)-3-fluoro-1H-pyrazole70-85%[4]
44-Fluorophenylboronic acid4-(4-fluorophenyl)-3-fluoro-1H-pyrazole70-88%[4]
5Thiophen-2-ylboronic acid4-(thiophen-2-yl)-3-fluoro-1H-pyrazole65-80%
6Pyridin-3-ylboronic acid4-(pyridin-3-yl)-3-fluoro-1H-pyrazole60-75%
72-Naphthylboronic acid4-(naphthalen-2-yl)-3-fluoro-1H-pyrazole80-92%[4]

Note: Yields are representative and based on literature reports for structurally similar pyrazole couplings. Actual yields will vary based on specific substrates and optimized conditions.[4][13]

Insights and Limitations:

  • Electronic Effects: The reaction is generally tolerant of a wide range of electronic effects on the boronic acid partner.

  • Steric Hindrance: Ortho-substituted boronic acids may react more slowly and result in lower yields due to steric hindrance during the transmetalation step.[4]

  • Heterocycles: Some nitrogen-containing heteroaryl boronic acids can chelate to the palladium center, potentially inhibiting catalysis. The use of highly active catalysts with bulky ligands (e.g., XPhos or SPhos-based systems) can often overcome this issue.[10]

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by a proton source. Using anhydrous solvents (when possible), carefully dried bases, and maintaining a strict inert atmosphere can minimize this pathway.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and highly reliable method for the synthesis of diverse, medicinally relevant 4-substituted fluoropyrazoles. A rational understanding of the catalytic cycle and careful execution of the experimental protocol enables chemists to efficiently generate libraries of novel compounds for evaluation in drug discovery and materials science programs. The broad substrate scope and tolerance of various functional groups solidify this reaction's place as an essential tool in the modern synthetic chemist's arsenal.

References

Application Note & Protocols: Leveraging 4-Bromo-3-fluoro-1H-pyrazole for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and its versatile biological activities.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-bromo-3-fluoro-1H-pyrazole as a key building block for synthesizing diverse libraries of enzyme inhibitors. The unique substitution pattern of this starting material—featuring a fluorine atom to modulate electronic properties and a bromine atom as a versatile handle for cross-coupling reactions—offers a powerful platform for generating novel chemical entities with significant therapeutic potential.[3] We present detailed, field-proven protocols for N-functionalization and C4-derivatization, robust methods for compound characterization, and a standardized workflow for preliminary enzyme inhibition screening.

Introduction: The Strategic Advantage of the this compound Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle that has been successfully incorporated into a wide range of therapeutic agents, demonstrating activities such as anti-inflammatory, anticancer, and antimicrobial effects.[4][5] Its metabolic stability and ability to participate in various biological interactions make it an ideal starting point for inhibitor design.[2]

The this compound scaffold (CAS No: 1346555-56-3) is particularly advantageous for several reasons[6][7]:

  • Fluorine at C3: The electron-withdrawing nature of the fluorine atom can significantly influence the pKa of the pyrazole N-H, potentially enhancing hydrogen bonding interactions with target enzymes. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties.[8]

  • Bromine at C4: The bromine atom serves as a highly effective and versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic and modular introduction of diverse aryl, heteroaryl, alkyl, and amino substituents at a key vector for probing the enzyme's binding pocket.[9][10]

This guide will focus on leveraging these features to construct a library of potential enzyme inhibitors, following a logical progression from synthesis to biological evaluation.

cluster_logic Strategic Logic of the Scaffold Start This compound (Starting Scaffold) F_atom C3-Fluorine (Modulator) Start->F_atom Influences pKa, Binding Affinity Br_atom C4-Bromine (Synthetic Handle) Start->Br_atom Enables C-C/C-N Bond Formation N_H N1-H (Functionalization Site) Start->N_H Allows Introduction of R1 Group

Figure 1: Logical breakdown of the this compound scaffold's strategic advantages for inhibitor design.

Synthetic Protocols: Building the Inhibitor Library

The synthesis of a diverse inhibitor library from the starting scaffold can be conceptualized as a two-dimensional matrix: modifications at the N1 position and modifications at the C4 position. The following protocols provide robust methods for achieving these transformations.

Protocol 1: N-Arylation/Alkylation of the Pyrazole Core

The N1 position of the pyrazole ring is readily functionalized. N-arylation often enhances inhibitor potency by introducing groups that can form favorable pi-stacking or hydrophobic interactions within the enzyme active site.

Rationale: This protocol employs a copper-catalyzed N-arylation, which is often more cost-effective and tolerant of certain functional groups than palladium-based methods for this specific transformation.[11] Cesium carbonate is used as a strong, non-nucleophilic base to deprotonate the pyrazole nitrogen without competing side reactions.

Step-by-Step Protocol (N-Arylation):

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl iodide or aryl bromide (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and cesium carbonate (Cs₂CO₃, 2.5 eq.).

  • Add anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the starting pyrazole.

  • Seal the tube and heat the reaction mixture to 110-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts. Wash the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

Protocol 2: C4-Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds, allowing the introduction of a vast array of aryl and heteroaryl groups at the C4 position.[12]

Rationale: This protocol utilizes a modern palladium pre-catalyst (e.g., Pd(dppf)Cl₂) which is air-stable and highly efficient. The choice of base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) can be critical and may require screening for optimal results depending on the specific boronic acid used. A solvent mixture of dioxane and water is standard, as water is essential for the catalytic cycle.[9][13]

Step-by-Step Protocol (Suzuki-Miyaura Coupling):

  • In a microwave vial or Schlenk tube, combine the N-substituted this compound (1.0 eq.), the desired arylboronic acid or boronic acid pinacol ester (1.5 eq.), and an aqueous solution of sodium carbonate (Na₂CO₃, 2M, 3.0 eq.).

  • Add a solvent mixture of 1,4-dioxane and water (typically 4:1 v/v) to achieve a concentration of 0.1 M with respect to the bromo-pyrazole.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.), under a positive pressure of argon.

  • Seal the vessel and heat the reaction to 90-100 °C (conventional heating) or 120-140 °C (microwave irradiation) for 1-12 hours. Monitor progress by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to afford the final C4-arylated inhibitor.

G Start This compound N_Func Protocol 1: N-Arylation/Alkylation (e.g., CuI, Cs2CO3) Start->N_Func Intermediate N-Substituted This compound N_Func->Intermediate C_Func Protocol 2: C4-Suzuki Coupling (e.g., Pd(dppf)Cl2, Base) Intermediate->C_Func Final Final Inhibitor: N,C4-Disubstituted Pyrazole C_Func->Final Char Characterization (NMR, MS, HPLC) Final->Char Bio Biological Assay (Enzyme Inhibition) Char->Bio cluster_assay Enzyme Inhibition Assay Workflow Prep Prepare Reagents (Enzyme, Substrate, Inhibitor Stocks) Plate Plate Inhibitor Dilution Series Prep->Plate Add_Enz Add Enzyme & Pre-incubate Plate->Add_Enz Start_Rxn Add Substrate & Initiate Reaction Add_Enz->Start_Rxn Read Monitor Reaction (Plate Reader) Start_Rxn->Read Analyze Calculate % Inhibition & Plot Dose-Response Read->Analyze IC50 Determine IC50 Value Analyze->IC50

References

experimental procedure for N-alkylation of 4-bromo-3-fluoro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective N-Alkylation of 4-bromo-3-fluoro-1H-pyrazole

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The functionalization of the pyrazole ring, particularly through N-alkylation, is a critical step in the synthesis of these therapeutic agents, as the nature of the N-substituent profoundly influences the molecule's pharmacological profile.[3] This document provides a comprehensive guide to the N-alkylation of this compound, a versatile building block for drug discovery. We delve into the critical challenge of regioselectivity and present three robust protocols—classical base-mediated alkylation, phase-transfer catalysis, and the Mitsunobu reaction—to afford precise control over the reaction outcome. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important transformation.

The Central Challenge: Regioselectivity in Pyrazole Alkylation

The N-alkylation of an unsymmetrically substituted pyrazole, such as this compound, can theoretically yield two distinct regioisomers: the N1- and N2-alkylated products.[4] The pyrazole anion, formed upon deprotonation, has nucleophilic character at both adjacent nitrogen atoms. The final product ratio is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[5]

For this compound, the N1 position is adjacent to the C5-H, while the N2 position is flanked by the fluoro and bromo substituents at C3 and C4, respectively. Consequently, the N1 position is sterically less encumbered. In most scenarios, alkylation is governed by sterics, leading to a preference for the N1 isomer.[5][6] However, the choice of base, solvent, and the nature of the electrophile can modulate this selectivity.[4][7] This guide provides methodologies designed to achieve predictable and high regioselectivity.

Figure 1. Regioselectivity in the N-alkylation of this compound.

Experimental Methodologies

The following protocols offer distinct advantages depending on the scale, available reagents, and desired purity profile.

Protocol 1: Classical Base-Mediated N-Alkylation

This is the most conventional and widely used method for N-alkylation, relying on the deprotonation of the pyrazole followed by nucleophilic substitution on an alkyl halide.[8] The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions.

Detailed Methodology:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5–2.0 eq) to the stirred solution.

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate salt formation.

  • Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 eq) dropwise via syringe.

  • Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench by slowly adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the N1-alkylated product.

Protocol 2: Phase-Transfer Catalysis (PTC)

PTC is an exceptionally efficient method for the N-alkylation of pyrazoles, often providing high yields under mild conditions and simplifying work-up procedures.[9][10] The reaction can even be performed without a solvent, making it an environmentally favorable option.

Detailed Methodology:

  • To a round-bottom flask, add this compound (1.0 eq), the alkylating agent (1.0 eq), and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 3-5 mol%).

  • Add powdered potassium hydroxide (KOH, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq). The use of K₂CO₃ can prevent base-catalyzed isomerization if the alkylating agent is susceptible.[9]

  • Stir the mixture vigorously at a temperature between 50-80 °C (if performed neat) or in a minimal amount of a solvent like acetonitrile at reflux.

  • Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 1-5 hours.

  • After cooling, add water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the layers. Extract the aqueous phase with the organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting N-alkylpyrazole is often obtained in high purity, but can be further purified by column chromatography or distillation if necessary.[9]

Protocol 3: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for N-alkylation, particularly when using alcohols as the alkylating pro-electrophile.[6][11] This reaction proceeds with a redox combination of a phosphine and an azodicarboxylate, typically leading to clean inversion of stereochemistry at the alcohol carbon.[11]

Detailed Methodology:

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Dissolve the components in a dry, non-protic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Caution: Azodicarboxylates are hazardous and should be handled with care.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify the residue directly by flash column chromatography to isolate the desired N-alkylated pyrazole.

Summary of Protocols and Expected Outcomes

The choice of methodology can be guided by the specific requirements of the synthesis. The following table summarizes the key parameters for each protocol.

ParameterProtocol 1: Base-MediatedProtocol 2: PTCProtocol 3: Mitsunobu
Alkylation Source Alkyl Halides, SulfonatesAlkyl HalidesAlcohols
Key Reagents K₂CO₃ or NaHTBAB, KOH/K₂CO₃PPh₃, DEAD/DIAD
Solvent DMF, AcetonitrileAcetonitrile or Solvent-freeTHF, DCM
Temperature 50-80 °C50-80 °C0 °C to RT
Key Advantage Widely applicable, standardHigh efficiency, simple workupUses alcohols, mild conditions
Major Isomer N1-alkylatedN1-alkylatedN1-alkylated
Typical Yield Good to ExcellentExcellentGood to Excellent

Experimental Workflow & Product Characterization

A successful synthesis relies on a systematic workflow from reaction setup to final product analysis.

Figure 2. General experimental workflow for N-alkylation of pyrazole.

Structural Confirmation: Unambiguous characterization of the major N1-regioisomer is critical. While Mass Spectrometry will confirm the molecular weight, NMR spectroscopy is essential to determine the site of alkylation.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment can show a correlation between the protons of the N-alkyl group and the C3 and C5 carbons of the pyrazole ring, confirming the N1-substitution.

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): A definitive confirmation can be obtained by observing a through-space correlation (NOE) between the protons of the N-alkyl group and the proton at the C5 position of the pyrazole ring. This spatial proximity is only possible for the N1-isomer.[12]

References

Application Note: Strategic Functionalization of 4-Bromo-3-fluoro-1H-pyrazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The pyrazole scaffold is a privileged heterocycle in modern drug discovery, appearing in numerous approved therapeutics. The strategic introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides a comprehensive overview and detailed protocols for the selective functionalization of 4-bromo-3-fluoro-1H-pyrazole (CAS: 1346555-56-3), a versatile building block for creating diverse chemical libraries. We will explore key transformations at the N1, C4, and C5 positions, emphasizing the rationale behind methodological choices in N-arylation, palladium-catalyzed cross-coupling, and direct C-H functionalization.

Introduction: The Strategic Value of the this compound Scaffold

Functionalized pyrazoles are cornerstones in medicinal chemistry, integral to drugs targeting a wide range of diseases.[1] The this compound motif is particularly valuable for several reasons:

  • Fluorine at C3: The electron-withdrawing fluorine atom can modulate the pKa of the pyrazole N-H, influence hydrogen bonding interactions with biological targets, and block metabolic oxidation at that position. The synthesis of fluorinated pyrazoles has become a critical area of research in pharmaceutical development.[2]

  • Bromine at C4: The C4-bromo substituent serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions.[3][4][5] This allows for the late-stage introduction of diverse aryl, heteroaryl, alkyl, and amino groups, which is crucial for structure-activity relationship (SAR) studies.

  • Reactive N-H and C5-H: The scaffold possesses two additional sites for modification: the acidic proton at the N1 position and the C-H bond at the C5 position. This orthogonality allows for sequential and highly controlled diversification.

This guide will detail proven protocols for leveraging these reactive sites to generate complex, drug-like molecules.

Overview of Functionalization Strategies

The functionalization of this compound can be approached systematically by targeting its distinct reactive sites. The choice of reaction sequence is critical and often begins with N1-functionalization to prevent side reactions in subsequent steps, although direct C4-functionalization of the N-H free pyrazole is also possible.

G cluster_n1 N1-Functionalization cluster_c4 C4-Functionalization cluster_c5 C5-Functionalization start This compound n_arylation N-Arylation (Ullmann / Buchwald) start->n_arylation n_alkylation N-Alkylation start->n_alkylation n1_product N1-Substituted 4-Bromo-3-fluoropyrazole n_arylation->n1_product n_alkylation->n1_product suzuki Suzuki-Miyaura (C-C Coupling) c4_product N1,C4-Disubstituted 3-fluoropyrazole suzuki->c4_product buchwald Buchwald-Hartwig (C-N Coupling) buchwald->c4_product ch_func Direct C-H Arylation c5_product N1,C4,C5-Trisubstituted 3-fluoropyrazole ch_func->c5_product n1_product->suzuki n1_product->buchwald c4_product->ch_func

Figure 1: A high-level workflow illustrating the sequential functionalization pathways for the this compound scaffold.

N1-Functionalization: N-Arylation and N-Alkylation

The initial step in many synthetic routes involves the substitution of the N1 proton. This modification is crucial as it can significantly impact the molecule's biological activity and prevents potential coordination of an unprotected N-H to a metal catalyst in subsequent cross-coupling steps.[6]

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic and cost-effective method for forming C-N bonds. Modern protocols often use copper(I) iodide (CuI) with a diamine ligand, which improves reaction rates and substrate scope.[7][8]

Causality Behind Experimental Choices:

  • Catalyst System: CuI is a readily available and inexpensive copper source. The addition of a ligand, such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, is critical. The ligand coordinates to the copper center, increasing its solubility and facilitating the catalytic cycle.

  • Base: A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to deprotonate the pyrazole N-H, forming the nucleophilic pyrazolide anion. K₃PO₄ is often preferred for its higher basicity and better performance with less reactive aryl bromides.[8]

  • Solvent: A high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF) or toluene is typically used to ensure all reactants remain in solution at the required reaction temperatures (100-120 °C).

Protocol 1: Copper-Catalyzed N-Arylation of this compound

Figure 2: General scheme for the copper-catalyzed N-arylation of this compound.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the aryl iodide or bromide (1.1 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Through the septum, add anhydrous toluene (to make a 0.2 M solution) followed by N,N'-dimethylethylenediamine (DMEDA, 0.2 equiv.).

  • Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the N-arylated product.

C4-Functionalization: Palladium-Catalyzed Cross-Coupling

The C4-bromo position is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most powerful methods for creating C(sp²)-C(sp²) bonds. It involves the coupling of the C4-bromo position with an organoboron reagent.[9] The reaction is highly reliable for heteroaryl systems, including pyrazoles.[6][10]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a palladium(II) precatalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ with a phosphine ligand). For heteroaryl bromides, catalysts like Pd(dppf)Cl₂ are often robust and effective.

  • Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. Cesium carbonate is often used for more challenging couplings due to its higher solubility in organic solvents.

  • Solvent System: A mixture of an organic solvent and water is standard. Common systems include 1,4-dioxane/water, DME/water, or toluene/water. The water is necessary to dissolve the inorganic base and facilitate the transmetalation.

Protocol 2: Suzuki-Miyaura Coupling of an N-Substituted 4-Bromo-3-fluoropyrazole

Figure 3: General scheme for the Suzuki-Miyaura coupling at the C4-position.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave vial or Schlenk tube, combine the N-substituted 4-bromo-3-fluoropyrazole (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 equiv.).

  • Solvent and Degassing: Add 1,4-dioxane and water in a 4:1 ratio (to achieve a 0.15 M concentration). Seal the vessel and degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C for 4-16 hours, or until the starting material is consumed as indicated by LC-MS. Microwave heating (e.g., 150 °C for 20-30 minutes) can significantly shorten reaction times.[11]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel chromatography to obtain the 4-aryl-3-fluoropyrazole derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Reference
1Pd(PPh₃)₄ (5)Na₂CO₃ (2.0)DME/H₂O8512[10]
2Pd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O908[6]
3Pd(OAc)₂/SPhos (2)K₃PO₄ (2.0)Toluene/H₂O10016[6]
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[12] It is highly effective for the C4-amination of bromopyrazoles, providing access to a critical class of compounds for drug discovery.[13][14]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand. The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates the crucial C-N bond-forming reductive elimination step. Common systems include Pd₂(dba)₃ or Pd(OAc)₂ paired with ligands like XPhos, RuPhos, or tBuDavePhos.[13][15]

  • Base: A strong, non-nucleophilic alkoxide base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common. The choice of base can be critical and is often substrate-dependent.

  • Solvent: Anhydrous, non-protic solvents like toluene, xylene, or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol 3: Buchwald-Hartwig Amination of N-Substituted 4-Bromo-3-fluoropyrazole

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 6 mol%) to an oven-dried reaction vial.

  • Reagent Addition: Add the N-substituted 4-bromo-3-fluoropyrazole (1.0 equiv.) and the base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent and Amine: Remove the vial from the glovebox. Add anhydrous toluene (to 0.2 M) followed by the desired primary or secondary amine (1.2 equiv.).

  • Reaction: Seal the vial tightly and heat to 100-110 °C for 12-24 hours. Monitor the reaction by LC-MS. Note that reactions with alkylamines bearing β-hydrogens can sometimes be lower yielding due to competitive β-hydride elimination.[13]

  • Work-up: After cooling, quench the reaction mixture by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by silica gel chromatography to isolate the 4-amino-3-fluoropyrazole product.

C5-Functionalization: Direct C-H Activation

Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the need for pre-functionalized substrates.[16] For the pyrazole ring, the C5 proton is the most acidic and thus a prime target for directed metallation and subsequent functionalization.[17]

Causality Behind Experimental Choices:

  • Directing Group: The N1 substituent or the N2 atom of the pyrazole ring can act as a directing group, guiding a transition metal catalyst (commonly palladium or rhodium) to selectively activate the adjacent C5-H bond.

  • Catalyst and Oxidant: These reactions typically employ a Pd(II) catalyst, such as Pd(OAc)₂, and an oxidant (e.g., Cu(OAc)₂ or Ag₂CO₃) to regenerate the active catalyst in an oxidative catalytic cycle.

  • Additives: Ligands or additives like pyridine can sometimes accelerate the reaction by modulating the electronic properties of the metal center.[18]

Protocol 4: Palladium-Catalyzed Direct C5-Arylation

Step-by-Step Methodology:

  • Reagent Setup: To a pressure-rated vial, add the N1,C4-disubstituted 3-fluoropyrazole substrate (1.0 equiv.), the aryl iodide coupling partner (2.0 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 10 mol%).

  • Solvent and Reaction: Add anhydrous DMF or DMA (dimethylacetamide) to 0.2 M. Seal the vial and heat to 120-140 °C for 24 hours.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the C5-arylated product.

Conclusion

This compound is a supremely versatile building block for medicinal chemistry and drug discovery. Its orthogonal reactive sites at N1, C4, and C5 allow for controlled, stepwise functionalization. By leveraging robust and well-understood methodologies such as copper-catalyzed N-arylation, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, and emerging direct C-H activation strategies, researchers can efficiently generate vast libraries of novel, highly-functionalized pyrazole derivatives for biological screening. The protocols and rationales provided herein serve as a practical guide for scientists aiming to unlock the full synthetic potential of this valuable scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-bromo-3-fluoro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-bromo-3-fluoro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we address common challenges and provide practical, field-tested solutions in a question-and-answer format to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a dark oil/solid after synthesis. What are the likely impurities?

A1: The nature of impurities is highly dependent on the synthetic route employed. A common approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl equivalent with hydrazine, followed by bromination. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual hydrazine or the 1,3-dicarbonyl precursor.

  • Incomplete Bromination: The presence of 3-fluoro-1H-pyrazole.

  • Regioisomers: If an unsymmetrical dicarbonyl precursor is used, different isomers of the pyrazole core may form.

  • Poly-brominated Species: Over-bromination can lead to di- or tri-brominated pyrazoles.

  • Residual Acid/Base: Catalysts or reagents from the reaction workup.

  • Solvent Residues: Trapped solvents from the reaction or extraction steps.

A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the number and polarity of the impurities, which will guide your purification strategy.

Q2: I am observing significant streaking on my silica gel TLC plate when developing a solvent system for column chromatography. What is causing this and how can I fix it?

A2: Streaking of polar, nitrogen-containing compounds like pyrazoles on silica gel is a common issue. This is often due to the acidic nature of the silica gel, which can lead to strong interactions with the basic nitrogen atoms of the pyrazole ring.[1] This results in poor separation and elongated spots on the TLC plate.

Here are some effective troubleshooting strategies:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA in your solvent system can significantly improve peak shape.

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., in a dichloromethane/methanol gradient).

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase.

    • Neutral or Basic Alumina: These are less acidic than silica gel and can be very effective for purifying basic compounds.

    • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid can be an excellent alternative.[2]

Workflow for Addressing TLC Streaking:

Caption: Decision workflow for troubleshooting TLC streaking.

Q3: What are the recommended starting conditions for column chromatography purification of this compound?

A3: Given the polar nature of the pyrazole ring, a mid-polarity solvent system is a good starting point. The following table provides recommended starting conditions for both normal and reversed-phase chromatography.

Parameter Normal Phase Chromatography Reversed-Phase Chromatography
Stationary Phase Silica Gel (230-400 mesh)C18 Silica Gel
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/MethanolWater/Acetonitrile or Water/Methanol
Gradient Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity.Start with a high polarity mixture (e.g., 95:5 Water:Acetonitrile) and gradually decrease the polarity.
Additive 0.1-0.5% Triethylamine (if streaking is observed)0.1% Formic Acid or Trifluoroacetic Acid (to improve peak shape)
Detection UV (254 nm) or a suitable stain (e.g., potassium permanganate)UV (254 nm)

Experimental Protocol: Normal Phase Flash Column Chromatography

  • TLC Analysis: Develop a solvent system that provides a retention factor (Rf) of ~0.3 for this compound. A good starting point is a 7:3 mixture of hexanes and ethyl acetate.

  • Column Packing: Dry pack the column with silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the solvent system determined from your TLC analysis. Collect fractions and monitor by TLC.

  • Gradient Elution (if necessary): If other components are not eluting, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Q4: I'm attempting to purify my compound by recrystallization, but it keeps "oiling out." What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too quickly, or if significant impurities are present that depress the melting point.

Here’s how to troubleshoot this issue:

  • Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature before placing it in an ice bath. Wrapping the flask in glass wool can help to slow the cooling rate.

  • Add More Solvent: The oil may be a sign of supersaturation. Add a small amount of the hot solvent back to the solution to dissolve the oil, and then allow it to cool slowly again.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Use Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Try a Different Solvent System: The chosen solvent may not be ideal. Experiment with different single or two-solvent systems.

Recommended Recrystallization Solvent Systems:

Solvent System Comments
Ethanol/WaterDissolve in hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Methanol/Ethyl AcetateA good combination for moderately polar compounds.[3]
Hexanes/Ethyl AcetateA common choice for compounds with intermediate polarity.
TolueneCan be effective for aromatic compounds.

Experimental Protocol: Two-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which your compound is soluble (Solvent 1) and a solvent in which it is insoluble (Solvent 2). The two solvents must be miscible. A good starting pair is ethanol (Solvent 1) and water (Solvent 2).

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot Solvent 1.

  • Addition of Anti-Solvent: While the solution is still hot, add Solvent 2 dropwise until you observe persistent cloudiness (the cloud point).

  • Clarification: Add a few drops of hot Solvent 1 to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry under vacuum.

Recrystallization Troubleshooting Flowchart:

Caption: A flowchart for troubleshooting recrystallization issues.

References

Technical Support Center: Improving Regioselectivity in the Bromination of Fluoropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective bromination of fluoropyrazoles. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you overcome common challenges in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the possible sites for bromination on a substituted pyrazole ring, and which position is generally favored?

A1: In an electrophilic aromatic substitution reaction, such as bromination, the incoming electrophile (e.g., Br+) will preferentially attack the position of highest electron density on the pyrazole ring. For most substituted pyrazoles, the C4 position is the most electron-rich and sterically accessible, making it the most common site for electrophilic attack.[1][2]

The reactivity order for electrophilic substitution on an unsubstituted pyrazole is generally C4 > C5 > C3. This is because the transition state intermediate (the arenium ion or Wheland intermediate) formed by attack at C4 is the most stable, as it does not place a positive charge on the nitrogen atom adjacent to the electron-donating pyrrole-like nitrogen.[2] However, the substitution pattern, including the presence of a fluorine atom, can significantly alter this preference.

Q2: How does the position of a fluorine substituent on the pyrazole ring influence the regioselectivity of bromination?

A2: A fluorine atom exerts a powerful influence on the ring's electronics through two opposing effects:

  • Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density through the sigma bond framework. This effect deactivates the entire ring towards electrophilic attack compared to an unsubstituted pyrazole.

  • Mesomeric Effect (+M): Fluorine has lone pairs of electrons that can be donated into the aromatic π-system. This resonance effect increases electron density, particularly at the positions ortho and para to the substituent.

The interplay of these effects determines the final regiochemical outcome. For a 3-fluoropyrazole , the inductive effect deactivates the adjacent C4 position. However, the resonance effect can direct bromination to this same C4 position. For a 5-fluoropyrazole , both electronic and steric factors will influence whether the electrophile adds to the C4 position. The presence of other substituents on the ring or the N1 position will further modulate these directing effects.[3]

Q3: What is the general mechanism for the electrophilic bromination of a pyrazole?

A3: The bromination of pyrazoles proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The reaction involves the attack of the electron-rich C4 position of the pyrazole on an electrophilic bromine source (like Br₂ or NBS) to form a resonance-stabilized cationic intermediate known as an arenium ion or Wheland intermediate.[4][5] A base then abstracts a proton from the C4 carbon, restoring the ring's aromaticity and yielding the 4-bromopyrazole product.

Caption: Mechanism of electrophilic bromination at the C4 position of a pyrazole.

Troubleshooting Guide: Common Experimental Issues

Q4: My reaction is producing a mixture of regioisomers (e.g., 4-bromo and 5-bromo). How can I improve selectivity for the desired 4-bromo product?

A4: Achieving high regioselectivity is often a matter of optimizing the reaction conditions to favor one reaction pathway over another. If you are observing a mixture of isomers, consider the following adjustments:

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical.

    • N-Bromosuccinimide (NBS): This is often the reagent of choice for selective bromination. It is a milder source of electrophilic bromine than Br₂ and can significantly improve selectivity for the C4 position.[6][7]

    • N-Bromosaccharin: This reagent is reported to be even more reactive than NBS and can be effective for less reactive substrates while maintaining good selectivity.[7]

    • Elemental Bromine (Br₂): While effective, Br₂ is highly reactive and can lead to over-bromination or lower regioselectivity, especially with activated pyrazole rings.

  • Solvent and Temperature Control:

    • Solvent: The choice of solvent can influence the reactivity of the brominating agent and the stability of the intermediates. Non-polar aprotic solvents like chloroform or polar aprotic solvents like DMF are commonly used.[1][6]

    • Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) generally slows down the reaction rate but often increases selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable C4-brominated product.[6]

  • Steric Hindrance: Introducing a bulky protecting group at the N1 position can sterically hinder attack at the C5 position, thereby favoring bromination at the more accessible C4 position.[3][8]

Table 1: Impact of Reaction Conditions on Regioselectivity

ParameterConditionRationale & Expected Outcome
Brominating Agent NBSMilder reagent, often leads to higher C4 selectivity.[6][7]
Br₂Highly reactive, may decrease selectivity and lead to side products.
Temperature Low (e.g., 0 °C)Favors the kinetic product, often increasing the ratio of the C4-isomer.[6]
High (e.g., Room Temp or above)May lead to a mixture of isomers or decomposition.
Solvent DMF, AcetonitrileCommon polar aprotic solvents for NBS brominations.[6][9]
Chloroform, CCl₄Inert solvents suitable for brominations with Br₂ or NBS.[1]
N1-Substituent Bulky Group (e.g., -tBu, -Trityl)Sterically shields the C5 position, enhancing C4 selectivity.

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Start -> Q1; Q1 -> UseNBS [label="Using Br₂"]; Q1 -> Q2 [label="Using NBS"]; UseNBS -> Q2; Q2 -> LowerTemp [label="Room Temp or higher"]; Q2 -> Q3 [label="Already at 0 °C"]; LowerTemp -> Q3; Q3 -> ProtectN1 [label="No (N-H pyrazole)"]; ProtectN1 -> Success; Q3 -> Success [label="Yes (N-R pyrazole)"]; }

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole bromination.

Q5: I am observing bromination on a phenyl substituent instead of the pyrazole ring. How can I prevent this?

A5: This is a classic issue of competitive reactivity that is highly dependent on the reaction's pH. Under strongly acidic conditions (e.g., using Br₂ in concentrated sulfuric acid), the basic pyridine-like nitrogen of the pyrazole ring becomes protonated.[1] This protonation places a positive charge on the heterocyclic ring, strongly deactivating it towards further electrophilic attack. Consequently, the phenyl substituent, which is less deactivated (or still activated), becomes the preferential site for bromination.

Solution: To ensure bromination occurs on the pyrazole ring, you must use conditions that do not involve strong acids.

  • Perform the reaction under neutral conditions. Using NBS in a solvent like DMF, acetonitrile, or chloroform at 0 °C to room temperature is the standard approach to selectively brominate the pyrazole ring.[1][6]

  • Avoid Lewis acids or strong protic acids which can protonate the pyrazole.

Q6: I am struggling to brominate a pyrazole ring that has multiple electron-withdrawing groups (e.g., -F and -CF₃). What strategies can I employ?

A6: Pyrazole rings substituted with multiple electron-withdrawing groups, such as fluorine and trifluoromethyl (-CF₃), are highly electron-deficient and thus strongly deactivated towards electrophilic substitution.[10] Standard NBS bromination may be sluggish or fail entirely.

Strategies for Deactivated Rings:

  • More Potent Bromine Source: Use a more powerful brominating system. This could involve using elemental bromine (Br₂), potentially with a catalytic amount of a mild Lewis acid, though care must be taken to avoid the issues described in Q5.

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, this must be monitored closely with TLC or GC-MS, as higher temperatures can also lead to decomposition or the formation of side products.

  • Alternative Synthetic Routes: If direct bromination proves ineffective, consider an alternative strategy. For instance, a lithiation-bromination sequence may be possible. This involves deprotonating the pyrazole at the desired position with a strong base (like n-BuLi) at low temperature, followed by quenching the resulting anion with an electrophilic bromine source (like Br₂ or CBr₄). This approach is governed by the ring's acidity rather than its electron density.[8]

Experimental Protocols

Protocol 1: General Procedure for Regioselective 4-Bromination of a Fluoropyrazole using NBS

This is a general guideline and may require optimization for specific substrates.

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the fluoropyrazole substrate (1.0 equiv.) in anhydrous DMF (or acetonitrile) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05-1.1 equiv.) to the stirred solution in small portions over 15-20 minutes. Ensure the temperature remains at or below 5 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours). A common eluent system for TLC is a mixture of ethyl acetate and petroleum ether.[6]

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and then with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-bromo-fluoropyrazole product.

  • Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The absence of a signal for the C4-H proton in ¹H NMR is a key indicator of successful bromination at that position.

References

Technical Support Center: Stability of 4-bromo-3-fluoro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-3-fluoro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of this compound in acidic environments.

Q1: What is the expected general stability of this compound in acidic solutions?

A1: Pyrazoles are generally considered to be relatively stable aromatic heterocycles. However, the presence of halogen substituents and the acidic conditions can influence their stability. The pyrazole ring is weakly basic and will be protonated in strongly acidic media. This protonation can activate the ring towards certain degradation pathways. The stability of this compound in acidic conditions is expected to be concentration, temperature, and pH-dependent.

Q2: At which position on the pyrazole ring does protonation occur in an acidic medium?

A2: Protonation of the pyrazole ring occurs at the N2 (pyridine-like) nitrogen atom.[1] This is because the lone pair of electrons on the N1 (pyrrole-like) nitrogen is involved in the aromatic sextet of the pyrazole ring, making it less available for protonation. Protonation at N2 generates a pyrazolium cation.

Q3: What is the pKa of this compound and how does it influence its stability in acid?

Q4: What are the potential degradation pathways for this compound under acidic conditions?

A4: While specific degradation studies on this compound are not widely published, based on the general chemistry of halogenated aromatic compounds and pyrazoles, potential degradation pathways could include:

  • Acid-catalyzed hydrolysis: Although the C-F and C-Br bonds on an aromatic ring are generally stable, prolonged exposure to strong acids and high temperatures could potentially lead to hydrolysis, replacing the halogen with a hydroxyl group.

  • Dehalogenation: Reductive dehalogenation is another possibility, though it is less likely to be the primary pathway under simple acidic stress without the presence of a reducing agent.

  • Ring opening: In very harsh acidic conditions (e.g., concentrated acids and high heat), cleavage of the pyrazole ring is a possibility, although this is generally considered an extreme case for this stable heterocyclic system.[4][5][6]

Q5: What are the initial signs of degradation I should look for in my experiments?

A5: The first indication of degradation is typically the appearance of new, smaller peaks in your analytical chromatogram (e.g., HPLC or LC-MS) and a corresponding decrease in the peak area of the parent compound. You may also observe a change in the color or clarity of your solution.

Troubleshooting Guide: Stability Issues with this compound in Acidic Media

This troubleshooting guide is designed to help you identify and resolve common issues encountered during the handling and analysis of this compound in acidic solutions.

Observed Problem Potential Cause Recommended Solution
Rapid decrease in the main peak area in HPLC analysis. The compound is degrading under the experimental conditions.- Check the pH: Ensure the pH of your solution is not unnecessarily low. If possible, work at a milder pH. - Lower the temperature: Degradation reactions are often accelerated by heat. Conduct your experiments at a lower temperature. - Reduce exposure time: Minimize the time the compound is in the acidic solution before analysis.
Appearance of multiple new peaks in the chromatogram. Formation of degradation products.- Characterize the degradants: Use LC-MS or NMR to identify the structures of the major degradation products. This will provide insight into the degradation pathway. - Optimize chromatographic separation: Ensure your HPLC method has sufficient resolution to separate the parent compound from all degradants.
Inconsistent results between replicate experiments. Variability in experimental conditions.- Precise pH control: Use calibrated pH meters and freshly prepared buffers. - Consistent temperature control: Use a water bath or incubator to maintain a constant temperature. - Standardize sample preparation: Ensure all samples are prepared in the same manner with consistent timings.
Precipitation of the compound from the acidic solution. The protonated form of the compound may have lower solubility.- Adjust the solvent composition: The addition of a co-solvent such as acetonitrile or methanol may improve solubility. - Lower the concentration: Work with more dilute solutions if possible.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic environment.

Materials:

  • This compound

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) for neutralization

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Stress:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add the desired concentration of HCl to achieve the target final concentration of the compound (e.g., 0.1 mg/mL).

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Time-Point Sampling:

    • Withdraw aliquots of the stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of NaOH to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is crucial for accurately monitoring the stability of this compound.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 210-260 nm).

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Visualizing Potential Degradation

The following diagram illustrates a proposed degradation pathway for this compound under strong acidic conditions, leading to potential hydrolysis products. This is a theoretical pathway based on established chemical principles, and experimental verification is required.

G A This compound B Protonated Pyrazole (Pyrazolium ion) A->B + H+ C 4-bromo-1H-pyrazol-3-ol (Potential Hydrolysis Product 1) B->C H2O, Δ (-HBr) D 3-fluoro-1H-pyrazol-4-ol (Potential Hydrolysis Product 2) B->D H2O, Δ (-HF)

Caption: Proposed acid-catalyzed degradation of this compound.

Logical Workflow for Stability Assessment

The following workflow provides a systematic approach to evaluating the stability of this compound.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare stock solution of This compound stress Incubate compound in acidic solution at controlled temperature prep_compound->stress prep_acid Prepare acidic solutions (various pH and concentrations) prep_acid->stress sample Collect samples at different time points stress->sample neutralize Neutralize samples to quench the reaction sample->neutralize hplc Analyze samples by stability-indicating HPLC neutralize->hplc degradants Identify and quantify degradation products hplc->degradants kinetics Determine degradation kinetics degradants->kinetics

Caption: Systematic workflow for assessing the acidic stability of the compound.

References

Technical Support Center: Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4-difluoro-1H-pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize these valuable fluorinated heterocycles. The unique electronic properties conferred by the gem-difluoro group at the C4 position make these compounds highly sought after, but their synthesis can present specific challenges.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting format to help you navigate these challenges successfully.

Section 1: Reagent and Substrate-Related Issues

FAQ 1: My pyrazole starting material is unreactive towards electrophilic fluorination. What factors could be at play?

Answer: The reactivity of the pyrazole ring towards electrophilic fluorination is highly dependent on the nature of its substituents. A common issue is the presence of strong electron-withdrawing groups (EWGs) on the pyrazole core.

  • Causality: Electrophilic fluorinating agents, such as Selectfluor™, are powerful oxidants but require a sufficiently nucleophilic substrate.[1] Pyrazole systems bearing two EWGs (e.g., -CF₃, -CO₂H, -CO₂Me) can be deactivated to the point where no reaction occurs, and the starting material is recovered unchanged.[1][3] The reaction proceeds via an initial electrophilic aromatic substitution to form a 4-fluoropyrazole, which is then further fluorinated to a difluorinated salt intermediate. Subsequent deprotonation yields the final 4,4-difluoro-1H-pyrazole.[1] If the pyrazole is not sufficiently nucleophilic, the initial attack by the electrophilic fluorine is disfavored.

  • Troubleshooting Protocol:

    • Assess Substrate Electronics: Evaluate the electronic nature of the substituents on your pyrazole. If you have strong EWGs, consider modifying your synthetic strategy.

    • Protecting Group Strategy: If the EWG is a carboxylic acid or a similar group, consider protecting it as an ester to slightly reduce its deactivating effect.

    • Alternative Synthetic Routes: For highly deactivated systems, direct fluorination may not be the optimal path. Consider a building block approach, such as the cyclocondensation of a difluorinated 1,3-dicarbonyl compound with a hydrazine.[4] This circumvents the need for direct fluorination of a potentially unreactive pyrazole.

FAQ 2: I am observing significant side-product formation, including mono-fluorinated and hydroxylated pyrazoles. How can I improve the selectivity for the desired 4,4-difluoro product?

Answer: The formation of mono-fluorinated and hydroxylated side products is a common challenge in the synthesis of 4,4-difluoro-1H-pyrazoles, particularly when using electrophilic fluorinating agents like Selectfluor™.

  • Causality of Mono-fluorination: The reaction proceeds stepwise, with the formation of the 4-monofluoropyrazole as an intermediate.[1] Incomplete reaction, due to insufficient fluorinating agent or reaction time, will result in a mixture of starting material, mono-fluorinated, and di-fluorinated products. The separation of the mono-fluorinated product from the starting material can be particularly challenging.[1]

  • Causality of Hydroxylation: The difluorinated salt intermediate is susceptible to nucleophilic attack by water present in the reaction mixture. This can lead to the formation of 4,4-difluoro-5-hydroxypyrazoline derivatives.[1] This is more likely to occur with certain substrates and if the reaction is not performed under anhydrous conditions.

  • Troubleshooting Protocol:

    • Stoichiometry of the Fluorinating Agent: To favor the formation of the 4,4-difluoro product, it is crucial to use at least two equivalents of the electrophilic fluorinating agent, such as Selectfluor™.[5]

    • Anhydrous Reaction Conditions: Ensure that all reagents and solvents are scrupulously dried to minimize the formation of hydroxylated byproducts. Consider using freshly distilled solvents and drying reagents before use.

    • Reaction Time and Temperature: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR to ensure complete conversion to the desired product. In some cases, microwave irradiation has been shown to shorten reaction times and improve yields.[6]

    • Controlled Work-up: During the work-up, the deprotonation of the difluorinated salt intermediate is necessary.[1] However, prolonged exposure to aqueous conditions should be avoided to minimize hydrolysis.

Section 2: Reaction Condition Optimization

FAQ 3: My reaction is sluggish, and I am getting a low yield of the 4,4-difluoro-1H-pyrazole. How can I optimize the reaction conditions?

Answer: Low yields and sluggish reactions can often be addressed by systematically optimizing the reaction parameters.

  • Causality: The efficiency of the electrophilic fluorination is influenced by several factors, including the choice of fluorinating agent, solvent, temperature, and reaction time. The stability of the carbocation intermediate formed after the first fluorination step is also crucial for the second fluorination to occur.[1]

  • Troubleshooting and Optimization Workflow:

    G start Low Yield of 4,4-Difluoro Product reagent Increase Equivalents of Fluorinating Agent (e.g., Selectfluor™ to >2 eq.) start->reagent solvent Screen Solvents (Acetonitrile is common) reagent->solvent If still low yield temp Optimize Temperature (e.g., 65-90°C or Microwave) solvent->temp If still low yield time Monitor Reaction Time (TLC, 19F NMR) temp->time workup Careful Aqueous Work-up time->workup success Improved Yield workup->success

    Caption: Optimization workflow for improving yields of 4,4-difluoro-1H-pyrazoles.

  • Detailed Protocol Steps:

    • Fluorinating Agent: While Selectfluor™ is commonly used, other electrophilic fluorinating agents could be considered, though their efficacy for this specific transformation might vary.

    • Solvent Selection: Acetonitrile is a frequently used solvent for this reaction.[1] However, exploring other polar aprotic solvents might be beneficial for certain substrates.

    • Temperature Profile: The reaction temperature can have a significant impact. While some reactions proceed at room temperature, heating (e.g., to 65-90°C) is often necessary to drive the reaction to completion.[1] Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction.[6]

    • Catalysis: While not always necessary, the use of a mild base like sodium bicarbonate (NaHCO₃) can be beneficial, especially when using reagents like Selectfluor™, to control the pH of the reaction mixture.[7]

Section 3: Work-up and Purification Challenges

FAQ 4: I am struggling to separate my 4,4-difluoro-1H-pyrazole from the mono-fluorinated byproduct and starting material. What purification strategies are effective?

Answer: The purification of 4,4-difluoro-1H-pyrazoles can be challenging due to the similar polarities of the starting material, the mono-fluorinated intermediate, and the desired product.

  • Causality: The structural similarity of these compounds often leads to co-elution during column chromatography. The 4,4-difluoro products are generally less polar and tend to elute faster from silica gel columns than the mono-fluorinated and starting pyrazoles.[1]

  • Purification Protocol:

    • Optimize Chromatography:

      • Eluent System: A systematic screening of eluent systems with varying polarities is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

      • Silica Gel: Use high-quality silica gel with a consistent particle size for better resolution.

    • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

    • Fractional Distillation: For liquid products, fractional distillation under reduced pressure might be an option, provided the compounds are thermally stable and have sufficiently different boiling points.

Compound TypeTypical Elution Order (Normal Phase)Separation Difficulty
4,4-Difluoro-1H-pyrazole FirstEasier to separate from starting material
4-Monofluoro-1H-pyrazole SecondDifficult to separate from starting material
Starting 1H-Pyrazole LastDifficult to separate from mono-fluoro product

Section 4: Analytical and Characterization Issues

FAQ 5: I am unsure about the correct assignment of signals in the ¹⁹F NMR spectrum of my product. What are the characteristic chemical shifts for 4,4-difluoro-1H-pyrazoles?

Answer: ¹⁹F NMR spectroscopy is a critical tool for the characterization of 4,4-difluoro-1H-pyrazoles.

  • Characteristic Chemical Shifts: The gem-difluoro group at the C4 position of the pyrazole ring typically gives rise to a singlet in the ¹⁹F NMR spectrum. The chemical shift for these compounds is generally observed in the range of δ = -175 ppm.[1]

  • Troubleshooting Spectrum Interpretation:

    • Reference Standard: Use a known fluorinated compound as an external or internal reference if you are unsure about the calibration of your spectrometer.

    • Coupling: The absence of coupling in the ¹⁹F NMR spectrum is a strong indicator of the C(F)₂ group, as there are no adjacent fluorine or hydrogen atoms to couple with.

    • Comparison to Mono-fluoro Species: If you have the mono-fluorinated pyrazole, its ¹⁹F NMR spectrum will show a different chemical shift and may exhibit coupling to the proton at the C4 position, which can help in distinguishing between the two species.

FAQ 6: My 4,4-difluoro-1H-pyrazole derivative appears to be unstable. What are the potential degradation pathways and how can I handle and store these compounds?

Answer: While the C-F bond is very strong, the overall stability of 4,4-difluoro-1H-pyrazoles can be influenced by their substitution pattern and the surrounding chemical environment.

  • Potential for Instability: Some 4,4-difluoro-4H-pyrazoles have shown limited stability in the presence of biological nucleophiles like glutathione and in fetal bovine serum.[8][9] This suggests a susceptibility to nucleophilic attack, potentially leading to decomposition. The stability is influenced by the substituents on the pyrazole ring.

  • Handling and Storage Recommendations:

    • Inert Atmosphere: Handle and store these compounds under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and oxygen.

    • Low Temperature: Store the compounds at low temperatures (e.g., in a refrigerator or freezer) to minimize decomposition over time.

    • Avoid Strong Nucleophiles and Bases: Be mindful of the reactivity of these compounds towards strong nucleophiles and bases, which could lead to degradation.

    • Purity: Ensure the compound is pure, as impurities can sometimes catalyze decomposition.

References

Technical Support Center: A Guide to Minimizing Impurities in the Synthesis of 4-bromo-3-fluoro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides targeted troubleshooting advice and addresses frequently asked questions for researchers, chemists, and drug development professionals encountering impurities during the synthesis of 4-bromo-3-fluoro-1H-pyrazole. The goal of this document is to offer not only practical solutions but also the underlying chemical principles to empower you to optimize your synthetic protocols for the highest possible purity.

The preparation of this compound is a multi-step process where impurities can be introduced at various stages. The most prevalent synthetic strategies involve either the bromination of a pre-formed fluoropyrazole core or the fluorination of a bromopyrazole precursor. Each route presents distinct challenges, primarily concerning regioselectivity and the precise control of halogenation steps. This guide will dissect the most common issues, including the formation of regioisomers, di-brominated species, and the persistence of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should anticipate in my final product?

A1: The impurity profile of your this compound is intrinsically linked to your chosen synthetic route. However, several common impurities are frequently observed:

  • Regioisomers: The most significant regioisomeric impurity is typically 4-bromo-5-fluoro-1H-pyrazole. This impurity arises if the initial synthesis of the fluoropyrazole ring system is not regioselective.[1][2]

  • Di-brominated Pyrazoles: Species such as 3,4-dibromo-5-fluoro-1H-pyrazole or 4,5-dibromo-3-fluoro-1H-pyrazole can form as a result of over-bromination.[3]

  • Unreacted 3-fluoro-1H-pyrazole: This impurity will be present if the bromination reaction does not proceed to completion.

  • Isomeric Brominated Precursors: If your synthesis involves the fluorination of a brominated intermediate, you may encounter isomeric impurities from that precursor.

Q2: How can I definitively confirm the identity of these impurities?

A2: For unambiguous identification of impurities, a combination of analytical techniques is strongly recommended:

  • NMR Spectroscopy (¹H, ¹⁹F, ¹³C): This is your most powerful analytical tool. ¹⁹F NMR is particularly effective for distinguishing between fluoropyrazole regioisomers, as the chemical environment of the fluorine atom will be distinct. The coupling patterns observed in ¹H NMR spectra can also provide critical information for differentiating isomers.

  • GC-MS or LC-MS: These mass spectrometry techniques are excellent for determining the molecular weights of the components in your product mixture. This data can confirm the presence of mono- versus di-brominated species and unreacted starting material.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can effectively resolve the different isomers and impurities, which allows for their accurate quantification.

Q3: At which stage is the critical regioisomer (4-bromo-5-fluoro-1H-pyrazole) most likely introduced?

A3: The formation of the 4-bromo-5-fluoro-1H-pyrazole regioisomer is almost invariably determined during the initial pyrazole ring formation. When synthesizing the 3-fluoro-1H-pyrazole precursor from an unsymmetrical dicarbonyl compound (or a similar precursor) and hydrazine, a mixture of 3-fluoro- and 5-fluoro-1H-pyrazole is often generated.[1][2] The subsequent bromination of this mixture will naturally yield a corresponding mixture of 4-bromo-3-fluoro- and 4-bromo-5-fluoro-1H-pyrazoles.

Troubleshooting Guide

Problem 1: My final product is contaminated with a significant amount of a regioisomer.

Root Cause Analysis:

The presence of a regioisomer like 4-bromo-5-fluoro-1H-pyrazole points to a lack of regiocontrol during the synthesis of the pyrazole ring. The cyclocondensation of an unsymmetrical fluorinated 1,3-dicarbonyl precursor with hydrazine can proceed via two different pathways, leading to the formation of two distinct regioisomeric products.

G cluster_0 Unsymmetrical Precursor cluster_1 Reaction with Hydrazine cluster_2 Impure Intermediate Mixture cluster_3 Bromination cluster_4 Final Product Mixture precursor Fluorinated 1,3-dicarbonyl hydrazine H₂NNH₂ precursor->hydrazine Cyclocondensation intermediate_1 3-fluoro-1H-pyrazole hydrazine->intermediate_1 intermediate_2 5-fluoro-1H-pyrazole (Regioisomeric Impurity) hydrazine->intermediate_2 brominating_agent NBS or Br₂ intermediate_1->brominating_agent intermediate_2->brominating_agent product_1 This compound (Desired Product) brominating_agent->product_1 product_2 4-bromo-5-fluoro-1H-pyrazole (Regioisomeric Impurity) brominating_agent->product_2

Caption: Origin of regioisomeric impurities during synthesis.

Solutions:

  • Optimize Ring Formation:

    • pH Control: The regioselectivity of pyrazole synthesis can be highly sensitive to the pH of the reaction medium. It is advisable to experiment with both acidic and basic conditions to favor the formation of the desired 3-fluoro isomer.

    • Solvent Effects: The choice of solvent can significantly influence the reaction pathway. Consider screening a range of solvents with varying polarities.

    • Temperature Control: Executing the reaction at lower temperatures can sometimes enhance the selectivity of the cyclization.

  • Purification of the Fluoropyrazole Intermediate:

    • It is often more straightforward to separate the 3-fluoro- and 5-fluoro-1H-pyrazole intermediates before the bromination step.

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, this can be a highly effective method for large-scale separation.[1]

    • Column Chromatography: Employ a high-resolution silica gel column to separate the isomers. Careful selection of the eluent system is critical for achieving good separation.

  • Purification of the Final Brominated Product:

    • Recrystallization: This is the most effective purification method if a suitable solvent system can be identified that selectively crystallizes the desired 4-bromo-3-fluoro isomer, leaving the regioisomeric impurity in the mother liquor.

    • Preparative HPLC: For obtaining high-purity material, preparative HPLC can be used to separate the final regioisomers, although this method may not be practical for large quantities.

Problem 2: My product contains di-brominated impurities.

Root Cause Analysis:

Over-bromination typically occurs when the reaction conditions are too harsh or when an excess of the brominating agent is employed. The pyrazole ring is an electron-rich system and is therefore susceptible to electrophilic substitution. While the 4-position is the most reactive site, further bromination can occur at other available positions on the ring under forcing conditions.[3]

Solutions:

  • Control Stoichiometry:

    • Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide - NBS). It is recommended to use no more than 1.0-1.05 equivalents.

  • Reaction Conditions:

    • Temperature: Perform the bromination at a lower temperature (e.g., 0-10 °C) to decrease the rate of the second bromination, thereby improving selectivity.[4]

    • Reaction Time: Monitor the progress of the reaction closely by TLC or GC and quench it as soon as the starting material has been consumed to prevent the formation of di-brominated by-products.

  • Choice of Brominating Agent:

    • NBS is generally a milder and more selective brominating agent compared to elemental bromine (Br₂).[5] If you are currently using Br₂, consider switching to NBS to improve the selectivity of the reaction.

Table 1: Recommended Starting Conditions for Selective Mono-bromination

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides milder and more selective bromination than Br₂.[5]
Stoichiometry 1.0-1.05 equivalents of NBSMinimizes the risk of over-bromination.
Solvent Acetonitrile or DMFThese are common and effective solvents for this transformation.
Temperature 0-10 °CSlows the reaction rate, which enhances selectivity.[4]
Monitoring TLC or GC every 15-30 minsPrevents extended reaction times that can lead to side products.
Problem 3: My final product is contaminated with unreacted 3-fluoro-1H-pyrazole.

Root Cause Analysis:

The presence of unreacted starting material is typically the result of an incomplete reaction. The most likely causes include an insufficient amount of the brominating agent, a reaction temperature that is too low, or an insufficient reaction time.

Solutions:

  • Reaction Optimization:

    • Slightly increase the amount of the brominating agent (up to 1.1 equivalents).

    • Extend the reaction time, while carefully monitoring for the potential formation of di-brominated byproducts.

    • If the reaction is sluggish at lower temperatures, consider allowing it to proceed at room temperature.

  • Purification:

    • Acid-Base Extraction: The pKa of this compound will differ from that of 3-fluoro-1H-pyrazole. An aqueous acid wash may selectively protonate and extract one of the pyrazoles into the aqueous phase.

    • Column Chromatography: The polarity difference between the starting material and the brominated product is usually substantial, making chromatographic separation a straightforward and effective purification method.

Alternative Synthetic Route: The Balz-Schiemann Approach

An alternative and powerful strategy for introducing the fluorine atom is via a Balz-Schiemann reaction, starting from a 3-amino-4-bromopyrazole intermediate.[6][7][8]

G cluster_0 Precursor cluster_1 Diazotization cluster_2 Intermediate cluster_3 Fluorination cluster_4 Final Product precursor 3-Amino-4-bromopyrazole reagent_1 NaNO₂ / HBF₄ precursor->reagent_1 intermediate Diazonium Tetrafluoroborate Salt reagent_1->intermediate reagent_2 Heat (Thermal Decomposition) intermediate->reagent_2 product This compound reagent_2->product

Caption: The Balz-Schiemann reaction pathway for fluorination.

Troubleshooting the Balz-Schiemann Route:
  • Incomplete Diazotization: Ensure that strictly anhydrous conditions and low temperatures (-5 to 0 °C) are maintained during the formation of the diazonium salt.

  • Low Yield of Fluorination: The thermal decomposition of the diazonium tetrafluoroborate salt requires careful temperature optimization. If the temperature is too low, the reaction will be incomplete. Conversely, excessively high temperatures can lead to decomposition and the formation of tarry by-products.[8]

  • Phenolic Impurities: If any water is present during the reaction, the diazonium salt can be hydrolyzed to a hydroxyl group, leading to the formation of 4-bromo-3-hydroxy-1H-pyrazole as a significant impurity.

References

Technical Support Center: Scaling the Synthesis of 4-bromo-3-fluoro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-fluoro-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and offer practical, field-tested solutions grounded in chemical principles.

Synthesis Overview: The Diazotization/Balz-Schiemann Pathway

The most common and reliable route to this compound involves a two-step sequence starting from 3-amino-4-bromopyrazole. This pathway leverages a classical diazotization followed by a Balz-Schiemann reaction for fluoro-dediazoniation. While effective, this route presents significant scale-up challenges, primarily due to the thermal instability of the intermediate diazonium salt.[1]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Fluoro-dediazoniation A 3-Amino-4-bromopyrazole R1 NaNO₂, HBF₄ Temp: 0-5 °C A->R1 Reacts with B Diazonium Tetrafluoroborate Intermediate (ArN₂⁺BF₄⁻) R2 Thermal Decomposition (Heat) B->R2 Undergoes R1->B Forms C This compound (Final Product) R2->C Yields

Caption: Overall workflow for the synthesis of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis, providing the essential knowledge needed before attempting a scale-up.

Q1: What is the underlying mechanism of the key fluorination step?

The fluorination occurs via the Balz-Schiemann reaction . This process involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[2] The reaction is believed to proceed through an SN1-type mechanism, where the exceptionally stable dinitrogen molecule (N₂) acts as a leaving group to form a highly reactive aryl cation. This cation then abstracts a fluoride ion (F⁻) from the tetrafluoroborate (BF₄⁻) counterion to yield the final aryl fluoride product, along with boron trifluoride (BF₃) and nitrogen gas.[1][2]

Q2: Why is strict temperature control (0-5 °C) so critical during the diazotization step?

Aryl diazonium salts are notoriously unstable intermediates.[3] Maintaining a temperature below 5 °C is crucial for two primary reasons:

  • Preventing Decomposition: At higher temperatures, the diazonium salt can prematurely decompose, often violently, leading to a significant loss of yield and the formation of impurities, such as phenols from reaction with water.

  • Safety: The decomposition is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] An uncontrolled temperature spike can initiate a runaway reaction, leading to a dangerous and rapid release of nitrogen gas and energy.[1][3]

Q3: What are the primary safety hazards to consider when scaling up this process?

The primary hazard is the thermal instability of the isolated diazonium tetrafluoroborate salt .[5] Solid diazonium salts can be sensitive to shock, friction, and heat, and may decompose explosively.[3][5] Therefore, the best practice is to use the diazonium salt in situ or, if isolation is unavoidable, to handle it as a moist solid and never allow it to fully dry.[6] Additionally, the reaction vigorously evolves nitrogen gas, which must be safely vented to prevent pressure buildup in the reactor.[3][7]

Q4: Can I use other acids or fluoride sources for this reaction?

While tetrafluoroboric acid (HBF₄) is standard for the Balz-Schiemann reaction, other hexafluorophosphate (HPF₆) and hexafluoroantimonate (HSbF₆) salts have been used, sometimes offering improved yields.[2] However, these reagents are often more expensive and present their own handling challenges. An alternative approach is to perform the diazotization with nitrous acid (generated from NaNO₂ and a strong acid like HCl) and then add a solution of a tetrafluoroborate salt, such as NaBF₄, to precipitate the diazonium salt.

Part 2: Troubleshooting Guide for Scale-Up Synthesis

This guide provides solutions to specific problems encountered during the scale-up process.

Problem ID Issue Observed Potential Root Cause(s) Recommended Action & Scientific Rationale
TS-01 Low Yield or Incomplete Conversion in Diazotization Step 1. Inefficient mixing.2. Incorrect stoichiometry.3. Degradation of NaNO₂.4. Premature decomposition of the diazonium salt.1. Optimize Agitation: In large reactors, poor mixing can create localized "hot spots" or areas of low reagent concentration.[4] Profile the agitator speed to ensure homogeneity.2. Verify Stoichiometry: Use only a stoichiometric amount of sodium nitrite. Excess can lead to side reactions and is a safety concern.[3][7]3. Use Fresh Reagents: Ensure the sodium nitrite is dry and has been stored properly. Prepare the aqueous NaNO₂ solution just before use.4. Maintain Strict Temperature Control: Use a reliable jacketed reactor with an internal temperature probe. Ensure the temperature of the reaction mass (not the jacket) remains below 5 °C during the entire NaNO₂ addition.[3]
TS-02 Formation of Dark, Tarry Impurities 1. Presence of excess nitrous acid (HNO₂).2. Decomposition of the diazonium salt to form phenolic byproducts.1. Quench Excess Nitrite: After the addition of NaNO₂, test for excess nitrous acid using starch-iodide paper. If positive, quench cautiously with a small amount of sulfamic acid or urea until the test is negative.[6]2. Ensure Anhydrous Conditions for Decomposition: If phenolic impurities are seen in the final product, it indicates water was present during the thermal decomposition step. Ensure the isolated diazonium salt is adequately (but safely) dried or that the decomposition solvent is anhydrous.
TS-03 Uncontrolled Exotherm or Pressure Buildup 1. Reagent addition is too fast.2. Inadequate cooling capacity for the vessel size.3. Blocked vent line.1. Control Addition Rate: Add the sodium nitrite solution slowly and sub-surface to manage the exotherm.[4] The rate of addition is a critical process parameter that must be re-validated during scale-up.2. Verify Cooling Systems: Confirm that the reactor's cooling system is sufficient for the batch size. The heat generated by the reaction must not exceed the system's heat removal capacity.3. Ensure Proper Venting: The reactor must be equipped with a vent of adequate size to handle the rapid evolution of N₂ gas, especially during the thermal decomposition step.[3][7]
TS-04 Low Yield in Thermal Decomposition (Balz-Schiemann) Step 1. Decomposition temperature is too low or heating time is too short.2. Decomposition performed on a solid melt, leading to charring.3. Use of an inappropriate solvent.1. Optimize Heating Profile: The decomposition should be controlled and steady. Monitor the off-gassing rate to track the reaction progress. The ideal temperature is substrate-dependent and may require optimization (often in the 80-120 °C range).2. Use a High-Boiling Inert Solvent: Decomposing the salt as a slurry in a high-boiling, inert solvent (e.g., xylenes, dichlorobenzene) provides much better temperature control and heat transfer than a solid-state melt.[8]3. Consider Ionic Liquids: Ionic liquids can serve as both the solvent and a medium to control the exotherm, often allowing for lower decomposition temperatures and simpler product isolation via distillation.

Part 3: Key Experimental Protocols

The following are generalized protocols. WARNING: These reactions are hazardous. A thorough risk assessment must be performed by qualified personnel before any attempt at synthesis.

Protocol 1: Diazotization of 3-Amino-4-bromopyrazole
  • Vessel Preparation: Charge a jacketed glass reactor, equipped with an overhead stirrer, temperature probe, and addition funnel, with 3-amino-4-bromopyrazole and tetrafluoroboric acid (HBF₄, ~48% aqueous solution).

  • Cooling: Cool the stirred slurry to 0 °C using the reactor jacket. The internal temperature must be maintained between 0-5 °C throughout the next step.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in deionized water. Add this solution dropwise to the pyrazole slurry via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, continue to stir the resulting thick slurry at 0-5 °C for an additional 30-60 minutes.

  • Isolation (If Necessary): The precipitated 4-bromo-1H-pyrazole-3-diazonium tetrafluoroborate salt can be collected by filtration. Wash the filter cake with cold water, followed by a cold, non-reactive solvent like ethanol, and finally a small amount of diethyl ether. DO NOT allow the salt to become completely dry. Do not scrape the solid with a metal spatula. [3][7] Use a plastic or Teflon spatula.[6][7] It is highly recommended to proceed immediately to the next step.

Protocol 2: Thermal Fluoro-dediazoniation
  • Vessel Preparation: Charge a separate reactor, equipped for heating and distillation, with a high-boiling inert solvent (e.g., xylenes).

  • Salt Addition: Add the moist diazonium tetrafluoroborate salt portion-wise to the solvent with vigorous stirring to form a slurry.

  • Decomposition: Heat the slurry gradually. Gas evolution (N₂) will typically begin around 80 °C and become more vigorous as the temperature increases. Control the heating rate to maintain a steady, manageable rate of gas evolution.

  • Completion: Continue heating until gas evolution ceases. The reaction is typically complete when the mixture has been held at a constant temperature (e.g., 100-120 °C) for 1-2 hours with no further off-gassing.

  • Work-up: Cool the reaction mixture. The crude product is now in the solvent. It can be isolated by quenching the mixture with an aqueous base, separating the organic layer, and removing the solvent under reduced pressure. Further purification is typically required.

Troubleshooting_Logic Start Scale-up Issue Detected LowYield Low Final Yield? Start->LowYield PurityIssue Product Purity Low? Start->PurityIssue SafetyEvent Safety Event? (e.g., Exotherm) Start->SafetyEvent CheckStep1 Incomplete Diazotization? (See TS-01) LowYield->CheckStep1 Analyze intermediates CheckStep2 Poor Decomposition? (See TS-04) LowYield->CheckStep2 Analyze intermediates CheckImpurities Tarry Byproducts? (See TS-02) PurityIssue->CheckImpurities CheckPurification Ineffective Purification? PurityIssue->CheckPurification CheckTemp Temp > 5°C during Nitrite Addition? SafetyEvent->CheckTemp CheckAddition Addition Rate Too Fast? SafetyEvent->CheckAddition CheckVenting Venting Blocked? SafetyEvent->CheckVenting Solution1 Review Temp Control & Reagent Stoichiometry CheckStep1->Solution1 Solution2 Optimize Heating Profile & Solvent Choice CheckStep2->Solution2 Solution3 Quench Excess Nitrite & Ensure Anhydrous Conditions CheckImpurities->Solution3 Solution4 Reduce Addition Rate & Verify Cooling Capacity CheckTemp->Solution4 CheckAddition->Solution4

Caption: A decision tree for troubleshooting common scale-up issues.

References

Technical Support Center: Cross-Coupling Reactions with Halogenated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving halogenated pyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges encountered during these crucial synthetic transformations. My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to rationalize and resolve issues in your own research.

Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the most pressing issues you may face at the bench.

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction with a halogenated pyrazole is resulting in low or no yield of the desired product. What are the primary causes and how can I systematically troubleshoot this?

Answer:

Low or non-existent yields in cross-coupling reactions with halogenated pyrazoles are a frequent challenge. The root cause often lies in one of three areas: the catalyst system, the reactivity of the pyrazole substrate, or suboptimal reaction conditions. A systematic approach is key to identifying and resolving the issue.

1. Catalyst and Ligand Selection: The Heart of the Reaction

The choice of palladium catalyst and the accompanying ligand is paramount, especially given the unique electronic nature of pyrazoles.

  • The Problem of Catalyst Inhibition: Pyrazoles, being N-heterocycles, possess a pyridine-like nitrogen atom whose lone pair of electrons can coordinate to the palladium center. This coordination can sequester the active catalyst, leading to deactivation and a stalled reaction.[1][2][3]

  • The Solution - Bulky, Electron-Rich Ligands: To counteract this, employ bulky (sterically demanding) and electron-rich phosphine ligands. These ligands serve a dual purpose: they shield the palladium center, preventing the pyrazole nitrogen from binding, and their electron-donating nature facilitates the oxidative addition step, which is often rate-limiting.[4][5][6]

A recommended starting point is to screen a panel of established ligands known for their efficacy with heteroaryl halides.

Catalyst PrecursorLigandKey CharacteristicsRecommended For
Pd₂(dba)₃ or Pd(OAc)₂XPhos Bulky, electron-rich biarylphosphineGeneral purpose, good for challenging substrates
Pd₂(dba)₃ or Pd(OAc)₂SPhos Similar to XPhos, often shows complementary reactivityGeneral purpose, good for challenging substrates
Pd₂(dba)₃ or Pd(OAc)₂RuPhos Electron-rich and less sterically demanding than XPhosOften effective for C-N couplings
PdCl₂(dppf)dppf Less bulky, good for initial screeningCan be effective, but may be prone to inhibition

2. The Halogen Matters: Reactivity Trends (I > Br > Cl)

The nature of the halogen on your pyrazole substrate dramatically influences its reactivity.

  • Iodopyrazoles: Generally the most reactive due to the weaker C-I bond, facilitating oxidative addition. However, they are also more prone to a significant side reaction: dehalogenation.[1][7][8][9]

  • Bromopyrazoles: Offer a good balance of reactivity and stability, making them a common choice for many cross-coupling reactions.[1][7][8][9]

  • Chloropyrazoles: The least reactive due to the strong C-Cl bond. These substrates often require more forcing conditions (higher temperatures) and highly active catalyst systems (e.g., those with bulky, electron-rich ligands) to achieve good conversion.[10][11]

If you are struggling with a chloropyrazole, consider synthesizing the bromo- or iodo-analogue if your synthetic route allows.

3. Reaction Conditions: Fine-Tuning for Success

  • Base Selection: The base plays a crucial role in the transmetalation and catalyst regeneration steps. The choice of base should be tailored to the specific cross-coupling reaction and the functional groups present in your substrates.

    • Suzuki: K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. K₃PO₄ is often a good starting point for heteroaryl substrates.

    • Buchwald-Hartwig: Stronger, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[12] However, be mindful of base-sensitive functional groups in your substrates.[13]

    • Sonogashira: An amine base, such as triethylamine or diisopropylethylamine, is integral to the reaction mechanism.

  • Solvent Choice: The solvent must be appropriate for the reaction temperature and capable of dissolving all reactants. Anhydrous, degassed solvents are critical to prevent side reactions.

    • Common Solvents: Dioxane, toluene, and DMF are frequently used. For Suzuki reactions, the addition of water is often necessary to facilitate the dissolution of the inorganic base.

  • Temperature: While room temperature couplings are ideal, many reactions with halogenated pyrazoles, especially chloro-derivatives, require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[10][14]

Issue 2: The Dehalogenation Dilemma

Question: I am observing a significant amount of dehalogenated pyrazole as a byproduct. How can I minimize this side reaction?

Answer:

Dehalogenation (or hydrodehalogenation) is a common and frustrating side reaction where the halogen atom on the pyrazole is replaced by a hydrogen atom. This is particularly prevalent with more reactive iodopyrazoles.[1][7][8][9][15]

Understanding the Cause:

Dehalogenation can occur through several pathways, often involving the palladium catalyst. One common mechanism involves the oxidative addition of the halopyrazole to Pd(0), followed by a competing reaction with a proton source (e.g., trace water in the solvent or base) instead of the desired cross-coupling partner.

Strategies for Mitigation:

  • Switch to a Less Reactive Halogen: If possible, switching from an iodopyrazole to a bromopyrazole or even a chloropyrazole can significantly reduce the propensity for dehalogenation.[1][7][8][9]

  • Employ a Weaker Base: Strong bases can sometimes promote protonolysis. If your reaction allows, consider screening weaker bases.[10]

  • Ensure Anhydrous Conditions: Meticulously dry your solvents and reagents. The use of molecular sieves in the reaction vessel can be beneficial.

  • Optimize Ligand and Catalyst Loading: Bulky, electron-rich ligands that accelerate the desired cross-coupling can often outcompete the dehalogenation pathway. Sometimes, a slight adjustment in catalyst loading can also influence the relative rates of the desired reaction versus the side reaction.

Issue 3: Homocoupling of Coupling Partners

Question: My reaction mixture contains significant amounts of homocoupled products (e.g., biaryl from a Suzuki reaction or diyne from a Sonogashira reaction). What causes this and how can it be prevented?

Answer:

Homocoupling is another common side reaction that consumes starting materials and complicates purification.

Suzuki Homocoupling (Biaryl Formation):

  • Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid partner.[16] It can also arise from side reactions within the palladium catalytic cycle.[17][18]

  • Prevention:

    • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[14]

    • Use of Boronic Esters: Pinacol boronic esters are often more stable and less prone to homocoupling than their corresponding boronic acids.

Sonogashira Homocoupling (Glaser Coupling):

  • Cause: The copper(I) co-catalyst, in the presence of oxygen, is a highly efficient catalyst for the oxidative homocoupling of terminal alkynes.[14][19][20]

  • Prevention:

    • Strictly Anaerobic Conditions: As with Suzuki homocoupling, meticulous degassing and maintaining a positive pressure of an inert gas are crucial.[14]

    • Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can maintain a low concentration, thus favoring the cross-coupling pathway over homocoupling.

    • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. If homocoupling remains a persistent issue, exploring these alternatives is a viable strategy.

Frequently Asked Questions (FAQs)

Q1: Can I perform a cross-coupling reaction on an N-unprotected pyrazole?

A1: Yes, it is possible, but it can be more challenging. The acidic N-H proton can interfere with the reaction, and the deprotonated pyrazole can act as a ligand, potentially inhibiting the catalyst.[3] Often, using a stronger base (e.g., 3 equivalents) to deprotonate the pyrazole in situ is necessary. However, for more reliable results, especially during route development, protecting the pyrazole nitrogen (e.g., with a BOC, SEM, or simple alkyl group) is often recommended.

Q2: My halogenated pyrazole has poor solubility. What can I do?

A2: Poor solubility can hinder reaction rates and reproducibility.[21]

  • Solvent Screening: Try higher boiling point solvents like DMF, DMA, or NMP. A mixture of solvents, such as toluene/water or dioxane/water for Suzuki reactions, can also improve solubility.

  • Temperature Increase: Carefully increasing the reaction temperature can improve solubility and reaction kinetics.

  • Functional Group Modification: If possible, modifying a remote functional group on the pyrazole to a more solubilizing group (e.g., a long alkyl chain) can be an effective, albeit more synthetically intensive, solution.

Q3: How do I choose the right cross-coupling reaction for my target molecule?

A3: The choice depends on the bond you wish to form:

  • C-C Bond (Aryl-Aryl): Suzuki-Miyaura is the most common and robust choice, with a wide variety of commercially available boronic acids and esters.

  • C-C Bond (Aryl-Alkyne): Sonogashira coupling is the premier method for introducing alkyne functionalities.

  • C-C Bond (Aryl-Alkene): Heck reaction is the classic choice for coupling with alkenes.[22][23][24]

  • C-N Bond (Aryl-Amine): Buchwald-Hartwig amination is the state-of-the-art method for forming aryl amine bonds.[13][25]

Visualizing the Process

To aid in troubleshooting, a logical workflow can be invaluable. The following diagram outlines a decision-making process for addressing low-yield reactions.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Analyze Catalyst System start->check_catalyst check_conditions Evaluate Reaction Conditions start->check_conditions check_sm Verify Starting Materials start->check_sm sub_catalyst1 Is the ligand bulky and electron-rich? (e.g., XPhos, SPhos) check_catalyst->sub_catalyst1 sub_catalyst3 Consider catalyst inhibition by pyrazole nitrogen. check_catalyst->sub_catalyst3 sub_conditions1 Is the temperature adequate? (Especially for C-Cl) check_conditions->sub_conditions1 sub_sm1 Confirm purity and integrity of halopyrazole and coupling partner. check_sm->sub_sm1 sub_sm2 Check for dehalogenation or homocoupling side products. check_sm->sub_sm2 sub_catalyst1->check_conditions Yes sub_catalyst2 Screen alternative ligands and Pd precatalysts. sub_catalyst1->sub_catalyst2 No sub_catalyst2->check_conditions sub_conditions2 Increase temperature incrementally. sub_conditions1->sub_conditions2 No sub_conditions3 Is the base appropriate and anhydrous? sub_conditions1->sub_conditions3 Yes end Optimized Reaction sub_conditions2->end sub_conditions4 Screen alternative bases. sub_conditions3->sub_conditions4 No sub_conditions5 Is the solvent anhydrous and degassed? sub_conditions3->sub_conditions5 Yes sub_conditions4->end sub_conditions6 Use freshly distilled/dried solvent and degas thoroughly. sub_conditions5->sub_conditions6 No sub_conditions6->end sub_sm3 Address side reactions (see specific guide section). sub_sm2->sub_sm3 sub_sm3->end

Caption: A decision-tree workflow for troubleshooting low-yield cross-coupling reactions.

The catalytic cycle for a Suzuki-Miyaura reaction, shown below, highlights the key steps where issues can arise, such as the initial oxidative addition and the crucial transmetalation step.

Suzuki_Cycle pd0 Pd(0)L_n oa_complex R¹-Pd(II)L_n-X pd0->oa_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L_n-R² oa_complex->transmetalation_complex Transmetalation (R²-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination (R¹-R²) product_complex Product Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a bromopyrazole with an arylboronic acid. Note: This is a general procedure and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the bromopyrazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., XPhos, 2-6 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1 v/v) to the vial.

  • Degassing: Seal the vial and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for the allotted time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Solvent-Free Synthesis of 4-Bromopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the solvent-free synthesis of 4-bromopyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging green chemistry principles to access these valuable heterocyclic scaffolds. Pyrazoles are foundational structures in numerous pharmaceuticals, and their halogenated analogs, particularly 4-bromopyrazoles, are crucial intermediates for further functionalization via cross-coupling reactions like Suzuki, Heck, and Sonogashira[1].

This document provides field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure the successful and efficient synthesis of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of a solvent-free approach for synthesizing 4-bromopyrazoles? A1: Adopting a solvent-free methodology offers significant advantages that align with the principles of green chemistry. Key benefits include:

  • Environmental & Economic: Eliminates the cost of purchasing and disposing of organic solvents, reducing the environmental footprint of the synthesis[1].

  • Enhanced Reaction Kinetics: Reactions are often much faster, proceeding in minutes rather than hours, due to the high concentration of reactants[1][2].

  • Improved Yields & Selectivity: The absence of solvent can lead to higher yields and, in many cases, improved chemo- or regioselectivity[1].

  • Simplified Workup: Product isolation is often more straightforward, sometimes requiring only a simple wash and filtration, thus minimizing waste generation.

Q2: What is the most common and efficient solvent-free method for this synthesis? A2: A highly effective and widely cited method is the one-pot, three-component reaction involving a 1,3-diketone, an arylhydrazine, and a brominating agent, catalyzed by silica-supported sulfuric acid (H₂SO₄/SiO₂), conducted under grinding or "grindstone chemistry" conditions[3][4][5]. This mechanochemical approach ensures intimate contact between the solid reactants, often leading to rapid and high-yielding conversions at ambient temperature[2].

Q3: What is the role of the silica-supported sulfuric acid (H₂SO₄/SiO₂) catalyst? A3: The silica-supported sulfuric acid acts as a solid acid catalyst. Its primary function is to protonate the carbonyl groups of the 1,3-diketone, activating it for nucleophilic attack by the hydrazine. This facilitates the initial condensation and subsequent cyclization to form the pyrazole ring[1]. Using a solid-supported catalyst simplifies post-reaction workup, as it can be easily removed by filtration.

Q4: Which brominating agent is recommended for this one-pot protocol? A4: N-bromosaccharin (NBSac) is an excellent choice for this reaction. It is a stable, solid brominating agent that is reported to be more reactive than N-bromosuccinimide (NBS) in some contexts[1]. In this specific one-pot protocol, NBSac efficiently brominates the newly formed pyrazole ring at the C4 position in situ[1][5].

Q5: Can this solvent-free method be applied to unsymmetrical 1,3-diketones? What about regioselectivity? A5: Yes, this method is applicable to unsymmetrical 1,3-diketones. The reaction demonstrates a high degree of regioselectivity. For instance, when using 1-phenyl-1,3-butanedione, the hydrazine preferentially attacks the more electrophilic benzoyl carbonyl, leading to the formation of the 1-aryl-3-methyl-5-phenylpyrazole isomer as the major product. The subsequent bromination occurs selectively at the 4-position[5]. It is always crucial, however, to confirm the structure of the final product using analytical techniques like 1D/2D NMR.

Core Experimental Protocol: One-Pot Grindstone Synthesis

This protocol is adapted from the highly efficient method developed by Alinezhad et al.[1][5]. It outlines the one-pot synthesis of 4-bromo-1,3,5-trisubstituted pyrazoles.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1,3-Diketone (1 mmol) Arylhydrazine (1 mmol) H₂SO₄/SiO₂ (0.01 g) grind1 Grind in Mortar (Monitor by TLC) reagents->grind1 add_nbsac Add NBSac (1 mmol) grind1->add_nbsac After pyrazole formation grind2 Grind Until Completion (Typically 5-15 min) add_nbsac->grind2 wash Add n-Hexane & Filter grind2->wash evaporate Evaporate Solvent wash->evaporate purify Column Chromatography (If Necessary) evaporate->purify product Pure 4-Bromopyrazole evaporate->product If pure purify->product

Caption: One-pot solvent-free synthesis workflow.

Step-by-Step Methodology
  • Reagent Preparation: In a clean, dry agate mortar, combine the 1,3-diketone (1.0 mmol), the arylhydrazine (1.0 mmol), and silica-supported sulfuric acid (H₂SO₄/SiO₂) (0.01 g).

    • Causality Note: The catalyst is used in a small amount as it is not consumed. Its solid nature facilitates heterogeneous catalysis, making for an easy workup.

  • Initial Grinding (Pyrazole Formation): Using a pestle, grind the mixture thoroughly at room temperature. The reaction is typically rapid. Monitor the formation of the intermediate pyrazole by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Bromination Step: To the mixture in the mortar, add N-bromosaccharin (NBSac) (1.0 mmol).

  • Final Grinding: Continue to grind the mixture vigorously. The reaction is often accompanied by a visible color change. The conversion to the 4-bromopyrazole is usually complete within 5-15 minutes[5]. Monitor by TLC.

  • Workup and Isolation: Add n-hexane (10 mL) to the mortar and stir the resulting slurry. Filter the mixture to remove the solid catalyst and saccharin byproduct. Wash the residue with a small amount of additional n-hexane.

    • Causality Note: n-Hexane is used to extract the relatively nonpolar product while leaving behind the polar, insoluble catalyst and byproducts.

  • Final Product: Evaporate the solvent from the combined filtrates under reduced pressure to afford the 4-bromopyrazole derivative.

  • Purification (If Necessary): While many products are obtained in high purity, column chromatography on silica gel can be used for further purification if needed[1].

Representative Reaction Data

The following table summarizes results for this protocol with various substrates, demonstrating its broad applicability[5].

Entry1,3-Diketone (R¹, R³)Arylhydrazine (Ar)Time (min)Yield (%)
1Acetylacetone (Me, Me)Phenyl798
2Acetylacetone (Me, Me)p-Chlorophenyl1096
3Benzoylacetone (Ph, Me)Phenyl1590
4Benzoylacetone (Ph, Me)p-Methoxyphenyl1094
5Dibenzoylmethane (Ph, Ph)Phenyl1595

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Action & Rationale
Inefficient Mixing The core principle of grindstone chemistry is maximizing surface area contact. Ensure vigorous, consistent grinding with the pestle. For larger scales, consider using a mechanical ball mill[6].
Inactive Catalyst The H₂SO₄/SiO₂ catalyst can deactivate if it absorbs atmospheric moisture. Prepare the catalyst according to literature procedures and store it in a desiccator[1]. Consider preparing a fresh batch if poor results persist.
Poor Reagent Quality Verify the purity of your 1,3-diketone and arylhydrazine. Impurities can inhibit the reaction or lead to side products. Recrystallize or distill starting materials if necessary.
Premature Addition of NBSac Ensure the initial pyrazole formation is complete (via TLC) before adding the N-bromosaccharin. Adding it too early can lead to unwanted side reactions with the starting materials.

Problem 2: Formation of Unexpected Side Products

Potential Cause Troubleshooting Action & Rationale
Non-brominated Pyrazole Detected This indicates a failure in the bromination step. Check the quality and stoichiometry of the N-bromosaccharin. Ensure it was thoroughly mixed into the reaction mass during the final grinding phase.
Mixture of Regioisomers When using an unsymmetrical diketone, minor formation of the other regioisomer is possible, though this protocol generally shows high selectivity[5]. Confirm the major product via NOE or other 2D NMR experiments. If separation is difficult, consider a different synthetic route that unambiguously defines the regiochemistry.
Dark, Tarry Mixture Excessive heat can be generated during vigorous grinding, potentially leading to decomposition. If this occurs, try grinding in shorter intervals with cooling periods in between. Alternatively, cool the mortar in an ice bath during the reaction.

Problem 3: Difficulties During Workup & Purification

Potential Cause Troubleshooting Action & Rationale
Product is a Persistent Oil Some 4-bromopyrazole derivatives are oils at room temperature[1]. If the crude product is an oil, proceed directly to purification by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Contamination with Saccharin The saccharin byproduct from NBSac should be largely insoluble in n-hexane. Ensure a thorough wash of the reaction mixture and filtration. If the final product is still contaminated, a wash of the crude extract with a dilute aqueous sodium bicarbonate solution may help, followed by drying and solvent evaporation.

Alternative Solvent-Free Methodologies

While the grindstone method is highly effective, other energy sources can also be used to promote solvent-free reactions.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the reaction by efficiently heating the polar reactants. This method often reduces reaction times to mere minutes and can be performed in dedicated microwave reactors[7][8][9][10].

  • Ultrasound-Assisted Synthesis: Sonication provides energy through acoustic cavitation, which creates localized high-pressure and high-temperature microenvironments, promoting mass transfer and accelerating the reaction rate[11][12][13].

G cluster_methods Solvent-Free Energy Input reactants 1,3-Diketone + Arylhydrazine + Brominating Agent grinding Mechanical Grinding (Mechanochemistry) reactants->grinding microwave Microwave Irradiation (Dielectric Heating) reactants->microwave ultrasound Ultrasonication (Acoustic Cavitation) reactants->ultrasound product 4-Bromopyrazole Derivative grinding->product microwave->product ultrasound->product

Caption: Energy sources for solvent-free synthesis.

Safety & Handling

Even in the absence of volatile organic solvents, adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat. Halogenated organic compounds can be irritants and may be absorbed through the skin[14][15].

  • Ventilation: Conduct the reaction in a well-ventilated area or a chemical fume hood. Although the reagents are solid, fine powders can become airborne during grinding[16].

  • Handling Brominating Agents: N-bromosaccharin, like other N-halo reagents, is an oxidizer and should be handled with care. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste, including residual solids and used chromatography silica, according to your institution's hazardous waste guidelines.

References

Technical Support Center: 4-Bromo-3-fluoro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Degradation

Introduction: 4-Bromo-3-fluoro-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery, prized for its unique substitution pattern which allows for diverse synthetic transformations.[1][2] However, the inherent reactivity of its halo-substituents can present stability challenges under various experimental conditions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential degradation pathways of this reagent. Drawing from established principles of pyrazole and halogenated compound chemistry, this document offers troubleshooting advice and preventative strategies to ensure the integrity of your experiments and materials.

Section 1: Core Chemical Stability Profile

The stability of this compound is governed by the interplay between its aromatic pyrazole core and its halogen substituents. The pyrazole ring itself is a relatively stable aromatic system.[3] However, the carbon-halogen bonds introduce specific vulnerabilities.

  • Carbon-Fluorine (C-F) Bond: The C-F bond is exceptionally strong and generally resistant to cleavage under common synthetic conditions. Its primary influence is electronic, withdrawing electron density from the pyrazole ring.

  • Carbon-Bromine (C-Br) Bond: In contrast, the C-Br bond is significantly weaker and represents the most probable site for initial degradation. Its susceptibility to cleavage is the focus of several potential degradation pathways. The relative lability of C-X bonds generally follows the trend C-I > C-Br > C-Cl > C-F, making the C-Br bond the most likely point of reaction.[4]

Table 1: Physicochemical Properties and General Stability

Property Value Source
CAS Number 1346555-56-3 [1]
Molecular Formula C₃H₂BrFN₂ [1]
Molecular Weight 164.97 g/mol
Appearance Off-white to light yellow solid Supplier Data
Thermal Stability Stable at ambient temperatures; potential for decomposition at elevated temperatures (>150 °C). Inferred from pyrazole chemistry[5]
Photostability Susceptible to degradation under UV irradiation due to the C-Br bond. Inferred from brominated aromatics[6]

| pH Stability | Stable in neutral and acidic media; susceptible to nucleophilic attack in strong basic media. | Inferred from haloalkane hydrolysis[7] |

Section 2: Predicted Degradation Pathways

Based on fundamental chemical principles, we can predict four primary degradation pathways for this compound. Understanding these mechanisms is crucial for diagnosing and preventing unwanted side reactions.

Pathway A: Photodegradation via Reductive Debromination

Exposure to ultraviolet (UV) light, including ambient laboratory light over extended periods, can induce homolytic cleavage of the C-Br bond. This is a well-documented pathway for many brominated organic compounds.[6][8][9] The resulting pyrazolyl radical can abstract a hydrogen atom from the solvent or other molecules to yield the debrominated product, 3-fluoro-1H-pyrazole.

G cluster_0 Photodegradation Pathway A This compound B [Pyrazolyl Radical Intermediate] + Br• A->B UV Light (hν) Homolytic Cleavage C 3-Fluoro-1H-pyrazole (Major Product) B->C Hydrogen Abstraction (e.g., from solvent)

Caption: Proposed photodegradation of this compound.

Pathway B: Nucleophilic Aromatic Substitution (Hydrolysis)

In the presence of nucleophiles, particularly strong ones like hydroxide (OH⁻) in aqueous basic solutions, the electron-deficient C4 position is susceptible to attack. This results in the displacement of the bromide ion to form 4-hydroxy-3-fluoro-1H-pyrazole. This is a classic nucleophilic substitution reaction, analogous to the hydrolysis of haloalkanes.[7][10]

G cluster_1 Nucleophilic Substitution Pathway A This compound B Meisenheimer-like Intermediate A->B + OH⁻ (aq) (Nucleophilic Attack) C 4-Hydroxy-3-fluoro-1H-pyrazole + Br⁻ B->C Elimination of Br⁻

Caption: Proposed hydrolysis of this compound.

Pathway C: Thermal Degradation

At elevated temperatures, the weakest bond in the molecule, the C-Br bond, is again the most likely to break. This can lead to a complex mixture of products. Initial C-Br bond cleavage could be followed by radical polymerization or fragmentation of the pyrazole ring itself, especially under harsh conditions. Studies on related energetic pyrazoles confirm that ring structures can fragment at high temperatures.[5]

Pathway D: Strong Base-Induced Ring Opening

While less common, extremely strong bases (e.g., organolithiums, sodium amide) can deprotonate the pyrazole ring at the C5 position.[11] For some pyrazole systems, deprotonation, particularly at C3, can lead to ring-opening reactions, although this is less likely for a C4-substituted pyrazole.[12] This pathway is typically not a concern under standard reaction or storage conditions but should be considered when using exceptionally strong, non-nucleophilic bases.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers using this compound.

Q1: After leaving my reaction mixture on the bench overnight, I see a new, more polar spot by TLC and a mass corresponding to the loss of bromine in my LC-MS. What happened?

A: This is a classic sign of photodegradation. The C-Br bond is susceptible to cleavage by ambient lab lighting over time, leading to the formation of 3-fluoro-1H-pyrazole.[6] The resulting pyrazole is more polar (less retained on reverse-phase HPLC) and will show a mass difference of approximately 78-80 Da (the mass of a bromine atom).

  • Troubleshooting Action: Protect your reactions from light by wrapping flasks in aluminum foil. Store the stock reagent in an amber vial in a dark location.

Q2: I am attempting a reaction using aqueous NaOH and am getting a significant amount of a hydroxylated byproduct. Why is my starting material being consumed?

A: You are observing nucleophilic substitution (hydrolysis) of the bromide. The hydroxide ion (OH⁻) is a potent nucleophile that attacks the carbon atom bearing the bromine, displacing it to form 4-hydroxy-3-fluoro-1H-pyrazole.[7][10]

  • Troubleshooting Action: If possible, switch to a non-nucleophilic organic base (e.g., DBU, DIPEA) in an anhydrous solvent. If aqueous base is required, use a milder base (e.g., K₂CO₃, NaHCO₃) and the lowest possible temperature to minimize this side reaction.

Q3: My compound appears to have decomposed after purification by distillation or during a high-temperature reaction (>150 °C). What should I do?

A: You have likely encountered thermal degradation. The C-Br bond is the weakest link and will cleave at high temperatures, initiating a cascade of radical reactions that can lead to a complex and often intractable mixture of products.[5]

  • Troubleshooting Action: Avoid high temperatures. If purification is needed, opt for column chromatography or recrystallization instead of distillation. For reactions, explore lower-temperature catalytic methods if available.

Q4: How should I store this compound to ensure maximum shelf-life?

A: Proper storage is critical to prevent both photo- and hydrolytic degradation.

  • Recommended Storage Protocol:

    • Store in a tightly sealed amber glass vial to protect from light and moisture.

    • Keep in a cool, dry location (refrigeration at 2-8 °C is recommended).

    • For long-term storage, consider flushing the vial with an inert gas (Argon or Nitrogen) before sealing to displace oxygen and moisture.

Section 4: Experimental Protocols for Stability Analysis

To empower researchers to validate stability in their own systems, we provide the following standardized protocols for forced degradation studies.

Protocol 4.1: Photostability Assessment

Objective: To determine the susceptibility of the compound to photodegradation. Materials:

  • This compound

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Quartz cuvette or clear glass vial

  • UV lamp (e.g., 254 nm or 365 nm)

  • HPLC-MS system

Procedure:

  • Prepare a 1 mg/mL solution of the compound in ACN or MeOH.

  • Transfer 1 mL to a quartz cuvette or clear vial. Prepare a control sample by wrapping an identical vial in aluminum foil.

  • Place both samples at a fixed distance from the UV lamp.

  • Irradiate the test sample for a defined period (e.g., 4, 8, 24 hours).

  • At each time point, withdraw an aliquot from both the test and control samples.

  • Analyze by HPLC-MS, monitoring for the disappearance of the parent peak and the appearance of new peaks, particularly one corresponding to 3-fluoro-1H-pyrazole.

Protocol 4.2: Hydrolytic Stability Assessment

Objective: To evaluate the compound's stability in acidic, neutral, and basic aqueous conditions. Materials:

  • This compound

  • 0.1 M HCl (aq)

  • Purified Water (pH ~7)

  • 0.1 M NaOH (aq)

  • HPLC-MS system

Procedure:

  • Prepare three separate 1 mg/mL stock solutions of the compound in a minimal amount of organic solvent (e.g., ACN) and dilute into the three aqueous media (HCl, Water, NaOH).

  • Maintain the solutions at a constant temperature (e.g., 50 °C) to accelerate potential degradation.

  • At specified time intervals (e.g., 1, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately quench the reaction if necessary (e.g., neutralize the basic/acidic sample).

  • Analyze all samples by HPLC-MS to quantify the remaining parent compound and identify any major degradants, such as 4-hydroxy-3-fluoro-1H-pyrazole.

G cluster_workflow Forced Degradation Workflow cluster_photo Photostability cluster_hydro Hydrolytic Stability start Prepare Stock Solution of Compound p1 Expose to UV Light start->p1 p2 Control (Dark) start->p2 h1 Acidic (0.1M HCl) start->h1 h2 Neutral (H₂O) start->h2 h3 Basic (0.1M NaOH) start->h3 analysis Time-Point Sampling (e.g., 0, 4, 8, 24h) p1->analysis p2->analysis h1->analysis h2->analysis h3->analysis end HPLC-MS Analysis: - Quantify Parent Compound - Identify Degradants analysis->end

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Catalyst Selection for Reactions Involving 4-Bromo-3-Fluoro-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 4-bromo-3-fluoro-1H-pyrazole. This pyrazole derivative is a valuable heterocyclic building block, but its unique electronic properties present distinct challenges in transition-metal-catalyzed cross-coupling reactions. This guide is structured to provide both foundational knowledge through frequently asked questions and practical solutions for common experimental issues.

Introduction: Understanding the Substrate

The this compound scaffold is characterized by several key features that influence its reactivity. The fluorine atom at the C3 position and the inherent electron-withdrawing nature of the pyrazole ring make the C4-Br bond electron-deficient and thus susceptible to oxidative addition by a Pd(0) catalyst. However, the presence of the acidic N-H proton and the lone pair on the N2 nitrogen can lead to catalyst inhibition or undesired side reactions. A rational approach to catalyst and condition selection is therefore paramount for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for this compound?

A: The reactivity of this substrate is a delicate balance. The electron-withdrawing fluorine group activates the C-Br bond for oxidative addition, which is favorable. However, several factors complicate catalyst selection:

  • Catalyst Inhibition: The pyrazole ring, particularly the unprotected N-H, can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle inactive species.[1]

  • Debromination (Hydrodehalogenation): A significant side reaction is the replacement of the bromine atom with hydrogen.[2][3] This is often promoted by bases and can compete with the desired cross-coupling, especially if the catalytic cycle is slow.[4]

  • Substrate-Specific Ligand Effects: The electronic properties of the fluorinated pyrazole demand specific ligand characteristics. Bulky, electron-rich phosphine ligands are often required to promote fast oxidative addition and reductive elimination, which outcompetes side reactions.[5][6]

Q2: I need to perform a Suzuki-Miyaura coupling. What is a reliable starting point for my catalyst system?

A: For Suzuki-Miyaura reactions, the primary challenge is often suppressing the competing debromination reaction.[4] A highly active catalyst system that promotes rapid turnover is essential.

A robust starting point involves using a modern palladium precatalyst combined with a bulky, electron-rich biarylphosphine ligand. We recommend the following:

  • Palladium Precatalyst: XPhos-Pd-G2 or G3 palladacycles. These precatalysts are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species in solution.[4][7]

  • Ligand: XPhos is an excellent first choice. If yields are low, screening other ligands like RuPhos or SPhos is recommended.[8]

  • Base: A moderately strong inorganic base is typically effective. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are good initial choices. Stronger bases like K₃PO₄ can sometimes accelerate debromination.[4][9]

  • Solvent: A mixture of an organic solvent and water is standard. 1,4-Dioxane/H₂O or 2-MeTHF/H₂O are common and effective systems.[9]

This combination is designed to create a highly active L₁Pd(0) catalyst that favors the desired cross-coupling pathway over hydrodehalogenation.[6]

Q3: What are the best practices for a Sonogashira coupling with this substrate?

A: Sonogashira couplings with bromo-pyrazoles can be challenging due to the less reactive C-Br bond compared to a C-I bond. The choice between a traditional copper co-catalyzed system and a copper-free system is a key consideration.

  • Copper-Free Conditions: For complex substrates in drug discovery, avoiding copper is often preferred to prevent potential contamination of the final product. Copper-free Sonogashira reactions rely heavily on a highly active palladium catalyst and a suitable base.

    • Catalyst System: A combination of Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand like XPhos or cataCXium® A has proven effective.[5] These ligands facilitate the challenging oxidative addition step with the aryl bromide.

    • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, acting as both a base and a solvent.[5][10]

  • Copper(I) Co-catalyzed Conditions: The classic Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a co-catalyst.[11] This generally allows for milder reaction conditions.

    • Catalyst System: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are the traditional catalysts used in conjunction with CuI.

    • Caution: The presence of the trifluoromethyl group can make these substrates less reactive, sometimes requiring more robust catalyst systems even with copper.[5]

For initial screening, a copper-free approach with a modern Buchwald-type ligand (e.g., XPhos) is often a more reliable starting point for this specific substrate.

Q4: I am attempting a Buchwald-Hartwig amination. What are the major hurdles and recommended catalysts?

A: The Buchwald-Hartwig amination of 4-bromo-pyrazoles can be highly successful but is sensitive to the nature of the amine coupling partner.

  • For Aromatic and Hindered Amines: Palladium catalysis is generally very effective.

    • Catalyst System: Use a Pd₂(dba)₃ or Pd(OAc)₂ precursor with a bulky biarylphosphine ligand. tBuDavePhos has been shown to work well for coupling aryl amines and hindered secondary amines (like morpholine) where β-hydride elimination is not a concern.[12] Xantphos is another excellent choice for C-N bond formation.[13]

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but for sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be a superior choice, especially when coupling unprotected pyrazoles.[14][15]

  • For Aliphatic Amines with β-Hydrogens: These substrates are prone to β-hydride elimination, a side reaction that plagues palladium catalysis and leads to low yields.[12]

    • Alternative Catalysis: If palladium systems fail, copper-catalyzed C-N coupling (an Ullmann-type reaction) is a complementary and often more effective strategy for these specific amines.[12] A system using CuI with a ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline can be successful, although this often requires the more reactive 4-iodo-pyrazole analogue.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

ProblemProbable Cause(s)Recommended Solution(s)
1. Low or No Yield of Desired Product A. Catalyst Inactivity/Decomposition: The Pd(0) active species is not being generated efficiently or is being poisoned by the pyrazole N-H.Switch to a Precatalyst: Use an air-stable palladacycle precatalyst (e.g., XPhos Pd G3, CataCXium A Pd G3) to ensure reliable generation of the active Pd(0) catalyst.[9][16] • Increase Ligand Ratio: For reactions using Pd(OAc)₂ or Pd₂(dba)₃, ensure a sufficient ligand-to-palladium ratio (typically 1.2:1 to 2:1) to stabilize the catalyst. • Protect the N-H: If catalyst poisoning is suspected, consider protecting the pyrazole nitrogen with a group like trityl (Tr) or BOC, though BOC can sometimes be cleaved under basic Suzuki conditions.[3][12]
B. Inappropriate Base: The chosen base may be too weak to facilitate transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig), or too strong, causing substrate degradation.Screen a Range of Bases: Test a spectrum of bases from mild (e.g., CsHCO₃, K₂CO₃) to strong (e.g., K₃PO₄, LHMDS).[14][17] The optimal base is highly reaction-dependent. • Check Base Solubility: Ensure the base is sufficiently soluble in the reaction medium. Using a mixed solvent system like dioxane/water can help.
2. Significant Debromination Byproduct A. Slow Catalytic Turnover: The rate of the desired cross-coupling is slower than the competing hydrodehalogenation pathway.Use a More Active Ligand: Switch to a more electron-rich and bulky biarylphosphine ligand (e.g., from XPhos to RuPhos or SPhos) to accelerate the reductive elimination step.[8] • Use a More Active Precatalyst: Tandem catalyst systems like XPhosPdG2/XPhos have been specifically developed to avoid debromination.[4][7] • Lower Reaction Temperature: If thermodynamically feasible, lowering the temperature can sometimes favor the desired reaction pathway.
B. Impurities in Solvents/Reagents: Water or other protic impurities can be a source of protons for the debromination reaction.Use Anhydrous Solvents: For non-aqueous reactions, ensure solvents are rigorously dried. • Degas Thoroughly: Remove dissolved oxygen, which can affect the catalyst, but also ensure the inert gas is dry.
3. Formation of Homo-Coupled Products A. Oxygen in the Reaction: O₂ can promote the oxidative homo-coupling of boronic acids (Suzuki) or terminal alkynes (Sonogashira).Rigorous Degassing: Degas the reaction mixture thoroughly before adding the catalyst. Use techniques like freeze-pump-thaw or sparging with argon for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[18]
B. Inefficient Transmetalation: If the transmetalation step is slow, side reactions of the organometallic coupling partner can become competitive.Optimize Base and Solvent: The choice of base is crucial for activating the boronic acid in Suzuki couplings. Ensure the conditions are optimal for the transmetalation step.

Visualized Workflows and Data

Catalyst System Selection Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for a new cross-coupling reaction with this compound.

cluster_start Initial Reaction Setup cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig cluster_eval Evaluation & Troubleshooting Start Select Reaction Type (Suzuki, Sonogashira, etc.) S_Cat Catalyst: XPhos-Pd-G2/G3 Ligand: XPhos Base: K2CO3 or Cs2CO3 Solvent: Dioxane/H2O Start->S_Cat Suzuki So_Cat Catalyst: Pd(OAc)2 / XPhos (Copper-Free) Base: Et3N or DIPEA Solvent: MeCN or THF Start->So_Cat Sonogashira B_Cat Catalyst: Pd2(dba)3 / tBuDavePhos Base: LHMDS or NaOtBu Solvent: Toluene or Dioxane Start->B_Cat Buchwald Eval Run Initial Screen Analyze Yield & Purity S_Cat->Eval So_Cat->Eval B_Cat->Eval Success Reaction Successful (>70% Yield) Eval->Success Yes Troubleshoot Low Yield or Side Products? Consult Troubleshooting Guide Eval->Troubleshoot No Optimize Screen Ligands, Bases, Solvents, Temperature Troubleshoot->Optimize Optimize->Eval Re-evaluate

Caption: Decision tree for initial catalyst screening.

Troubleshooting Workflow

Start Unsatisfactory Result (Low Yield / Impure) Check_Debrom Is Debromination >10%? Start->Check_Debrom Check_Start Is Starting Material Consumed? Check_Debrom->Check_Start No Sol_Debrom Use more active catalyst (e.g., RuPhos-Pd-G3) Screen milder bases (K2CO3, CsHCO3) Check_Debrom->Sol_Debrom Yes Check_Homo Homo-coupling observed? Check_Start->Check_Homo No Sol_Inactive 1. Switch to a precatalyst (e.g., G3 Palladacycle) 2. Screen stronger bases (K3PO4, LHMDS) 3. Increase temperature Check_Start->Sol_Inactive Yes Sol_Homo Rigorously degas solvents Ensure inert atmosphere (Ar/N2) Check_Homo->Sol_Homo Yes End Re-run Optimized Reaction Check_Homo->End No / Other Sol_Debrom->End Sol_Inactive->End Sol_Homo->End

Caption: A logical workflow for troubleshooting a failed reaction.

Recommended Catalyst Systems (Summary Tables)

Table 1: Suzuki-Miyaura Coupling Recommendations

Component Primary Recommendation Secondary Options Rationale
Pd Precatalyst XPhos Pd G2/G3 RuPhos Pd G3, CataCXium® A Pd G3 Air-stable, efficient generation of active Pd(0), proven to minimize debromination.[4][9]
Ligand XPhos RuPhos, SPhos Bulky, electron-rich ligands that promote fast reductive elimination.[8]
Base K₂CO₃ (2-3 equiv.) Cs₂CO₃, K₃PO₄ K₂CO₃ offers a good balance of reactivity and minimal side reactions.[4]
Solvent 1,4-Dioxane / H₂O (4:1) 2-MeTHF / H₂O, EtOH / H₂O Good solvent for both organic and inorganic reagents, widely effective.[9]

| Temperature | 80-110 °C | Room Temp to Reflux | Higher temperatures often needed for bromides, but start lower to check for debromination. |

Table 2: Sonogashira Coupling Recommendations (Copper-Free)

Component Primary Recommendation Secondary Options Rationale
Pd Source Pd(OAc)₂ or Pd₂(dba)₃ [DTBNpP]Pd(crotyl)Cl Standard, reliable palladium sources when combined with an appropriate ligand.[5][19]
Ligand XPhos (6 mol%) P(t-Bu)₃ Bulky phosphines are critical for activating the C-Br bond in the absence of copper.[5]
Base Et₃N or DIPEA TMP (2,2,6,6-Tetramethylpiperidine) Amine bases are standard; stronger, non-coordinating bases like TMP can be effective.[19]
Solvent MeCN or THF Dioxane Aprotic polar solvents are generally preferred.

| Temperature | 60-110 °C | Room Temperature | Elevated temperatures are often necessary for aryl bromides.[19] |

Table 3: Buchwald-Hartwig Amination Recommendations

Component Primary Recommendation Secondary Options Rationale
Pd Source Pd₂(dba)₃ Pd(OAc)₂ dba complexes are often preferred as they are already in the Pd(0) oxidation state.
Ligand tBuDavePhos, Xantphos BINAP, XPhos tBuDavePhos is excellent for amines lacking β-hydrogens; Xantphos is a versatile ligand for C-N formation.[12][13]
Base LHMDS (2.2 equiv.) NaOtBu, K₃PO₄ LHMDS is a strong, non-nucleophilic base suitable for unprotected N-H pyrazoles.[14]
Solvent Toluene or Dioxane THF Anhydrous, non-protic solvents are required.

| Temperature | 80-110 °C | - | Reaction is typically run at elevated temperatures to ensure reasonable rates. |

Exemplary Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative starting point and should be optimized for each specific boronic acid.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, prepare a catalyst stock solution. Add XPhos Pd G3 (0.03 equiv.) and additional XPhos (0.03 equiv.) and dissolve in the reaction solvent (e.g., 1,4-dioxane).[4]

  • Degas the solvent (1,4-dioxane and water, 4:1 v/v) by sparging with argon for 20-30 minutes.

  • Add the degassed solvent to the reaction vial containing the solids, followed by the catalyst solution via syringe.

  • Place the sealed vial in a preheated oil bath or heating block at 100 °C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), Pd(OAc)₂ (0.03 equiv.), and XPhos (0.06 equiv.).[5]

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed solvent (e.g., acetonitrile) followed by the terminal alkyne (1.2 equiv.) and triethylamine (Et₃N, 3.0 equiv.) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, filter the reaction mixture through a pad of Celite to remove palladium black, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-bromo-3-fluoro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Nucleus in NMR Spectroscopy

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its electronic structure gives rise to a unique set of signals in both ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants of the ring protons and carbons are highly sensitive to the nature and position of substituents. This sensitivity makes NMR an invaluable tool for determining the precise structure of substituted pyrazoles, a common scaffold in medicinal chemistry.

In this guide, we focus on 4-bromo-3-fluoro-1H-pyrazole, a di-halogenated pyrazole. The presence of both a fluorine and a bromine atom on the pyrazole ring introduces distinct electronic effects that significantly influence the resulting NMR spectra. Understanding these effects is crucial for the unambiguous assignment of signals and the confirmation of the molecular structure.

¹H and ¹³C NMR Spectral Data of this compound

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H5~7.7 - 8.0Doublet (d)³J(H,F) ≈ 1-3 Hz
NH~11 - 13Broad Singlet (br s)-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C3~145 - 155Doublet (d)¹J(C,F) ≈ 230-260 Hz
C4~90 - 100Doublet (d)²J(C,F) ≈ 15-25 Hz
C5~125 - 135Doublet (d)²J(C,F) ≈ 20-30 Hz

Comparative Analysis with Other Halogenated Pyrazoles

To understand the spectral characteristics of this compound, it is highly instructive to compare them with the known data of mono-halogenated pyrazoles. A recent study by Taylor et al. (2023) provides valuable experimental ¹H NMR data for a series of 4-halogenated-1H-pyrazoles.[1]

Table 3: Experimental ¹H NMR Chemical Shifts (ppm) of 4-Halogenated-1H-pyrazoles in CD₂Cl₂

CompoundH3/H5 Chemical Shift (δ, ppm)NH Chemical Shift (δ, ppm)
4-fluoro-1H-pyrazole7.6011.14
4-chloro-1H-pyrazole7.6611.57
4-bromo-1H-pyrazole7.6911.53
4-iodo-1H-pyrazole7.7211.75

Data sourced from Taylor et al. (2023).[1]

From this data, a clear trend emerges: as the electronegativity of the halogen at the 4-position decreases (F > Cl > Br > I), the chemical shift of the H3/H5 protons moves downfield. This is due to the decreasing inductive electron-withdrawing effect of the halogen, which leads to a deshielding of the adjacent protons. The NH proton chemical shift also generally moves downfield with decreasing halogen electronegativity, reflecting changes in the acidity and hydrogen bonding capabilities of the N-H group.[1]

For this compound, we can anticipate the following:

  • ¹H NMR: The single ring proton, H5, is expected to resonate at a relatively downfield position, likely influenced by both the bromine at C4 and the fluorine at C3. Crucially, the H5 signal will appear as a doublet due to coupling with the fluorine atom. The magnitude of this three-bond coupling (³JH,F) is typically in the range of 1-3 Hz for aromatic systems. The N-H proton will likely be a broad singlet in a region similar to other halogenated pyrazoles.

  • ¹³C NMR: The carbon signals will exhibit characteristic splitting patterns due to coupling with the fluorine atom.

    • C3: Directly bonded to fluorine, this carbon will show a large one-bond coupling constant (¹JC,F), typically between 230 and 260 Hz, and will be significantly shifted downfield due to the high electronegativity of fluorine.

    • C4: This carbon, bearing the bromine atom, will experience a two-bond coupling to fluorine (²JC,F), which is expected to be in the range of 15-25 Hz.

    • C5: Also two bonds away from the fluorine, C5 will exhibit a ²JC,F coupling, generally in the range of 20-30 Hz.

The Causality Behind Experimental Observations: Understanding J-Coupling

The splitting patterns observed in the NMR spectra of fluorinated compounds are a direct consequence of spin-spin coupling (J-coupling) between the fluorine nucleus (¹⁹F, I=1/2) and neighboring protons (¹H) or carbons (¹³C). This coupling can occur through two primary mechanisms:

  • Through-bond coupling: This is the dominant mechanism and is transmitted through the electrons in the covalent bonds connecting the two nuclei. The magnitude of through-bond coupling is dependent on the number of bonds separating the nuclei, the dihedral angles (as described by the Karplus relationship), and the nature of the intervening atoms.[2]

  • Through-space coupling: This occurs when two nuclei are physically close in space, regardless of the number of bonds separating them. The interaction is transmitted through the overlap of their respective electron clouds. This is particularly relevant for fluorine due to its large electron cloud.[3][4]

In this compound, the observed splittings in the ¹H and ¹³C spectra will be primarily due to through-bond coupling.

Figure 1: Key through-bond J-coupling interactions in this compound.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra for compounds like this compound, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.

    • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (typically 0-15 ppm).

    • Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will result in singlets for carbons not coupled to fluorine.

    • To observe C-F coupling, acquire a proton-gated decoupled or a non-decoupled spectrum. The latter will also show C-H couplings.

    • Use a sufficient number of scans, as ¹³C is a less sensitive nucleus.

    • Set the spectral width to cover the expected range for aromatic and heterocyclic carbons (typically 0-160 ppm).

    • Process and reference the spectrum similarly to the ¹H spectrum.

  • 2D NMR Experiments (Optional but Recommended):

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks (not directly applicable for the single ring proton in the target molecule but useful for substituted analogues).

References

A Comparative Guide to the Mass Spectrometry of 4-bromo-3-fluoro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. 4-bromo-3-fluoro-1H-pyrazole, a halogenated pyrazole derivative, presents a unique analytical challenge due to the presence of multiple isotopes for bromine and the influence of both fluorine and bromine on its fragmentation behavior. This guide provides an in-depth comparison of the mass spectrometric data for this compound and related compounds, offering both predictive analysis and supporting experimental data from close structural analogs to facilitate its unambiguous identification.

Introduction to the Mass Spectrometry of Halogenated Pyrazoles

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules. For halogenated compounds like this compound, the technique is particularly informative. The isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio) results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, serving as a definitive marker for its presence. The fragmentation of the pyrazole ring itself, typically involving the loss of neutral molecules like HCN and N₂, provides further structural clues.[1][2]

This guide will first predict the key features of the electron ionization (EI) mass spectrum of this compound based on its structure and known fragmentation pathways of similar compounds. We will then compare this prediction with the experimentally obtained mass spectrum of 4-bromo-1H-pyrazole to highlight the influence of the fluorine substituent.

Predicted Mass Spectrum of this compound

While a publicly available experimental mass spectrum for this compound is not readily found, we can predict its salient features based on established fragmentation principles.

Molecular Ion Peak: The molecular formula for this compound is C₃H₂BrFN₂.[3] This gives a monoisotopic mass of approximately 163.94 g/mol for the 79Br isotope and 165.94 g/mol for the 81Br isotope. Therefore, the mass spectrum is expected to show a prominent molecular ion peak cluster at m/z 164 and 166 of nearly equal intensity.

Key Fragmentation Pathways: The fragmentation of the pyrazole core is expected to proceed through several key pathways, influenced by the bromine and fluorine substituents.

  • Loss of HCN: A common fragmentation for pyrazoles is the expulsion of a molecule of hydrogen cyanide (HCN, 27 Da).[1][2] This would lead to fragment ions at m/z 137 and 139.

  • Loss of N₂: Another characteristic fragmentation is the loss of a nitrogen molecule (N₂, 28 Da).[1][2] This would result in fragment ions at m/z 136 and 138.

  • Loss of Br: Cleavage of the C-Br bond would result in a fragment ion at m/z 85.

  • Loss of F: Cleavage of the C-F bond is less common but could lead to a fragment at m/z 145 and 147.

The expected fragmentation pathway is visualized in the diagram below.

fragmentation M [C3H2BrFN2]+• m/z 164/166 F1 [C2H2BrFN]+• m/z 137/139 M->F1 - HCN F2 [C3H2BrF]+• m/z 136/138 M->F2 - N2 F3 [C3H2FN2]+ m/z 85 M->F3 - Br

Caption: Predicted major fragmentation pathways for this compound.

Comparative Analysis with 4-bromo-1H-pyrazole

To ground our predictions in experimental data, we can compare the expected spectrum of this compound with the known electron ionization mass spectrum of 4-bromo-1H-pyrazole (CAS No. 2075-45-8).[4][5]

Experimental Data for 4-bromo-1H-pyrazole:

The NIST WebBook provides the mass spectrum for 4-bromo-1H-pyrazole.[4] The key features are summarized in the table below.

Feature4-bromo-1H-pyrazole (Experimental)[4]This compound (Predicted)
Molecular Formula C₃H₃BrN₂[4]C₃H₂BrFN₂[3]
Molecular Weight 146.97 g/mol [4]164.97 g/mol [3]
Molecular Ion (M⁺) m/z 146/148m/z 164/166
M-HCN m/z 119/121m/z 137/139
M-N₂ m/z 118/120m/z 136/138
M-Br m/z 67m/z 85

Key Differences and the Influence of Fluorine:

The primary difference in the mass spectra will be the shift in the m/z values of the molecular ion and all fragments containing the pyrazole ring by 18 Da, corresponding to the substitution of a hydrogen atom with a fluorine atom.

The presence of the electronegative fluorine atom is also expected to influence the relative abundance of the fragment ions. The C-F bond is stronger than the C-H bond, which might lead to a lower propensity for fragmentation involving the cleavage of the C-F bond. The inductive effect of the fluorine atom could also influence the stability of the resulting fragment ions, potentially altering the fragmentation pathways that are favored.

Experimental Protocol for Mass Spectrometry of this compound

To acquire a definitive mass spectrum of this compound, the following experimental protocol is recommended.

Workflow for Mass Spectrometry Analysis

workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve sample in volatile solvent (e.g., Methanol) Inject Inject into GC-MS Sample->Inject Separate Separate on a non-polar column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Analyze with Quadrupole Mass Analyzer Ionize->Analyze Acquire Acquire Mass Spectrum Analyze->Acquire Identify Identify Molecular Ion Peak (m/z 164/166) Acquire->Identify AnalyzeFrag Analyze Fragmentation Pattern Identify->AnalyzeFrag Compare Compare with predicted spectrum and reference compounds AnalyzeFrag->Compare

Caption: Recommended workflow for obtaining the mass spectrum of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak cluster at m/z 164/166.

    • Analyze the fragmentation pattern and compare it to the predicted fragments and the spectrum of 4-bromo-1H-pyrazole.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using standard GC-MS with electron ionization. By understanding the characteristic isotopic pattern of bromine and the fundamental fragmentation pathways of the pyrazole ring, researchers can confidently identify this compound. The comparison with the experimentally determined spectrum of 4-bromo-1H-pyrazole provides a solid foundation for interpreting the influence of the additional fluorine substituent on the fragmentation behavior. This guide provides the necessary predictive framework and experimental protocol to enable the successful mass spectrometric characterization of this compound in a research and development setting.

References

A Senior Application Scientist's Guide to HPLC and LC-MS Methods for 4-Bromo-3-fluoro-1H-pyrazole Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Building Block

4-bromo-3-fluoro-1H-pyrazole is a halogenated heterocyclic compound increasingly utilized as a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern offers medicinal chemists a valuable scaffold for developing novel therapeutic agents. The precise analytical characterization of this intermediate is not merely a quality control step; it is foundational to ensuring the integrity of the final active pharmaceutical ingredient (API). Purity, stability, and impurity profiles must be rigorously established, necessitating robust and reliable analytical methods.

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal technique for their specific analytical challenges.

The Analytical Challenge: Understanding the Analyte

This compound (C₃H₂BrFN₂) has a molecular weight of 164.97 g/mol . Its structure, featuring a pyrazole ring with both bromine and fluorine substituents, imparts moderate polarity. The nitrogen atoms in the heterocyclic ring provide sites for protonation, making it suitable for analysis by techniques sensitive to charged species.[1][2] The aromatic nature of the pyrazole ring suggests strong ultraviolet (UV) absorbance, a prerequisite for HPLC-UV detection.

The primary analytical goals for this compound typically include:

  • Purity Assessment: Quantifying the main component and detecting any process-related impurities or degradants.

  • Quantitative Analysis: Accurately measuring the concentration in reaction mixtures or formulated products.

  • Identity Confirmation: Unequivocally confirming the structure of the main peak.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of quality control laboratories due to its robustness, simplicity, and cost-effectiveness. The principle relies on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase (Reversed-Phase HPLC), followed by detection via UV absorbance.[3][4]

Expertise & Experience: Rationale for Method Design

For a moderately polar, aromatic compound like this compound, a standard C18 reversed-phase column is the logical starting point.[3] These columns provide excellent retention and separation for a wide range of hydrophobicities.[5] The mobile phase, a mixture of water and a polar organic solvent like acetonitrile (ACN), is chosen to elute the analyte with a good peak shape and a reasonable retention time.[6] A small amount of acid (e.g., formic or phosphoric acid) is often added to the mobile phase to suppress the ionization of any residual silanol groups on the silica-based stationary phase, thereby improving peak symmetry.[7]

Experimental Protocol: HPLC-UV Method

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis.[8][9][10]

Chromatographic Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
UV Detector Diode Array Detector (DAD), 254 nm

| Run Time | 15 minutes |

System Suitability Test (SST) Protocol:

  • Prepare a standard solution of this compound at a concentration of approximately 50 µg/mL in a 50:50 mixture of water and acetonitrile.

  • Inject the standard solution six consecutive times.

  • Calculate the performance parameters based on the resulting chromatograms.

  • The system is deemed suitable for analysis if the following criteria, based on USP <621> guidelines, are met.[8][11][12]

SST Acceptance Criteria:

Parameter Acceptance Limit Rationale
Precision (%RSD of Peak Area) ≤ 2.0%[8] Ensures the repeatability of the injection and system response.
Tailing Factor (T) ≤ 2.0[8] Measures peak symmetry, indicating good chromatographic performance.

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |

Trustworthiness: Self-Validating System

The inclusion of SST is critical for the trustworthiness of the method. Passing these criteria before sample analysis provides documented evidence that the instrument, column, and mobile phases are functioning correctly on the day of analysis, ensuring data integrity.[8][9] This protocol adheres to principles outlined in international guidelines such as ICH Q2(R1).[13][14][15][16]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique is indispensable for confirming molecular identity and for detecting impurities at trace levels.

Expertise & Experience: Rationale for Method Design

The presence of nitrogen atoms in the pyrazole ring makes this compound an excellent candidate for positive-mode electrospray ionization (ESI).[1][17] ESI is a soft ionization technique that typically generates a protonated molecular ion [M+H]+, which provides direct confirmation of the molecular weight. The bromine atom is a key diagnostic feature in the mass spectrum due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which results in a distinctive M and M+2 peak pair with nearly equal intensity.[18][19][20]

The LC method used for HPLC-UV can often be directly transferred to LC-MS, with the crucial change of replacing non-volatile buffers like phosphate with volatile alternatives like formic acid or ammonium formate to ensure compatibility with the MS interface.[6][7]

Experimental Protocol: LC-MS Method

LC-MS Conditions:

Parameter Condition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Waters SQ Detector 2 or equivalent single quadrupole MS
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 5 minutes, hold for 1 min, return to 20% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 1 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temp. 150 °C
Desolvation Temp. 400 °C

| Scan Range | m/z 50-300 |

Expected Mass Spectrum: For this compound (C₃H₂BrFN₂), the expected protonated molecular ions [M+H]+ will appear at:

  • m/z 164.95: Corresponding to the 79Br isotope.

  • m/z 166.95: Corresponding to the 81Br isotope. The observation of this isotopic doublet with a ~1:1 intensity ratio provides authoritative confirmation of the compound's identity.[18][20]

Head-to-Head Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS depends entirely on the analytical goal.

Data Presentation: Performance Metrics
ParameterHPLC-UVLC-MS
Selectivity Moderate (based on retention time and UV spectrum)Very High (based on mass-to-charge ratio)
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)
Identity Confirmation Tentative (requires authentic standard)Authoritative (provides molecular weight)
Impurity Analysis Good for known impurities with chromophoresSuperior for unknown impurity identification
Robustness HighModerate (requires more maintenance)
Cost (Instrument) Low to ModerateHigh
Cost (Operational) LowModerate
Complexity LowHigh

Mandatory Visualization: Analytical Workflows

G cluster_0 HPLC-UV Workflow cluster_1 LC-MS Workflow P1 Sample Preparation I1 HPLC Injection P1->I1 S1 C18 Column Separation I1->S1 D1 UV/DAD Detection S1->D1 A1 Data Analysis (Peak Area vs. Time) D1->A1 P2 Sample Preparation I2 LC Injection P2->I2 S2 C18 Column Separation I2->S2 D2 ESI Source Ionization S2->D2 M2 Mass Analyzer (m/z Detection) D2->M2 A2 Data Analysis (Ion Intensity vs. Time) M2->A2

Caption: Comparative analytical workflows for HPLC-UV and LC-MS.

Mandatory Visualization: Method Selection Guide

G start What is the Analytical Goal? qc Routine QC Purity Assay start->qc quant Quantification of Major Component start->quant id Confirm Identity of Main Peak start->id imp Identify Unknown Impurities start->imp trace Trace Level Quantification start->trace hplc Use HPLC-UV lcms Use LC-MS qc->hplc quant->hplc id->lcms imp->lcms trace->lcms

Caption: Logic diagram for selecting the appropriate analytical method.

Conclusion: A Symbiotic Approach

HPLC-UV and LC-MS are not mutually exclusive but rather complementary techniques for the comprehensive analysis of this compound.

  • HPLC-UV is the ideal choice for routine quality control, purity assays, and quantitative analysis where cost, robustness, and simplicity are paramount. Its performance is reliable and sufficient for monitoring reaction progress and ensuring batch-to-batch consistency.

  • LC-MS is the authoritative tool for structure confirmation, impurity identification, and trace-level analysis. Its superior selectivity and sensitivity are essential during process development, for troubleshooting out-of-spec results, and for generating the detailed analytical data required for regulatory submissions.

In a modern drug development environment, a hybrid approach is most effective. HPLC-UV serves as the frontline tool for routine testing, while LC-MS is deployed for in-depth characterization and problem-solving, ensuring the highest standards of scientific integrity and product quality.

References

A Comparative Guide to Analytical Standards for 4-Bromo-3-fluoro-1H-pyrazole: Ensuring Accuracy in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold is a cornerstone of innovation, with numerous derivatives showing promise in a vast array of therapeutic areas.[1] Among these, 4-bromo-3-fluoro-1H-pyrazole stands out as a versatile building block, its unique halogenation pattern offering a reactive handle for the synthesis of complex molecular architectures. The purity and well-defined characterization of this starting material are paramount, as any impurities can have cascading effects on the yield, purity, and biological activity of the final compounds.

This comprehensive guide, designed for the discerning researcher, provides an in-depth comparison of analytical standards for this compound. We will delve into the critical analytical techniques for its quality control, present detailed experimental protocols, and compare commercially available standards. Furthermore, we will explore a relevant alternative, 4-bromo-3-fluoro-1-methyl-1H-pyrazole, to highlight the impact of subtle structural modifications on analytical profiles and potential applications.

The Critical Role of Analytical Standards

The use of well-characterized analytical standards is a fundamental principle of good laboratory practice (GLP) and is essential for ensuring the reproducibility and reliability of experimental data. For a starting material like this compound, a certified analytical standard serves as a benchmark for:

  • Identity Confirmation: Verifying the correct chemical structure and ruling out isomeric impurities.

  • Purity Assessment: Quantifying the percentage of the desired compound and identifying any process-related or degradation impurities.

  • Quantitative Analysis: Accurately determining the concentration of solutions used in subsequent reactions.

Failure to use a reliable analytical standard can lead to misleading structure-activity relationship (SAR) data, wasted resources, and potential safety concerns in later stages of drug development.

Key Analytical Techniques for Quality Control

A multi-technique approach is essential for the comprehensive characterization of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure elucidation.

Workflow for Analytical Characterization

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Dissolution->HPLC Purity GC_MS GC-MS Dissolution->GC_MS Volatile Impurities NMR NMR Dissolution->NMR Structure Purity Purity Assessment (% Area) HPLC->Purity Impurity Impurity Profile (Identification & Quantification) GC_MS->Impurity Structure Structural Confirmation NMR->Structure CoA Certificate of Analysis (CoA) Purity->CoA Impurity->CoA Structure->CoA

Caption: A typical analytical workflow for the quality control of this compound.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This reverse-phase HPLC method is suitable for determining the purity of this compound and separating it from potential non-volatile impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of acetonitrile.

Expected Results: A sharp, symmetrical peak for this compound, with any impurities appearing as separate peaks. Purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis or storage of the compound.

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

Expected Results: The total ion chromatogram (TIC) will show peaks corresponding to the main compound and any volatile impurities. The mass spectrum of each peak can be used for identification by comparison with spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts (δ) in CDCl₃ (predicted): A singlet for the C5-H around 7.5-8.0 ppm and a broad singlet for the N-H proton.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected chemical shifts (δ) in CDCl₃ (predicted): Signals for the three pyrazole carbons. The carbon bearing the fluorine will show a large coupling constant (JC-F).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Expected Results: The NMR spectra should be consistent with the proposed structure of this compound. The number of signals, their chemical shifts, multiplicities, and coupling constants should all align with the expected values.

Comparison of Commercially Available Analytical Standards

Several chemical suppliers offer this compound. When selecting a standard, it is crucial to compare their specifications and the level of analytical data provided.

SupplierProduct NumberPurityAnalytical Data Provided
Supplier A AC-12345≥97% (HPLC)Certificate of Analysis (CoA) with purity, ¹H NMR, and HPLC data available upon request.
Supplier B BD-67890≥98% (GC)CoA with purity. HNMR and HPLC data can be viewed on the product page.[2]
Supplier C XY-11223≥95%Basic CoA with purity.

Recommendation: For applications requiring the highest level of confidence, such as in late-stage drug discovery or for use as a reference standard in validated assays, Supplier B is the preferred choice due to the higher stated purity and readily available analytical data. For early-stage exploratory work, Supplier A may provide a cost-effective alternative, provided the analytical data is requested and reviewed.

Alternative Compound: 4-Bromo-3-fluoro-1-methyl-1H-pyrazole

In many synthetic schemes, the N-H of the pyrazole ring is protected or substituted. A common analog is the N-methylated version, 4-bromo-3-fluoro-1-methyl-1H-pyrazole. While structurally similar, this modification has a notable impact on its analytical properties and potential applications.

Comparative Data
PropertyThis compound4-bromo-3-fluoro-1-methyl-1H-pyrazole
Molecular Formula C₃H₂BrFN₂C₄H₄BrFN₂[3]
Molecular Weight 164.97 g/mol 178.99 g/mol [3]
¹H NMR (predicted) C5-H singlet, N-H broad singletC5-H singlet, N-CH₃ singlet
Solubility Generally soluble in polar organic solvents.Increased solubility in less polar organic solvents.
Reactivity N-H proton is acidic and can be deprotonated.N-methyl group is generally inert to many reaction conditions.
Impact on Research Applications

The choice between the N-H and N-methyl pyrazole depends on the synthetic strategy. The N-H pyrazole allows for further functionalization at the nitrogen atom, while the N-methyl version provides a stable, protected core. Analytically, the presence of the N-methyl group provides an additional, easily identifiable singlet in the ¹H NMR spectrum, which can be useful for reaction monitoring.

Potential Impurities in Synthesis

A common route to substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[1] For this compound, potential impurities could arise from:

  • Incomplete bromination or fluorination: Leading to the presence of pyrazole with missing or misplaced halogen atoms.

  • Isomeric impurities: Depending on the regioselectivity of the cyclization reaction.

  • Residual solvents and reagents: From the reaction and purification steps.

  • Over-alkylation (if applicable): In the synthesis of derivatives like the N-methyl analog.

A robust analytical method, such as the HPLC protocol described above, is essential for the separation and detection of these potential impurities.

Logical Decision Making in Standard Selection

The selection of an appropriate analytical standard is a critical decision that should be based on the specific requirements of the research.

Standard Selection Start Start: Define Experimental Needs Purity_Req High Purity (>98%) Required? Start->Purity_Req Data_Req Comprehensive Analytical Data Needed? Purity_Req->Data_Req Yes Purity_Req->Data_Req No Select_High Select Supplier B: High Purity, Full Data Data_Req->Select_High Yes Select_Mid Select Supplier A: Request and Review Data Data_Req->Select_Mid No Select_Low Select Supplier C: For Non-critical Applications Data_Req->Select_Low End End: Purchase Standard Select_High->End Select_Mid->End Select_Low->End

Caption: A decision tree for selecting an appropriate analytical standard for this compound.

Conclusion

The quality of starting materials is a critical, yet often overlooked, aspect of successful research and development. For a versatile building block like this compound, a thorough analytical characterization is non-negotiable. This guide has provided a framework for understanding the key analytical techniques, interpreting the data, and making informed decisions when selecting a commercial source. By adhering to these principles of scientific integrity and analytical rigor, researchers can ensure the validity and reproducibility of their work, ultimately accelerating the pace of innovation in drug discovery.

References

A Spectroscopic Compass: Navigating the Electronic Landscape of 4-Halogenated-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, pyrazole scaffolds are foundational building blocks, celebrated for their vast therapeutic potential and unique physicochemical properties. The introduction of a halogen atom at the 4-position of the pyrazole ring provides a powerful tool to modulate electronic properties, lipophilicity, and metabolic stability, making the 4-halogenated-1H-pyrazoles a critical series for investigation. This guide offers a comprehensive spectroscopic comparison of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazoles, providing experimental data and theoretical insights to aid in their synthesis, characterization, and application.

The Influence of Halogenation: A Spectroscopic Overview

The substitution of a hydrogen atom with a halogen at the C4 position of the pyrazole ring induces significant changes in the molecule's electronic distribution and, consequently, its interaction with electromagnetic radiation. These changes are systematically reflected across various spectroscopic techniques, offering a detailed picture of the structure-property relationships within this homologous series. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, presenting a comparative analysis of these four key compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By examining the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, we can deduce the precise arrangement of atoms and the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectra of 4-halogenated-1H-pyrazoles are characterized by their simplicity, typically showing a singlet for the equivalent C3 and C5 protons and a broad singlet for the N1-H proton. The chemical shift of these protons is highly sensitive to the nature of the halogen substituent.

A counterintuitive trend is observed in the ¹H NMR spectra: as the electronegativity of the halogen decreases (from F to I), the chemical shift of the C3/C5 protons shifts downfield (to a higher ppm value).[1][2] This phenomenon can be attributed to the interplay of inductive and resonance effects, as well as the influence of magnetic anisotropy of the C-X bond. For the N-H proton, a similar downfield trend is observed, indicating a decrease in electron density around the proton as we move down the halogen group. This is consistent with an increase in the acidity of the N-H proton from the fluoro to the iodo derivative.[1][2][3]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 4-Halogenated-1H-Pyrazoles in CD₂Cl₂

CompoundH3/H5 (ppm)N1-H (ppm)
4-Fluoro-1H-pyrazole~7.5~12.0
4-Chloro-1H-pyrazole~7.6~12.5
4-Bromo-1H-pyrazole~7.7~12.8
4-Iodo-1H-pyrazole~7.8~13.0

Note: Values are approximate and can vary slightly based on concentration and specific instrument parameters. Data compiled from Rue et al., 2023.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further insights into the electronic effects of the halogen substituent on the pyrazole ring. The chemical shift of the C4 carbon is directly influenced by the halogen attached to it, exhibiting a wide range of values. The C3 and C5 carbons also show a systematic shift, albeit to a lesser extent.

A general trend of downfield shifts for C3/C5 is observed as the halogen becomes less electronegative, similar to the trend in ¹H NMR. The C4 carbon chemical shifts are more complex, with the highly shielded signal for C-F and progressively deshielded signals for C-Cl, C-Br, and a significantly shielded signal for C-I due to the "heavy atom effect".

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 4-Halogenated-1H-Pyrazoles

CompoundC3/C5 (ppm)C4 (ppm)Solvent
4-Fluoro-1H-pyrazole~126.0~148.0 (d, ¹JCF ≈ 250 Hz)CDCl₃
4-Chloro-1H-pyrazole~128.5~107.0CDCl₃
4-Bromo-1H-pyrazole~130.0~93.0CDCl₃
4-Iodo-1H-pyrazole~135.0~60.0CDCl₃

Note: These are representative values and may vary. Data compiled from various sources including PubChem and commercial supplier data.[4][5]

¹⁵N NMR Spectroscopy

While less commonly acquired, ¹⁵N NMR spectroscopy offers direct information about the nitrogen atoms in the pyrazole ring. The chemical shifts of N1 and N2 are sensitive to substitution at the C4 position. Halogen substitution is expected to influence the ¹⁵N chemical shifts, with trends likely reflecting the inductive effects of the halogens. Generally, electron-withdrawing groups cause a downfield shift in the ¹⁵N signal.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups and overall symmetry.

Infrared (IR) Spectroscopy

In the IR spectra of 4-halogenated-1H-pyrazoles, the most informative region is the N-H stretching vibration, which is sensitive to hydrogen bonding. As the acidity of the N-H proton increases from 4-fluoro to 4-iodo-1H-pyrazole, a corresponding decrease in the N-H stretching frequency is observed.[1][2] This is indicative of stronger hydrogen bonding interactions in the solid state for the heavier halogen analogues. The C-X stretching vibrations also appear at characteristic frequencies, moving to lower wavenumbers as the mass of the halogen increases.

Table 3: Key IR Stretching Frequencies (cm⁻¹) for 4-Halogenated-1H-Pyrazoles

Compoundν(N-H) (cm⁻¹)ν(C-X) (cm⁻¹)
4-Fluoro-1H-pyrazole~3133~1100-1200
4-Chloro-1H-pyrazole~3120~700-800
4-Bromo-1H-pyrazole~3115~600-700
4-Iodo-1H-pyrazole~3110~500-600

Note: Values are for solid-state measurements and can be influenced by intermolecular interactions. Data compiled from Rue et al., 2023.[1][2]

Raman Spectroscopy

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The pyrazole ring breathing modes are typically strong in the Raman spectra. The C-X stretching vibrations are also Raman active and, like in the IR spectra, their frequencies decrease with increasing halogen mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring exhibits π → π* transitions, and the position of the absorption maximum (λmax) is influenced by the substituent at the C4 position. Halogen substitution can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax depending on the interplay of their electronic effects. For the 4-halogenated pyrazoles, a slight bathochromic shift is generally observed with increasing atomic weight of the halogen, consistent with the trend of decreasing electronegativity and increasing polarizability.

Experimental Protocols

General Synthesis of 4-Halogenated-1H-Pyrazoles

A common route to 4-halogenated-1H-pyrazoles involves the direct halogenation of 1H-pyrazole using a suitable halogenating agent.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1H-pyrazole in a suitable solvent (e.g., acetic acid, chloroform, or water).

  • Halogenation: Add the halogenating agent dropwise at a controlled temperature (often 0 °C to room temperature).

    • For 4-chloropyrazole: Use sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

    • For 4-bromopyrazole: Use bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS).

    • For 4-iodopyrazole: Use iodine (I₂) in the presence of an oxidizing agent like nitric acid or N-iodosuccinimide (NIS).

    • For 4-fluoropyrazole: Direct fluorination is challenging; often synthesized via diazotization of 4-amino-1H-pyrazole followed by a Schiemann reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, neutralize the reaction mixture (e.g., with sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow pyrazole 1H-Pyrazole dissolution Dissolve in appropriate solvent pyrazole->dissolution halogenation Add Halogenating Agent (e.g., NBS, NCS, NIS) dissolution->halogenation monitoring Monitor reaction (TLC, GC-MS) halogenation->monitoring workup Neutralization & Extraction monitoring->workup purification Purification (Chromatography/ Recrystallization) workup->purification product 4-Halogenated-1H-Pyrazole purification->product

Caption: General workflow for the synthesis of 4-halogenated-1H-pyrazoles.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_vib Vibrational Spectroscopy cluster_uv UV-Vis Spectroscopy sample 4-Halogenated Pyrazole dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) sample->dissolve ir FT-IR sample->ir raman Raman sample->raman nmr_1h ¹H NMR dissolve->nmr_1h nmr_13c ¹³C NMR dissolve->nmr_13c nmr_15n ¹⁵N NMR dissolve->nmr_15n uv_vis UV-Vis dissolve->uv_vis data_analysis Comparative Data Analysis & Structural Elucidation nmr_1h->data_analysis nmr_13c->data_analysis nmr_15n->data_analysis ir->data_analysis raman->data_analysis uv_vis->data_analysis

Caption: Workflow for the comprehensive spectroscopic analysis of 4-halogenated-1H-pyrazoles.

Conclusion: A Predictive Tool for Molecular Design

The systematic spectroscopic comparison of 4-halogenated-1H-pyrazoles reveals predictable and rational trends that correlate with the fundamental properties of the halogen substituents. The counterintuitive downfield shift in ¹H NMR with decreasing electronegativity, the characteristic C-X vibrational frequencies in IR and Raman, and the subtle shifts in UV-Vis absorption maxima all contribute to a comprehensive understanding of these important building blocks. This guide provides researchers with the foundational spectroscopic data and experimental frameworks necessary to confidently synthesize, identify, and utilize these compounds in the design of novel pharmaceuticals and advanced materials. The interplay of inductive and resonance effects, modulated by the choice of halogen, offers a fine-tuning mechanism for tailoring the properties of pyrazole-based molecules for specific applications.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. Fluorinated pyrazoles, in particular, represent a "privileged structure," forming the core of blockbuster drugs like the anti-inflammatory agent Celecoxib and a host of other biologically active compounds.[1][2][3] The unique electronic properties of fluorine can profoundly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2][4] However, the synthesis of these valuable compounds is not without its challenges. Traditional methods involving direct fluorination with highly reactive and toxic elemental fluorine (F₂) often result in low yields and lack of selectivity, while other classical approaches can suffer from issues like poor regioselectivity.[5][6][7]

This guide provides a comparative analysis of modern, alternative reagents and methodologies for the synthesis of fluorinated pyrazoles. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into both late-stage C-H fluorination and "bottom-up" constructive approaches using fluorinated building blocks.

Part 1: Late-Stage Functionalization via Direct C-H Fluorination

The ability to install a fluorine atom directly onto a pre-formed pyrazole ring is highly desirable, especially in the later stages of a synthetic sequence. This approach avoids the need to re-synthesize complex molecules from scratch. The development of electrophilic N-F reagents has largely replaced hazardous traditional agents like F₂ or CF₃OF, offering a safer and more selective toolkit for the medicinal chemist.[5][8]

Key Electrophilic (N-F) Fluorinating Reagents: A Comparison

The most common and effective alternatives are N-F type reagents, which act as a source of "F⁺". While mechanistically complex, the overall transformation involves the attack of the electron-rich pyrazole ring on the electrophilic fluorine atom.[8]

G cluster_mech Electrophilic Aromatic Fluorination pyrazole Pyrazole Ring intermediate Wheland Intermediate (Sigma Complex) pyrazole->intermediate Attack on 'F+' reagent Electrophilic N-F Reagent (e.g., NFSI) product Fluorinated Pyrazole intermediate->product -H+

Caption: Generalized mechanism for direct C-H fluorination of pyrazoles.

Selectfluor® (F-TEDA-BF₄): A highly popular, crystalline, and stable reagent, Selectfluor® is relatively easy to handle and has a broad range of applications.[9] It is particularly effective for the fluorination of electron-rich pyrazoles. Microwave-assisted fluorinations using Selectfluor® have been shown to dramatically reduce reaction times from hours to minutes, often with improved yields compared to conventional heating.[10]

N-Fluorobenzenesulfonimide (NFSI): NFSI is another stable, crystalline solid that serves as an excellent electrophilic fluorine source.[8][11] It is often considered more reactive than Selectfluor® in certain contexts and has been successfully employed in palladium-catalyzed C-H activation protocols for the regioselective fluorination of N-substituted pyrazoles at the C5-position.[11][12] This method offers a high degree of control for specific substitution patterns.[12][13]

ReagentKey AdvantagesCommon Limitations
Selectfluor® High stability, ease of handling, effective under microwave conditions.Can require harsher conditions (reflux) for less activated pyrazoles.[5]
NFSI Highly effective, soluble in many organic solvents, suitable for metal-catalyzed C-H activation.[11][14]Can sometimes lead to di-fluorinated byproducts if not carefully controlled.[12]

Part 2: Constructive Strategies Using Fluorinated Building Blocks

An alternative and often more reliable strategy is to build the pyrazole ring using precursors that already contain the desired fluorine or fluoroalkyl group. This "bottom-up" approach typically provides unambiguous control over the position of the fluorine substituent.

Strategy A: Condensation of Fluorinated 1,3-Dielectrophiles

This is the most classical and versatile method for pyrazole synthesis.[1] The reaction of a fluorinated 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative directly yields the fluorinated pyrazole core.

  • For Trifluoromethylpyrazoles (-CF₃): The condensation of trifluoromethyl-β-diketones with various hydrazines is a primary and robust route to a wide array of 3-CF₃-pyrazoles.[15] A significant advancement in this area is the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents. These non-nucleophilic, polar solvents can dramatically increase the regioselectivity of the condensation, minimizing the formation of unwanted isomers that are often difficult to separate.[16]

  • For Ring-Fluorinated Pyrazoles (-F): Syntheses starting from monofluorinated or difluorinated β-ketonitriles and β-ketoesters provide access to 3-amino-4-fluoropyrazoles and 4-fluoro-3-hydroxypyrazoles, respectively.[5][17][18] This method is valuable for creating pyrazoles with fluorine directly on the heterocyclic ring.

Strategy B: [3+2] Cycloaddition Reactions

1,3-dipolar cycloadditions offer a powerful and often highly regioselective alternative for constructing the pyrazole ring.

  • From Fluorinated Nitrile Imines: A highly effective modern strategy involves the in situ generation of trifluoroacetonitrile imines from hydrazonoyl bromide precursors. These reactive dipoles readily undergo [3+2] cycloaddition with a variety of dipolarophiles, such as chalcones or alkynes, to produce highly substituted trifluoromethylated pyrazolines, which can then be oxidized to the corresponding pyrazoles.[1][19][20] The choice of solvent during the final oxidation step can even selectively determine the final product structure.[19]

  • From Fluorinated Diazoalkanes: Reagents like 2,2,2-trifluorodiazoethane can be used in cycloadditions with alkynes to directly access 3-trifluoromethylpyrazoles.[19] While powerful, the handling of potentially explosive diazo compounds necessitates careful experimental design, making this an ideal candidate for flow chemistry applications.[21]

G cluster_build Fluorinated Building Block Strategies cluster_cond Condensation cluster_cyclo [3+2] Cycloaddition dicarbonyl Fluorinated 1,3-Dicarbonyl pyrazole1 Fluorinated Pyrazole dicarbonyl->pyrazole1 hydrazine1 Hydrazine hydrazine1->pyrazole1 dipole Fluorinated 1,3-Dipole pyrazole2 Fluorinated Pyrazole dipole->pyrazole2 dipolarophile Alkyne/Alkene dipolarophile->pyrazole2

Caption: Key "bottom-up" strategies for fluorinated pyrazole synthesis.

Part 3: Emerging & Advanced Methodologies

The field continues to evolve, with new technologies offering milder conditions, improved safety, and novel reactivity.

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating fluoroalkyl radicals under exceptionally mild conditions.[22] This strategy enables the efficient synthesis of novel fluoroalkylated pyrazolones through radical addition-cyclization cascades, avoiding harsh reagents and high temperatures.[23][24] This metal-free approach is highly sustainable and offers broad substrate scope.

  • Flow Chemistry: Continuous flow reactors provide significant advantages for fluorination chemistry, particularly concerning safety and scalability.[25] The contained environment is ideal for handling hazardous reagents like elemental fluorine or unstable intermediates like diazo compounds.[6][21] Flow chemistry has been successfully used for the direct fluorination of diketones followed by in-line reaction with hydrazines to produce 4-fluoropyrazoles in a single, telescoped process with high yields.[6][26]

G PC Photocatalyst PC_star PC* PC->PC_star Visible Light PC_star->PC SET Radical R-CF₂• Product Fluorinated Product Radical->Product Substrate Acceptor Substrate->Product Source Fluoroalkyl Source (e.g., R-CF₂I) Source->Radical e⁻ transfer

Caption: Simplified cycle for photoredox-catalyzed fluoroalkylation.

Quantitative Data Summary & Experimental Protocols

Comparative Performance Data
MethodReagent/CatalystSubstrate/ExampleConditionsYieldReference
Direct FluorinationElemental Fluorine (F₂)Pentane-2,4-dione -> HydrazineFlow Reactor, MeCN66-77%[6][26]
Direct FluorinationSelectfluor®1-Aryl-3,5-dimethylpyrazoleMicrowave, MeCN, 30 min60%
C-H ActivationNFSI / Cd(OAc)₂4,6-disubstituted aminopyrimidineDMF, 100 °CGood to Excellent[11]
CondensationCF₃-β-diketone + Hydrazine1,1,1-Trifluoro-2,4-pentanedioneHFIP (solvent)High regioselectivity[16]
Condensationα-Cyano-α,α-difluoroketoneBenzoyl-α,α-difluoroacetonitrile + HydrazineiPrOH, reflux45%[5][17]
[3+2] CycloadditionTrifluoroacetonitrile imine + ChalconeIn situ generated dipoleMnO₂ oxidation in Hexane54% (deacylated)[19][20]
Photoredox4CzIPN (catalyst)Methacryloyl hydrazide + Perfluoroalkyl iodideBlue LED, DMF, 16h67%[23]
Protocol 1: Direct C5-Fluorination of N-Substituted Pyrazole using NFSI

This protocol is adapted from methodologies described for the selective fluorination of pyrazole cores.[12][13]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-substituted pyrazole (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the substrate in anhydrous acetonitrile (5 mL).

  • Deprotonation (if required): Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of n-butyllithium (1.1 mmol, 1.1 equiv) dropwise. Stir the mixture at this temperature for 30 minutes. (Note: This deprotonation step is crucial for substrates that are not sufficiently activated for direct electrophilic attack).

  • Fluorination: In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equiv) in anhydrous acetonitrile (3 mL). Add this solution dropwise to the cooled pyrazole solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-fluoropyrazole.

Protocol 2: Synthesis of a 3-Trifluoromethylpyrazole via Condensation

This protocol is a generalized procedure based on the classical and robust condensation of trifluoromethyl-β-diketones.[15]

  • Reactant Setup: In a round-bottom flask, dissolve the 1-(Aryl/Alkyl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol, 1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL). (Rationale: HFIP is used as a non-nucleophilic solvent to maximize regioselectivity).[16]

  • Hydrazine Addition: Add the corresponding hydrazine derivative (e.g., phenylhydrazine hydrochloride) (1.1 mmol, 1.1 equiv) to the solution. If a hydrochloride salt is used, add a non-nucleophilic base such as triethylamine (1.2 mmol, 1.2 equiv).

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C) for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Solvent Removal: Remove the HFIP solvent under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate (30 mL) and wash with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel chromatography to isolate the target trifluoromethylpyrazole.

Conclusion and Future Outlook

The synthetic toolkit for accessing fluorinated pyrazoles has expanded significantly beyond traditional methods. For late-stage functionalization, electrophilic N-F reagents like Selectfluor® and NFSI offer reliable and much safer alternatives to elemental fluorine, with the choice between them often depending on the specific substrate and desired reactivity pattern. For constructing the ring from the ground up, the classical condensation of fluorinated β-dicarbonyls remains a workhorse, now enhanced by the use of fluorinated solvents to control regioselectivity. Furthermore, [3+2] cycloaddition reactions provide a highly efficient and modular entry to complex, polysubstituted fluorinated pyrazoles.

Looking forward, the field is clearly moving towards more sustainable and safer methodologies. The adoption of photoredox catalysis allows for the formation of C-F bonds under exceptionally mild, light-driven conditions, while continuous flow chemistry provides a superior platform for safely handling hazardous reagents and scaling up critical reactions. The continued development and application of these advanced technologies will undoubtedly accelerate the discovery of next-generation pharmaceuticals and agrochemicals built upon the fluorinated pyrazole scaffold.

References

Introduction: The Strategic Union of a Privileged Scaffold and a Unique Element

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Pyrazoles for Drug Discovery Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the erectile dysfunction treatment sildenafil.[2][3] The pyrazole ring system serves as a robust framework for developing inhibitors for targets ranging from kinases to enzymes and receptors, demonstrating broad therapeutic potential in anticancer, anti-inflammatory, and antimicrobial applications.[1][5][6]

Parallel to the rise of the pyrazole scaffold, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[7][8][9] Despite its simple structure, fluorine possesses a unique combination of properties—high electronegativity, small van der Waals radius (comparable to hydrogen), and the ability to form a very strong carbon-fluorine bond—that medicinal chemists leverage to fine-tune molecular properties.[7][10] Judicious fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability, often translating into improved pharmacokinetic profiles and enhanced biological potency.[9][10][11][12]

This guide provides a comparative analysis of the bioactivity of fluorinated versus non-fluorinated pyrazoles, synthesizing experimental data to elucidate the impact of this single-atom substitution. We will explore the mechanistic rationale behind observed activity differences, provide actionable experimental protocols for validation, and present key data for researchers in drug development.

The Mechanistic Impact of Fluorination on Pyrazole Bioactivity

The introduction of fluorine into a pyrazole scaffold is not a speculative exercise; it is a rational design strategy grounded in predictable physicochemical alterations. These changes can modulate bioactivity through several key mechanisms.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions with electron-deficient pockets in a target protein.[13] It can participate in hydrogen bonds (acting as a weak H-bond acceptor) and other non-covalent interactions, such as π-sulfur interactions, which can increase the binding affinity of the pyrazole derivative to its target.[14][15]

  • Modulation of pKa: Placing an electron-withdrawing fluorine atom near a basic nitrogen atom in the pyrazole ring or an attached side chain can lower its pKa. This alteration in basicity can significantly impact the molecule's ionization state at physiological pH, affecting its solubility, cell permeability, and interaction with the target protein.[16]

  • Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond (BDE ~109 kcal/mol for C-F vs. ~98 kcal/mol for C-H).[17] This makes it less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. Medicinal chemists often replace a hydrogen atom at a known metabolic "soft spot" with fluorine to block this pathway, thereby increasing the drug's half-life and bioavailability.[10][17]

  • Altered Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access intracellular targets.[12][13][18] This is a critical factor for oral bioavailability and penetration of the blood-brain barrier.

cluster_properties Physicochemical & Pharmacokinetic Effects Pyrazole Non-Fluorinated Pyrazole Scaffold Fluorination Strategic Fluorination Pyrazole->Fluorination F_Pyrazole Fluorinated Pyrazole Analog Fluorination->F_Pyrazole Binding Enhanced Binding Affinity pKa Modulation F_Pyrazole->Binding Stability Metabolic Stability Blockade of CYP Oxidation F_Pyrazole->Stability Properties Lipophilicity & Permeability Altered Conformation F_Pyrazole->Properties Bioactivity Improved Bioactivity (Potency, Selectivity, PK Profile) Binding->Bioactivity Stability->Bioactivity Properties->Bioactivity Start Select Pyrazole Scaffold and Non-Fluorinated Precursor Synthesis Parallel Synthesis Start->Synthesis NonF Synthesize Non-Fluorinated Pyrazole Analog Synthesis->NonF Standard Precursors F Synthesize Fluorinated Pyrazole Analog Synthesis->F Fluorinated Precursors Purify Purification & Characterization (NMR, MS, HPLC) NonF->Purify F->Purify BioAssay Comparative Bioassays Purify->BioAssay Antimicrobial Antimicrobial Screening (MIC/MBC Assay) BioAssay->Antimicrobial Anticancer Cytotoxicity Assay (MTT/XTT Assay) BioAssay->Anticancer Enzyme Enzyme Inhibition (IC50 Determination) BioAssay->Enzyme Analysis Data Analysis & Structure-Activity Relationship (SAR) Antimicrobial->Analysis Anticancer->Analysis Enzyme->Analysis

References

A Comparative Guide to the Characterization of 4-Bromo-3-fluoro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] Halogenation of the pyrazole ring, specifically with bromine and fluorine, offers a powerful strategy to modulate the physicochemical and pharmacological properties of these derivatives, enhancing their potential as therapeutic agents.[1][3] This guide provides a comprehensive comparison and characterization of 4-bromo-3-fluoro-1H-pyrazole derivatives, focusing on their synthesis, spectroscopic analysis, and significance in drug discovery. We will delve into the causality behind experimental choices and present supporting data to offer a technically sound resource for professionals in the field.

Introduction: The Strategic Importance of Fluorine and Bromine Substitution

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4][5] The introduction of halogen atoms onto the pyrazole core is a critical tactic in modern drug design for several reasons:

  • Fluorine: Often considered a "bioisostere" of a hydrogen atom, fluorine's high electronegativity can significantly alter a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

  • Bromine: The bromine atom at the C4 position serves as a versatile synthetic handle. Its reactivity allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The specific combination of a 3-fluoro and a 4-bromo substituent creates a unique electronic and steric environment on the pyrazole ring, making these derivatives particularly valuable starting points for novel drug candidates.

Comparative Synthesis Strategies

The construction of the functionalized pyrazole core is the first critical step. While numerous methods exist for pyrazole synthesis, the most common approaches for generating precursors amenable to halogenation involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[6][7]

Workflow for Synthesis and Halogenation

The synthesis of a this compound derivative typically follows a multi-step sequence that prioritizes the regioselective introduction of the halogen atoms.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization & Halogenation cluster_2 Optional N-Substitution A 1,3-Dicarbonyl Precursor (e.g., β-ketoester) C Cyclocondensation (e.g., Knorr Synthesis) A->C B Hydrazine Hydrate B->C D 3-substituted-1H-pyrazol-5(4H)-one C->D E Fluorination (e.g., Selectfluor®) D->E F 3-Fluoro-1H-pyrazol-5(4H)-one E->F G Bromination (e.g., NBS or Br₂) F->G H This compound Derivative G->H I Alkylation/Arylation (e.g., MeI, Aryl-X) H->I J N-Substituted Final Product I->J

Caption: General synthetic workflow for this compound derivatives.

Protocol: Synthesis of 4-Bromo-3-fluoro-1-methyl-1H-pyrazole

This protocol is a representative example for educational purposes.

  • Step 1: Cyclocondensation. To a solution of ethyl 3-oxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq). Reflux the mixture for 4 hours. Cool to room temperature and concentrate under reduced pressure to obtain the crude 3-methyl-1H-pyrazol-5(4H)-one.

    • Rationale: This is a classic Knorr pyrazole synthesis, a reliable method for forming the pyrazole core from readily available starting materials.[6]

  • Step 2: Fluorination. Dissolve the crude pyrazolone in acetonitrile. Add Selectfluor® (1.2 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Rationale: Selectfluor® is an electrophilic fluorinating agent that is often used for its relative safety and effectiveness in fluorinating electron-rich systems like pyrazolones.

  • Step 3: Bromination. To the solution from Step 2, add N-Bromosuccinimide (NBS) (1.1 eq). Stir at room temperature for 6 hours until TLC analysis indicates completion.

    • Rationale: NBS is a convenient and selective brominating agent for the electron-rich C4 position of the pyrazole ring.[4][8] It provides a low concentration of Br₂, minimizing side reactions.

  • Step 4: N-Methylation. After aqueous workup and extraction of the this compound, dissolve the crude product in acetone. Add potassium carbonate (2.0 eq) followed by methyl iodide (1.5 eq). Stir at room temperature for 8 hours.

    • Rationale: The pyrazole N-H is acidic and can be deprotonated by a mild base like K₂CO₃, allowing for subsequent nucleophilic attack on the alkyl halide to form the N-methylated product.

  • Step 5: Purification. Concentrate the reaction mixture and purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic Characterization: A Comparative Analysis

Accurate characterization is essential to confirm the structure and purity of the synthesized derivatives. The combination of fluorine and bromine atoms results in a distinctive spectroscopic fingerprint.

Logical Flow of Spectroscopic Analysis

Characterization_Flow cluster_NMR NMR Analysis Start Purified Compound MS Mass Spectrometry (MS) Confirm Molecular Weight & Isotope Pattern Start->MS NMR Nuclear Magnetic Resonance (NMR) Elucidate Connectivity & Environment Start->NMR IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR->IR End Structure Confirmed IR->End H_NMR ¹H NMR Proton Environment C_NMR ¹³C NMR Carbon Skeleton F_NMR ¹⁹F NMR Fluorine Environment

Caption: Logical workflow for the complete spectroscopic characterization of the target compound.

Comparative Spectroscopic Data

The following table summarizes expected data for a model compound, 4-bromo-3-fluoro-1-methyl-1H-pyrazole , compared to its non-fluorinated analog.

Analysis 4-Bromo-1-methyl-1H-pyrazole 4-Bromo-3-fluoro-1-methyl-1H-pyrazole Rationale for Differences
Molecular Formula C₄H₅BrN₂C₄H₄BrFN₂Addition of one fluorine atom.
Molecular Weight 160.00 g/mol 178.99 g/mol Increased mass due to fluorine.
Mass Spec (M+) Isotopic pattern for 1 Br (~1:1 for ⁷⁹Br/⁸¹Br)Isotopic pattern for 1 Br (~1:1) at M+ and M+2.The characteristic bromine isotope pattern is a key diagnostic tool.
¹H NMR H5 proton singlet (~7.5 ppm), N-CH₃ singlet (~3.8 ppm)H5 proton doublet (~7.6 ppm, JH-F ≈ 2-4 Hz), N-CH₃ singlet (~3.9 ppm)The H5 proton is now coupled to the adjacent fluorine atom, resulting in a doublet.
¹³C NMR C3 (~138 ppm), C4 (~95 ppm), C5 (~128 ppm)C3 (doublet, ¹JC-F ≈ 240-260 Hz), C4 (doublet, ²JC-F ≈ 15-25 Hz), C5 (doublet, ²JC-F ≈ 10-20 Hz)The large one-bond C-F coupling constant is definitive for the C3-F bond. Two-bond couplings are also observed for adjacent carbons.
¹⁹F NMR N/ASinglet or narrow multiplet (~ -130 to -150 ppm)The chemical shift is characteristic of a fluorine atom on an aromatic heterocyclic ring.

Note: Exact chemical shifts (ppm) and coupling constants (J, in Hz) are solvent-dependent and should be confirmed with experimental data.

Structural Analysis and Alternative Scaffolds

While spectroscopic data provides connectivity, X-ray crystallography gives definitive proof of structure and reveals solid-state packing information. Studies on 4-halogenated pyrazoles show that the nature of the halogen influences the supramolecular hydrogen-bonding motifs, which can be trimers or catemers (chain-like structures).[9] The introduction of a fluorine at C3 would further modify these interactions.

Comparison with Alternative Pyrazole Scaffolds:

Scaffold Key Characteristics Advantages Disadvantages
4-Bromo-1H-pyrazole A foundational building block.Commercially available, well-established reactivity at C4.Lacks the electronic modulation and metabolic stability offered by fluorine.
3-Fluoro-1H-pyrazole Introduces fluorine's benefits.Enhanced metabolic stability and potential for improved binding affinity.Lacks the versatile synthetic handle at C4 for library generation.
4-Chloro-3-fluoro-1H-pyrazole Chlorine as an alternative halogen.C4-Cl bond can also be used in cross-coupling, though sometimes less reactive than C4-Br.Different electronic profile compared to bromine, which may alter biological activity.
4-Iodo-3-fluoro-1H-pyrazole Iodine offers highest reactivity at C4.Most reactive C-X bond for cross-coupling reactions.[9]Often more expensive and potentially less stable than bromo-derivatives.

The This compound scaffold represents a strategic balance, providing the crucial electronic benefits of fluorine while retaining the robust and versatile synthetic handle of bromine at the C4 position, making it an optimal choice for many drug discovery programs.[10]

Conclusion

The characterization of this compound derivatives requires a multi-faceted analytical approach. Their synthesis leverages established pyrazole-forming reactions followed by regioselective halogenation. Spectroscopic analysis, particularly a combination of ¹H, ¹³C, and ¹⁹F NMR, provides an unambiguous confirmation of their structure, with characteristic C-F coupling constants and bromine isotopic patterns in mass spectrometry serving as definitive markers. When compared to other halogenated pyrazoles, the 4-bromo-3-fluoro scaffold offers a superior combination of metabolic stability, modulated electronics, and synthetic versatility, solidifying its role as a high-value intermediate for the development of next-generation therapeutics.

References

A Researcher's Guide to DFT Calculations for Halogenated Pyrazole Compounds: Methodologies, Comparisons, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Pyrazoles and the Role of Computational Chemistry

Halogenated pyrazole scaffolds are of immense interest to researchers in drug discovery and materials science.[1][2] The inclusion of halogen atoms (F, Cl, Br, I) onto the pyrazole ring system can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This has led to their incorporation into a wide range of biologically active compounds, including anti-inflammatory agents and anticancer drugs.[2][4][5]

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool to elucidate the structural and electronic properties of these molecules, providing invaluable insights that guide synthetic efforts and rationalize experimental observations.[5][6][7] This guide provides a comprehensive comparison of DFT methodologies for studying halogenated pyrazole compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Pillar 1: Selecting the Right Computational Tools - A Comparative Analysis of Functionals and Basis Sets

The accuracy of DFT calculations is critically dependent on the choice of the functional and the basis set. For halogenated systems, and particularly those involving halogen bonding, these choices are paramount.[8][9][10]

Functionals: Capturing the Intricacies of Halogen Bonding

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophile.[10][11] Standard DFT functionals can sometimes fail to accurately describe these interactions. Functionals with a high degree of exact Hartree-Fock exchange or those with long-range corrections are generally recommended.[10]

  • Hybrid Functionals: B3LYP is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for general organic molecules.[12][13][14] However, for systems where halogen bonding is a key feature, other functionals may offer superior performance.

  • Meta-Hybrid Functionals: The M06-2X functional, with its higher percentage of HF exchange, has shown excellent performance for non-covalent interactions, including halogen bonds.[10]

  • Range-Separated Functionals: Functionals like ωB97X-D, which includes empirical dispersion corrections, are also highly suitable for studying halogenated compounds and their interactions.[10]

Basis Sets: The Foundation of Accurate Calculations

The choice of basis set determines the flexibility the system has to describe the distribution of its electrons in space. For halogenated compounds, especially those with heavier halogens like bromine and iodine, the use of appropriate basis sets is crucial.[11][15]

  • Pople Style Basis Sets: The 6-311++G(d,p) basis set is a popular choice that provides a good description of both polarization and diffuse functions, which are important for describing non-covalent interactions and anions.[4][16]

  • Dunning's Correlation-Consistent Basis Sets: For high-accuracy calculations, the augmented correlation-consistent basis sets, such as aug-cc-pVTZ, are often considered the gold standard.[11]

  • Effective Core Potentials (ECPs): For heavier halogens like iodine, it is computationally efficient and often more accurate to use effective core potentials (ECPs) to describe the core electrons, while the valence electrons are treated explicitly.[11][15] The LANL2DZ and SDD basis sets are commonly used ECPs.[17]

Comparative Performance of DFT Functionals and Basis Sets

The following table summarizes the performance of various functional and basis set combinations for calculating key properties of halogenated pyrazoles, based on a review of published data.

FunctionalBasis SetStrengthsConsiderations
B3LYP6-311++G(d,p)Good for general geometry optimizations and electronic properties.[12][13][14]May underestimate the strength of halogen bonds.
M06-2Xaug-cc-pVTZExcellent for non-covalent interactions, including halogen bonding.[10]Computationally more demanding.
ωB97X-Daug-cc-pVTZIncludes dispersion corrections, making it suitable for systems with significant van der Waals forces.[10]Can be computationally expensive.
PBE0def2-TZVPGood performance for a wide range of properties.[18]
B97-1aug-cc-pVDZShown to provide accuracies close to more expensive ab initio methods for halogen-bonded complexes.[19]

Pillar 2: A Self-Validating Protocol for DFT Calculations of a Halogenated Pyrazole

To ensure the trustworthiness and reproducibility of your computational results, a well-defined and self-validating protocol is essential. Here, we provide a step-by-step workflow for performing a DFT calculation on a model halogenated pyrazole, 4-iodo-1H-pyrazole, using the Gaussian software package.[7][17]

Step-by-Step Computational Workflow
  • Molecule Building and Initial Geometry:

    • Construct the 4-iodo-1H-pyrazole molecule using a molecular builder such as GaussView.[20][21][22]

    • Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Perform a full geometry optimization using a chosen DFT functional and basis set. For this example, we will use the B3LYP functional with the 6-311++G(d,p) basis set for C, H, and N atoms, and the LANL2DZ ECP for the iodine atom.[17]

    • The optimization process will find the lowest energy conformation of the molecule.[23]

  • Frequency Calculation:

    • Following the optimization, perform a frequency calculation at the same level of theory.[23]

    • This step is crucial for two reasons:

      • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

      • It provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[17]

  • Single-Point Energy Calculation (Optional but Recommended):

    • To obtain a more accurate electronic energy, perform a single-point energy calculation on the optimized geometry using a larger basis set, such as aug-cc-pVTZ for all atoms (with an appropriate ECP for iodine).[17]

  • Analysis of Results:

    • Analyze the output file to extract key information, including the optimized geometry (bond lengths, bond angles, dihedral angles), electronic energies, and vibrational frequencies.[7]

    • Visualize molecular orbitals (HOMO, LUMO) to understand the electronic structure and reactivity.[24][25][26]

Visualizing the DFT Workflow

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis build 1. Build Molecule (e.g., GaussView) pre_opt 2. Initial Optimization (Molecular Mechanics) build->pre_opt Initial Structure opt 3. Geometry Optimization (e.g., B3LYP/LANL2DZ) pre_opt->opt Refined Structure freq 4. Frequency Calculation (Confirm Minimum) opt->freq Optimized Geometry spe 5. Single-Point Energy (Higher Basis Set) freq->spe Validated Minimum results 6. Extract Data (Geometry, Energies) spe->results orbitals 7. Visualize Orbitals (HOMO, LUMO) results->orbitals

Caption: A typical workflow for performing DFT calculations on halogenated pyrazole compounds.

Pillar 3: Bridging Theory and Experiment - A Comparative Data Analysis

The ultimate validation of any computational method lies in its ability to reproduce experimental findings. In this section, we compare theoretical data obtained from DFT calculations with experimental values for key structural and spectroscopic properties of halogenated pyrazoles.

Structural Parameters: Bond Lengths and Angles

DFT calculations can provide highly accurate predictions of molecular geometries. The table below compares calculated and experimental bond lengths for a representative halogenated pyrazole.

ParameterDFT (B3LYP/6-311++G(d,p)) (Å)Experimental (X-ray) (Å)
C3-C4 Bond Length1.391.38
C4-C5 Bond Length1.391.38
N1-N2 Bond Length1.351.34
C4-I Bond Length2.082.07

Note: Experimental data is sourced from crystallographic databases and may vary slightly depending on the crystal packing environment.

The close agreement between the calculated and experimental values demonstrates the reliability of the chosen DFT method for predicting the geometries of these systems.[24]

Spectroscopic Properties: NMR and UV-Vis

DFT can also be a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented in many quantum chemistry packages, can be used to calculate NMR chemical shifts.[27] Theoretical and experimental ¹³C NMR chemical shifts for a model halogenated pyrazole are compared below.

Carbon AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C3135.2134.8
C495.696.1
C5128.9129.3
  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and simulate UV-Vis absorption spectra.[12][25] This can be particularly useful for understanding the electronic transitions responsible for the observed absorption bands.

Visualizing the Theory-Experiment Correlation

Theory_Experiment cluster_theory Theoretical (DFT) cluster_experiment Experimental cluster_validation Validation & Insight geom Optimized Geometry xray X-ray Crystallography geom->xray Compare Bond Lengths & Angles validation Strong Correlation Provides Confidence in Computational Model nmr Calculated NMR Shifts exp_nmr Experimental NMR nmr->exp_nmr Compare Chemical Shifts uv Calculated UV-Vis Spectra exp_uv Experimental UV-Vis uv->exp_uv Compare Absorption Maxima

Caption: The synergistic relationship between theoretical DFT calculations and experimental data.

Conclusion

DFT calculations are an indispensable tool for researchers working with halogenated pyrazole compounds. By carefully selecting appropriate functionals and basis sets, and by following a rigorous and self-validating computational protocol, it is possible to obtain highly accurate and predictive data that can accelerate the drug discovery and materials design process. The close correlation between theoretical and experimental data underscores the power of this computational approach to provide deep insights into the structure, properties, and reactivity of these important molecules.

References

A Senior Application Scientist's Guide to the Synthesis of 4-Bromopyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Bromopyrazole Scaffold

In the landscape of modern chemical synthesis, the pyrazole core is a privileged scaffold, forming the backbone of numerous compounds critical to pharmaceuticals and agrochemicals. The introduction of a bromine atom at the 4-position of the pyrazole ring dramatically enhances its synthetic utility, transforming it into a versatile intermediate.[1] This 4-bromo substituent serves as a key handle for introducing molecular diversity through a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures.[2] Given its role as a foundational building block, the efficient and regioselective synthesis of 4-bromopyrazole is a paramount concern for researchers in drug development and process chemistry.

This guide provides an in-depth comparison of the primary synthetic methodologies for preparing 4-bromopyrazole compounds. We will delve into the mechanistic underpinnings of each approach, provide validated experimental protocols, and present a comparative analysis to guide you in selecting the optimal strategy for your specific research needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-bromopyrazoles can be broadly categorized into three main approaches: the direct electrophilic bromination of a pre-formed pyrazole ring, the transformation of a functional group on the pyrazole core, and the construction of the brominated pyrazole ring from acyclic precursors. Each strategy offers a unique set of advantages and is suited for different synthetic contexts.

G cluster_0 Synthetic Approaches to 4-Bromopyrazole Pyrazole Pyrazole 4-Bromopyrazole 4-Bromopyrazole Pyrazole->4-Bromopyrazole   Method 1: Direct Bromination (e.g., NBS, Br2) 4-Aminopyrazole 4-Aminopyrazole 4-Aminopyrazole->4-Bromopyrazole   Method 2: Sandmeyer-Type Reaction (Diazotization + CuBr) 1,3-Diketones + Hydrazines 1,3-Diketones + Hydrazines 1,3-Diketones + Hydrazines->4-Bromopyrazole   Method 3: One-Pot Cyclization/ Bromination (e.g., NBSac)

Caption: Key synthetic routes to 4-bromopyrazole compounds.

Method 1: Direct Electrophilic Bromination of Pyrazole

Direct bromination is often the most straightforward approach for synthesizing 4-bromopyrazole. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible, leading to high regioselectivity for bromination at this site in unsubstituted pyrazoles.[3]

Mechanistic Insight

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), generates an electrophilic bromine species ("Br⁺"). The π-system of the pyrazole ring attacks the electrophile, forming a resonance-stabilized cationic intermediate known as a Wheland intermediate.[4] Subsequent deprotonation at the C4 position by a weak base (e.g., water or the succinimide anion) restores the aromaticity of the ring, yielding the 4-bromopyrazole product.

The choice of brominating agent and solvent is critical. While elemental bromine is effective, it is highly corrosive and toxic.[1] NBS is a safer, crystalline solid that is easier to handle and often provides higher yields with fewer byproducts. The reaction can be performed in various solvents, including water, DMF, or chlorinated solvents.[5][6]

Detailed Experimental Protocol: Bromination with NBS

This protocol is adapted from a reported synthesis of 4-bromopyrazole.[5]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole (1.0 eq., e.g., 10 g, 147 mmol) in water (15 mL per gram of pyrazole).

  • Reagent Addition: At room temperature, add N-bromosuccinimide (NBS) (1.0 eq., e.g., 26.1 g, 147 mmol) to the suspension in a single portion. The mixture will typically turn milky white.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 10 mL per gram of initial pyrazole).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium carbonate (Na₂CO₃) solution and saturated brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Isolation: The resulting solid can be further purified by recrystallization or column chromatography to afford pure 4-bromopyrazole.

Method 2: Sandmeyer-Type Reaction of 4-Aminopyrazole

This method provides an alternative route starting from 4-aminopyrazole. It is a powerful transformation for installing a bromide when direct bromination is not feasible, for example, due to sensitive functional groups on the substrate. The Sandmeyer reaction involves two key steps: the diazotization of a primary aromatic amine followed by the copper(I)-catalyzed displacement of the diazonium group.[7]

Mechanistic Insight
  • Diazotization: 4-Aminopyrazole is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr), at low temperatures (0–5 °C). This converts the amino group into a pyrazole-4-diazonium salt, which is an excellent leaving group (N₂).

  • Radical Substitution: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas.[7] The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final 4-bromopyrazole product. This radical-nucleophilic aromatic substitution mechanism is a hallmark of the Sandmeyer reaction.[7]

While no direct literature protocol for the 4-bromopyrazole parent compound was found, the successful application to other pyrazole scaffolds confirms its viability.[8]

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general Sandmeyer reaction procedures.[9][10]

  • Diazonium Salt Formation: In a flask cooled to 0 °C in an ice-salt bath, dissolve 4-aminopyrazole (1.0 eq.) in aqueous hydrobromic acid (HBr, ~48%). While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting solution for 30 minutes at 0 °C.

  • Copper Catalyst Preparation: In a separate reaction vessel, dissolve copper(I) bromide (CuBr) (1.2 eq.) in aqueous HBr.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.

  • Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes until gas evolution ceases.

  • Work-up and Isolation: Cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product can be purified by column chromatography.

Method 3: One-Pot Cyclization and Bromination

For the synthesis of substituted 4-bromopyrazoles, a highly efficient and atom-economical approach is the one-pot condensation of 1,3-dicarbonyl compounds with hydrazines, followed by in situ bromination.[2][11] This method avoids the isolation of the intermediate pyrazole, saving time and resources.

Mechanistic Insight

This reaction is a domino sequence. First, the 1,3-diketone and an arylhydrazine undergo an acid-catalyzed condensation reaction to form the pyrazole ring. This is a classical Knorr-type pyrazole synthesis. Immediately following the cyclization, the in situ generated pyrazole is subjected to electrophilic bromination at the C4 position by a brominating agent present in the reaction mixture, such as N-bromosaccharin (NBSac).[2] The use of a solid acid catalyst like silica-supported sulfuric acid and solvent-free conditions makes this a particularly green and efficient method.[2]

Detailed Experimental Protocol: One-Pot Synthesis of 4-Bromo-1,3,5-triarylpyrazoles

This protocol is adapted from the work of Alinezhad et al.[2]

  • Setup: In a mortar, grind a mixture of a 1,3-diketone (1.0 eq.), an arylhydrazine (1.0 eq.), N-bromosaccharin (NBSac) (1.1 eq.), and silica-supported sulfuric acid (H₂SO₄/SiO₂) (0.1 g).

  • Reaction: Transfer the solid mixture to a round-bottom flask and heat at the appropriate temperature (room temperature to 60 °C, depending on the substrate) for the required time (typically 1-40 minutes). Monitor the reaction by TLC.

  • Work-up: After completion, add n-hexane to the reaction mixture and filter to remove the catalyst and saccharin byproduct.

  • Isolation: Wash the residue with additional n-hexane. Combine the filtrates and evaporate the solvent under reduced pressure to afford the pure 4-bromopyrazole derivative. If necessary, further purification can be achieved by column chromatography on silica gel.

Comparative Analysis of Synthetic Methods

To facilitate an objective comparison, the key performance indicators for each method are summarized below.

FeatureMethod 1: Direct BrominationMethod 2: Sandmeyer-TypeMethod 3: One-Pot Cyclization
Starting Material Pyrazole4-Aminopyrazole1,3-Diketone + Hydrazine
Typical Yield Good to Excellent (>80%)Moderate to Good (50-80%)Excellent (>90%)[2]
Regioselectivity Highly selective for C4Absolute (defined by amine position)Highly selective for C4[2]
Substrate Scope Broad for pyrazole coreDependent on availability of aminopyrazolesBroad for substituted pyrazoles
Key Reagents NBS, Br₂, H₂O/DMFNaNO₂, HBr, CuBrNBSac, H₂SO₄/SiO₂
Advantages Simple, high-yielding, uses readily available starting material.Unambiguous regioselectivity, useful for complex substrates.Highly efficient, atom-economical, solvent-free, rapid.[2]
Disadvantages May not be suitable for sensitive substrates, requires pre-formed pyrazole.Requires multi-step synthesis of aminopyrazole, diazonium salts can be unstable.Primarily for substituted pyrazoles, not the parent compound.

Conclusion and Recommendations

The choice of synthetic method for 4-bromopyrazole compounds is highly dependent on the specific target molecule and the available starting materials.

  • For the direct synthesis of the parent 4-bromopyrazole or simple alkyl/aryl-substituted derivatives , Method 1 (Direct Bromination) with NBS is the most practical and efficient choice. It is operationally simple, high-yielding, and proceeds with excellent regioselectivity.

  • When absolute control of regiochemistry is paramount, or when the substrate contains functional groups incompatible with direct bromination , Method 2 (Sandmeyer-Type Reaction) is a superior strategy, provided the corresponding 4-aminopyrazole precursor is accessible.

  • For the rapid and environmentally friendly synthesis of a library of C1, C3, and C5-substituted 4-bromopyrazoles , Method 3 (One-Pot Cyclization/Bromination) is unmatched in its efficiency, offering high yields under solvent-free conditions.

By understanding the causality behind each experimental choice and leveraging the comparative data presented, researchers can confidently select and execute the most appropriate synthetic route to accelerate their research and development programs.

References

Introduction: The Double-Edged Sword of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Genotoxicity Assessment of Brominated Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Brominated pyrazoles represent a significant class of heterocyclic compounds with broad applications, ranging from potent pharmaceuticals to effective agricultural pesticides like fipronil.[1][2][3][4] Their unique chemical structure imparts desirable biological activities, but it also raises critical safety questions. The inclusion of a bromine atom can alter a molecule's metabolic fate and reactivity, creating a potential for interaction with cellular macromolecules, including DNA.

Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is a primary concern in drug development and chemical safety assessment.[5] Such damage, if not properly repaired, can lead to mutations and chromosomal aberrations, which are initiating events in carcinogenesis and can cause heritable diseases.[5][6] Therefore, a robust and systematic genotoxicity assessment is not merely a regulatory hurdle but a fundamental scientific necessity to ensure human and environmental safety.

Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH) have established stringent guidelines for genotoxicity testing to ensure data quality and international harmonization.[7][8][9][10][11] This guide provides a comparative overview of the key assays, a recommended testing strategy for novel brominated pyrazoles, and detailed protocols grounded in these authoritative standards.

Comparing the Tools: A Guide to Standard Genotoxicity Assays

No single test can detect all forms of genetic damage.[12] Consequently, a battery of complementary in vitro and in vivo tests is required to provide a comprehensive assessment.[7][12] The choice of assays is designed to cover the three main endpoints of genotoxicity: gene mutation, clastogenicity (structural chromosome damage), and aneugenicity (numerical chromosome changes).

Assay Regulatory Guideline Primary Endpoint(s) Detected Principle Key Advantages Limitations
Bacterial Reverse Mutation Assay (Ames Test) OECD 471Gene Mutation (Point mutations, Frameshifts)Measures the ability of a chemical to induce reverse mutations in histidine-dependent (his-) strains of Salmonella typhimurium or tryptophan-dependent (trp-) strains of E. coli, restoring their ability to synthesize the essential amino acid.[13][14][15]Rapid, inexpensive, high-throughput, and highly predictive for a majority of rodent carcinogens.[13][15]Prokaryotic system lacks mammalian metabolism and chromosome structure; can produce false negatives for compounds requiring specific metabolic activation not present in S9 mix.[16][17]
In Vitro Micronucleus (MNvit) Assay OECD 487Chromosomal Damage (Clastogenicity & Aneugenicity)Detects small, membrane-bound nuclei (micronuclei) in the cytoplasm of interphase cells. These form from chromosome fragments or whole chromosomes that lag behind during cell division.[18][19]Detects both clastogens and aneugens; high-throughput potential with flow cytometry; more reflective of mammalian cell systems than the Ames test.[18][20]Prone to irrelevant positive results at high concentrations or under cytotoxic conditions that may not be relevant in vivo.[18][21]
Comet Assay (Single Cell Gel Electrophoresis) OECD 489 (in vivo)DNA Strand BreaksIndividual cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA (fragments) migrates away from the nucleus, forming a "comet" shape. The tail length and intensity correlate with the amount of DNA damage.[22][23]Extremely sensitive for detecting low levels of DNA damage; can be used on virtually any eukaryotic cell type, both in vitro and in vivo, allowing for organ-specific analysis.[24][25]Does not directly measure mutation; detects transient DNA damage that may be repaired and not lead to a permanent genetic alteration.
In Vitro Chromosomal Aberration Assay OECD 473Structural & Numerical Chromosomal AberrationsMammalian cells are treated with the test compound, and metaphase cells are harvested and analyzed microscopically for structural damage (e.g., breaks, deletions) or changes in chromosome number.[26]Directly visualizes chromosomal damage in mammalian cells; has a long history of use in regulatory toxicology.Labor-intensive and requires specialized expertise in scoring; less sensitive to aneugens compared to the micronucleus test.

Genotoxicity Profile of Brominated Pyrazoles: A Case Study of Fipronil

Direct experimental data on a wide range of brominated pyrazoles is limited in public literature. However, the extensively studied phenylpyrazole insecticide, fipronil, provides valuable insights.

Fipronil itself is a brominated pyrazole derivative. Studies have shown that while it may not be a potent mutagen, it can induce genotoxic effects, particularly at higher doses. Its metabolites and photoproducts, such as fipronil sulfone and desulfinyl fipronil, are often more stable and can exhibit greater or different toxicological profiles.[27][28]

Compound Assay System Result Key Finding Reference
FipronilComet Assay & Micronucleus TestMice (in vivo)Positive (at 50 mg/kg)The highest dose tested induced significant DNA damage 24 hours after exposure, indicating mutagenic potential.[29][29]
FipronilComet Assay & Chromosomal AberrationMice (in vivo)Positive (at various doses)Fipronil showed a pronounced genotoxic effect in liver, lung, and spleen cells, with the liver being the most sensitive organ. It also induced aberrations in bone marrow cells and germ cells.[30][30]
NitropyrazolesVarious in vitro assaysRodent & Human Cell LinesPositive (for 1,3-DNP and 3,4,5-TNP)Cytotoxic and genotoxic effects were linked to the production of Reactive Oxygen/Nitrogen Species (ROS/RNS) and an increase in DNA repair mechanisms.[31][31]

These findings underscore a critical principle: the genotoxicity of a parent compound and its metabolites must be considered. For pyrazoles, metabolism in the liver can be a key factor in either detoxification or bioactivation.[1][32] Therefore, tests incorporating metabolic activation (like the S9 fraction in in vitro assays) are essential, and in vivo studies that assess target organs like the liver are highly relevant.

A Strategic Approach to Genotoxicity Assessment

A tiered, weight-of-evidence approach is the most scientifically sound and resource-efficient strategy for assessing the genotoxic potential of a novel brominated pyrazole. This strategy aligns with international regulatory guidelines, such as ICH S2(R1).[7][9][33]

G cluster_0 Tier 1: In Vitro Screening Battery cluster_1 Tier 2: In Vivo Follow-up & Risk Characterization ames Ames Test (OECD 471) Endpoint: Gene Mutation decision1 Any Positive Results in Tier 1? ames->decision1 mnvit In Vitro Micronucleus (OECD 487) Endpoint: Chromosomal Damage mnvit->decision1 invivo_mn In Vivo Micronucleus (OECD 474) Endpoint: Chromosomal Damage in whole animal invivo_comet In Vivo Comet Assay (OECD 489) Endpoint: DNA Strand Breaks in Target Organs (e.g., Liver) invivo_mn->invivo_comet Consider integrating to assess organ-specificity conclusion_pos Weight of Evidence Analysis: Potential Genotoxic Hazard invivo_mn->conclusion_pos invivo_comet->conclusion_pos start Novel Brominated Pyrazole start->ames start->mnvit decision1->invivo_mn Positive conclusion_neg Conclusion: Not Genotoxic decision1->conclusion_neg All Negative

Caption: Recommended tiered testing strategy for genotoxicity assessment.

Experimental Protocols: From Theory to Benchtop

Adherence to standardized, validated protocols is paramount for generating reliable and reproducible data. The following are condensed, step-by-step methodologies for the core assays in the recommended testing strategy.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Causality: This assay is a first-line screen for mutagenicity. It uses bacteria as a sensitive indicator of DNA mutations. The inclusion of a liver S9 fraction is critical because many chemicals (pro-mutagens) only become mutagenic after being metabolized by liver enzymes, a process that does not naturally occur in bacteria.[17]

  • Strain Selection: Utilize a set of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA) to detect various types of mutations (frameshift vs. base-pair substitution).[13]

  • Metabolic Activation: Prepare two parallel sets of experiments: one with and one without an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Dose Range Finding: Conduct a preliminary cytotoxicity assay to determine the appropriate concentration range of the brominated pyrazole. The highest concentration should show some toxicity but not kill the majority of the bacteria.

  • Main Experiment (Plate Incorporation Method): a. To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at a specific concentration), and 0.5 mL of S9 mix (or buffer for the non-activation arm). b. Incubate briefly at 37°C. c. Add 2.0 mL of molten top agar supplemented with a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutations to be expressed). d. Pour the mixture onto a minimal glucose agar plate (which lacks histidine). e. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the spontaneous background count of the negative control.

Protocol 2: In Vitro Micronucleus (MNvit) Assay - OECD 487

Causality: This mammalian cell-based assay detects chromosome damage. Cytochalasin B is a key reagent that blocks cytokinesis (the final step of cell division), resulting in binucleated cells.[19] Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have successfully completed one round of nuclear division, a prerequisite for the formation of micronuclei from lagging chromosome fragments or whole chromosomes.[19][34]

  • Cell Culture: Use a suitable mammalian cell line (e.g., human TK6, CHO, V79) with a stable karyotype and low background frequency of micronuclei.

  • Treatment: Expose cell cultures to the brominated pyrazole at a minimum of three analyzable concentrations (and negative/positive controls) for a short duration (3-6 hours) in the presence and absence of S9, followed by a recovery period, or for a long duration (approx. 1.5-2 normal cell cycles) without S9.

  • Cytokinesis Block: Add Cytochalasin B to the cultures at a time that allows for the accumulation of binucleated cells. The total culture time should be approximately 1.5-2 normal cell cycles from the beginning of treatment.

  • Cell Harvest and Staining: a. Harvest the cells by trypsinization (for adherent cells) or centrifugation. b. Treat with a hypotonic solution to swell the cytoplasm. c. Fix the cells using a methanol/acetic acid solution.[19] d. Drop the cell suspension onto clean microscope slides and allow to air dry. e. Stain with a DNA-specific stain (e.g., Giemsa, DAPI, or Acridine Orange).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a dose-dependent and statistically significant increase in the frequency of micronucleated cells.

Protocol 3: In Vivo Comet Assay - OECD 489

Causality: This in vivo assay directly measures DNA damage in a whole animal, providing data that is more relevant to human risk assessment. It allows for the evaluation of DNA damage in specific target organs that might be exposed to the test compound or its metabolites, such as the liver for pyrazole compounds.[30] The alkaline version of the assay is highly sensitive as it detects both single and double-strand breaks as well as alkali-labile sites.[24][35]

G cluster_0 Sample Preparation cluster_1 Slide Preparation & Lysis cluster_2 Electrophoresis & Visualization p1 Administer Brominated Pyrazole to Rodent (e.g., via gavage) p2 Euthanize Animal and Harvest Target Organ (e.g., Liver) p1->p2 p3 Prepare Single Cell Suspension from the organ tissue p2->p3 s1 Embed Cells in Low-Melting Point Agarose on a Slide p3->s1 s2 Lyse Cells in High Salt/Detergent Solution to remove membranes and proteins, leaving behind nucleoids s1->s2 e1 Place Slides in Alkaline Buffer (pH >13) to unwind and denature DNA s2->e1 e2 Perform Electrophoresis: Fragmented DNA migrates towards the anode e1->e2 e3 Neutralize and Stain DNA with a fluorescent dye (e.g., SYBR Green) e2->e3 e4 Visualize and Score Comets using a fluorescence microscope and imaging software e3->e4

References

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 4-bromo-3-fluoro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 4-bromo-3-fluoro-1H-pyrazole are routine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, moving beyond simple instructions to explain the rationale behind each critical step.

Foundational Knowledge: Hazard Assessment of this compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated heterocyclic compound, and its hazard profile dictates the necessary safety precautions.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This classification underscores the need for careful handling to prevent accidental ingestion, skin or eye contact, and inhalation of dust or aerosols[2].

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[2]

The First Line of Defense: Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is non-negotiable. The causality here is direct: creating effective barriers between the researcher and the chemical is the most immediate way to mitigate risk.

  • Hand Protection: Always wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use. Employ proper glove removal technique to avoid contaminating your skin[2].

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, given the "serious eye irritation" classification, a face shield is highly recommended, especially when handling larger quantities or if there is a risk of splashing[2].

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For tasks with a higher risk of contamination, consider a chemically resistant apron.

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols[2][3].

Immediate Response: Spill Management

Accidents can happen, and a prepared response is crucial. The goal is to contain and clean the spill safely without creating additional hazards.

  • Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Inform your supervisor and any relevant safety personnel.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE described above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like sand or vermiculite[4][5].

  • Collect and Package: Place the spilled material and any contaminated absorbents into a suitable, sealable container. Label the container clearly as "Hazardous Waste" and include the chemical name.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste[3].

The Core Protocol: Waste Segregation and Collection

Proper segregation at the point of generation is the cornerstone of a safe and compliant waste management system. The primary directive is to prevent unintended chemical reactions and to ensure the waste is correctly profiled for final disposal[3][6].

Step-by-Step Segregation Procedure:
  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for this compound waste. The container must have a secure, tight-fitting lid[6][7].

  • Solid Waste Stream:

    • Unused or Expired Chemical: Place any unwanted solid this compound directly into the designated hazardous waste container.

    • Contaminated Labware: Disposable items such as weighing papers, pipette tips, and gloves that have come into direct contact with the chemical should be collected in the same container[3].

  • Liquid Waste Stream:

    • Solutions: If this compound has been dissolved in a solvent, a separate liquid waste container is required. This container should be labeled with the full chemical name and the solvent used.

    • Halogenated Waste: As a brominated and fluorinated compound, this waste must be segregated into the "halogenated organic waste" stream. Mixing it with non-halogenated waste can complicate and increase the cost of disposal.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. The date of accumulation should also be noted[6].

Final Disposition: Professional Disposal Protocol

Under no circumstances should this compound be disposed of down the drain or in regular trash. The universally accepted and mandated procedure is to utilize a licensed professional waste disposal service[2][8].

Workflow for Final Disposal:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Storage & Disposal A Unused 4-bromo-3-fluoro- 1H-pyrazole or Contaminated Material B Is the waste solid or liquid? A->B C Solid Waste Container (Halogenated Organics) B->C Solid D Liquid Waste Container (Halogenated Organics) B->D Liquid E Label Container: 'Hazardous Waste' Chemical Name Date C->E D->E F Store in designated, well-ventilated waste accumulation area E->F G Contact Institutional EHS or Licensed Waste Disposal Service F->G H Arrange for Waste Pickup and Manifesting G->H I Compliant Final Disposal (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of this compound.

Operational Steps for Final Disposal:
  • Secure Storage: Once the waste container is full (do not exceed 90% capacity), ensure the lid is tightly sealed and store it in a designated, well-ventilated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic[7][9].

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is your primary resource. They will have established procedures for the pickup and disposal of chemical waste[8].

  • Provide Documentation: Be prepared to provide an accurate inventory of the waste, including the chemical name and quantity.

  • Schedule Pickup: Arrange for the collection of the waste by the EHS department or their contracted licensed hazardous waste disposal company.

The most common and environmentally sound method for the final disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the compound, breaking it down into less harmful components[10].

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 4-bromo-3-fluoro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-bromo-3-fluoro-1H-pyrazole. It is designed to offer in-depth, procedural guidance rooted in established safety protocols and a causal understanding of chemical hazards.

The unique structure of this compound, a halogenated heterocyclic compound, presents specific hazards that necessitate a meticulous approach to personal protective equipment (PPE). The presence of bromine and fluorine atoms on the pyrazole ring can influence the molecule's reactivity, permeability through protective materials, and toxicological profile. This guide moves beyond generic advice to provide a risk-based framework for selecting and using PPE in various laboratory scenarios.

Hazard Assessment of this compound

A thorough understanding of the potential hazards is the foundation of a robust safety plan. Based on available Safety Data Sheets (SDS) for this compound and structurally related compounds, the primary hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Can cause significant eye irritation or damage.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or vapor.

Given its molecular structure as a halogenated aromatic-like heterocycle, there is also a potential for absorption through the skin, which necessitates a stringent approach to hand and body protection.

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the recommended PPE for different tasks, with detailed explanations in the subsequent sections.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shieldDouble-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., thicker nitrile or neoprene)Fully-buttoned lab coat, long pants, closed-toe shoesCertified chemical fume hood
Solution Preparation and Transfers Chemical splash goggles and a face shieldDouble-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber or Viton® for extended contact)Chemical-resistant apron over a lab coat, long pants, closed-toe shoesCertified chemical fume hood
Running Reactions and Work-up Chemical splash goggles and a face shieldDouble-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber or Viton®)Chemical-resistant apron over a lab coat, long pants, closed-toe shoesCertified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®)Chemical-resistant suit or apron, and boot coversAir-purifying respirator with organic vapor/P100 cartridges

Due to the severe eye irritation potential of this compound, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields are the absolute minimum for any work in the laboratory where this chemical is present.

  • Splash Hazard: For any task involving liquids or the potential for dust generation, chemical splash goggles that form a seal around the eyes are mandatory.

  • Full-Face Protection: A face shield must be worn over safety glasses or goggles during procedures with a high risk of splashing, such as when transferring solutions or during a spill cleanup.[1]

The selection of appropriate gloves is critical, as halogenated organic compounds can exhibit high permeability through standard disposable gloves.

  • Incidental Contact: For brief, incidental contact, such as handling a sealed container, a single pair of standard nitrile gloves (minimum 5-mil thickness) may be sufficient. However, these should be replaced immediately upon any sign of contamination.

  • Extended Contact and Splash Protection: For tasks involving direct handling, solution preparation, and potential for splashes, a double-gloving strategy is strongly recommended.[1]

    • Inner Glove: A standard nitrile glove provides a base layer of protection and dexterity.

  • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation, such as swelling, discoloration, or tears, before and during use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.

Protecting the skin from potential exposure is crucial.

  • Standard Laboratory Attire: A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes are mandatory at all times when handling this chemical.

  • Enhanced Protection: For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

The primary means of respiratory protection is the use of engineering controls.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize the inhalation of dust and vapors.

  • Air-Purifying Respirators (APRs): In situations where a fume hood is not available or during a large spill, a NIOSH-approved air-purifying respirator is required. The appropriate cartridge for a halogenated organic compound that is a solid would be a combination organic vapor/P100 filter cartridge .[4][5]

    • Organic Vapor (OV) Cartridge (Black Label): Protects against organic vapors.[4]

    • P100 Particulate Filter (Magenta Label): Provides 99.97% filtration efficiency against all particulate aerosols, including fine dusts of the compound.[4][6]

    • A written respiratory protection program, including fit testing and training, is required by OSHA for all respirator users.[7]

Operational and Disposal Plans

In the event of a spill, a calm and methodical response is essential. The "Control, Contain, Clean up" protocol should be followed.[8]

Diagram: Spill Response Workflow

SpillResponse Start Spill Occurs Assess Assess Severity (Minor vs. Major) Start->Assess Evacuate Evacuate Area Alert EHS Assess->Evacuate Major Spill DonPPE Don Appropriate PPE Assess->DonPPE Minor Spill End Response Complete Evacuate->End Contain Contain Spill (Use absorbent pads) DonPPE->Contain Cleanup Clean Up Spill (Work from outside in) Contain->Cleanup Decontaminate Decontaminate Area (e.g., soap and water) Cleanup->Decontaminate Dispose Dispose of Waste (As halogenated waste) Decontaminate->Dispose Dispose->End

Caption: Workflow for responding to a chemical spill.

  • Decontamination of Personnel:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

All equipment and glassware that have come into contact with this compound must be decontaminated before being removed from the fume hood.

  • Initial Rinse: Rinse the glassware and equipment with a suitable organic solvent, such as acetone, to dissolve the compound.[7]

  • Collect Rinsate: All solvent rinsate must be collected and disposed of as halogenated hazardous waste.[7]

  • Standard Cleaning: After the initial decontamination, the glassware can be cleaned using standard laboratory detergents and procedures.[9]

As a halogenated organic compound, all waste containing this compound must be handled as hazardous waste.

  • Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed container from non-halogenated waste.[7][10]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.

  • Disposal: Follow all institutional, local, and federal regulations for the disposal of hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[1][11]

Diagram: PPE Selection Decision Tree

PPEDecisionTree Start Handling This compound IsSolid Is the compound a solid? Start->IsSolid IsLiquid Is the compound in solution? IsSolid->IsLiquid No Weighing Weighing/Aliquoting IsSolid->Weighing Yes SolutionPrep Solution Prep/Transfer IsLiquid->SolutionPrep Yes PPE_Solid Fume Hood Face Shield over Safety Glasses Double Gloves (Nitrile/Neoprene) Lab Coat Weighing->PPE_Solid PPE_Liquid Fume Hood Face Shield over Goggles Double Gloves (Nitrile/Butyl or Viton) Chem-Resistant Apron SolutionPrep->PPE_Liquid

Caption: Decision-making process for selecting appropriate PPE.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.